N-(4-methoxyphenyl)-2,2-diphenylacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2,2-diphenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-24-19-14-12-18(13-15-19)22-21(23)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATVTEDXNKZSDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322641 | |
| Record name | N-(4-methoxyphenyl)-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23105-44-4 | |
| Record name | NSC401724 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-methoxyphenyl)-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of N-(4-methoxyphenyl)-2,2-diphenylacetamide
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of N-(4-methoxyphenyl)-2,2-diphenylacetamide (CAS No. 23105-44-4). While this compound is commercially available, a significant gap exists in the scientific literature regarding its experimentally determined physical characteristics and spectral data. This document aims to bridge that gap by presenting a combination of computed data from reliable databases, a proposed synthetic route based on established chemical principles, and detailed protocols for its comprehensive characterization. This guide is intended for researchers, scientists, and drug development professionals who may be interested in this molecule for its potential applications in medicinal chemistry and materials science.
Introduction and Molecular Overview
This compound is a member of the acetamide family, characterized by a central amide functional group linking a 4-methoxyphenyl moiety to a diphenylmethyl group. Its chemical structure suggests potential for interesting pharmacological and material properties, stemming from the combination of the electron-donating methoxy group, the rigid diphenylmethyl scaffold, and the hydrogen-bonding capability of the amide linkage.
This guide provides a detailed look at the fundamental physicochemical properties of this compound. Due to the scarcity of published experimental data, we present a robust, proposed synthetic protocol and a comprehensive suite of analytical methods that would allow any competent laboratory to produce and thoroughly characterize this compound.
Molecular Structure and Basic Information
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 23105-44-4 | PubChem[1] |
| Molecular Formula | C₂₁H₁₉NO₂ | PubChem[1] |
| Molecular Weight | 317.38 g/mol | PubChem[1] |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | PubChem[1] |
| InChI Key | ZATVTEDXNKZSDM-UHFFFAOYSA-N | PubChem[1] |
Predicted Physicochemical Properties
In the absence of experimentally determined data, computational predictions provide a valuable starting point for understanding the behavior of this compound. The following properties have been calculated using established algorithms.
| Property | Predicted Value | Source |
| XLogP3 | 4.4 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Proposed Synthesis and Characterization Workflow
The synthesis of this compound can be readily achieved through the formation of an amide bond between diphenylacetic acid and p-anisidine. Two common and effective methods are proposed: direct amidation using a coupling agent, or a two-step procedure involving the formation of an acyl chloride intermediate.
Caption: Proposed synthetic workflows for this compound.
Properties of Starting Materials
Successful synthesis and purification are predicated on a thorough understanding of the starting materials.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Diphenylacetic Acid | C₁₄H₁₂O₂ | 212.24 | 147-149 | 114 @ 0.05 Torr |
| p-Anisidine | C₇H₉NO | 123.15 | 57-60 | 243 |
Detailed Synthetic Protocol (Proposed)
The following protocol describes the synthesis via the acyl chloride intermediate, which is often a high-yielding and clean reaction.
Step 1: Synthesis of Diphenylacetyl Chloride
-
Apparatus Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reaction: To the flask, add diphenylacetic acid (1.0 eq). Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq).
-
Heating: Gently reflux the mixture for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude diphenylacetyl chloride, a pale yellow oil or low-melting solid, can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Apparatus Setup: In a separate flask equipped with a magnetic stirrer and an addition funnel, dissolve p-anisidine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Reaction: Cool the solution in an ice bath. Dissolve the crude diphenylacetyl chloride from Step 1 in the same anhydrous solvent and add it dropwise to the p-anisidine solution via the addition funnel.
-
Stirring: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base and p-anisidine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Recommended Analytical Characterization
Due to the lack of published experimental data, the following analytical techniques are recommended for the full characterization of the synthesized this compound.
Caption: Recommended analytical techniques for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the three phenyl rings, a singlet for the methoxy group protons, a singlet for the methine proton of the diphenylmethyl group, and a broad singlet for the amide N-H proton.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals to identify include the carbonyl carbon of the amide, the methoxy carbon, and the various aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum will be crucial for confirming the presence of the key functional groups. Expected characteristic absorption bands include:
-
N-H stretch: A sharp peak around 3300 cm⁻¹.
-
C=O stretch (Amide I): A strong absorption band in the region of 1650-1680 cm⁻¹.
-
Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.
-
C-O stretch (ether): A strong band around 1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₂₁H₁₉NO₂. The fragmentation pattern can provide further structural confirmation.
Melting Point Determination
A sharp melting point range is a key indicator of the purity of the synthesized compound. This can be determined using a standard melting point apparatus.
Solubility Studies
The solubility of the purified compound should be assessed in a range of common laboratory solvents, including water, alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, THF), and nonpolar solvents (hexanes, toluene). This is critical information for its handling, formulation, and application.
Conclusion
This compound is a molecule with potential for further investigation in various scientific fields. This technical guide has provided a comprehensive summary of its known and predicted properties. While there is a notable absence of experimentally verified data in the public domain, the proposed synthetic route and detailed characterization workflow outlined herein provide a clear path for researchers to produce and validate the physical and spectral properties of this compound. It is our hope that this guide will stimulate further research into this and related molecules.
References
-
PubChem. (n.d.). N-(4-methoxyphenyl)acetamide. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). Diphenylacetic acid. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). p-Anisidine. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 15, 2026, from [Link]
-
Organic Syntheses. (n.d.). Diphenylacetyl chloride. Retrieved January 15, 2026, from [Link]
-
Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC 7330. Retrieved January 15, 2026, from [Link]
Sources
An In-Depth Technical Guide to the Synthesis and Characterization of N-(4-methoxyphenyl)-2,2-diphenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the amide N-(4-methoxyphenyl)-2,2-diphenylacetamide. Amide bond formation is a cornerstone of modern organic and medicinal chemistry, and a thorough understanding of the synthesis and analytical validation of these structures is paramount for drug discovery and development professionals. This document details a robust synthetic protocol based on the Schotten-Baumann reaction, a classic yet highly effective method for amide synthesis. Furthermore, it outlines a suite of analytical techniques for the comprehensive characterization of the target molecule, ensuring its identity, purity, and structural integrity. This guide is intended to serve as a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and analytical chemistry.
Introduction: The Significance of Amide Scaffolds
The amide functional group is one of the most prevalent and important structural motifs in chemistry and biology. It forms the backbone of peptides and proteins and is a key constituent in a vast array of pharmaceuticals, natural products, and advanced materials. The unique electronic and steric properties of the amide bond impart specific conformational preferences and hydrogen bonding capabilities, which are crucial for molecular recognition and biological activity.
The target molecule of this guide, this compound (CAS No. 23105-44-4), combines several key structural features: a central amide linkage, a methoxy-substituted aromatic ring common in many bioactive molecules, and two phenyl groups that introduce significant steric bulk and lipophilicity. Understanding the synthesis and characterization of such molecules provides a foundational skill set for chemists involved in the design and preparation of novel chemical entities.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a nucleophilic acyl substitution reaction between diphenylacetyl chloride and p-anisidine. This transformation is a classic example of the Schotten-Baumann reaction, which is widely employed for the formation of amides and esters.[1]
Reaction Principle: The Schotten-Baumann Reaction
The Schotten-Baumann reaction involves the acylation of an amine (or alcohol) with an acid chloride in the presence of a base.[2][3] The base plays a crucial role in neutralizing the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards the product and preventing the protonation of the amine nucleophile.[3] The reaction is typically carried out in a two-phase system (e.g., an organic solvent and water) or in a single aprotic solvent with an organic base.[4]
Causality of Experimental Choices
The selection of reagents and conditions for this synthesis is guided by the following principles:
-
Choice of Acylating Agent: Diphenylacetyl chloride is a reactive acylating agent that readily undergoes nucleophilic attack by the amine. It can be prepared from diphenylacetic acid using reagents like thionyl chloride or oxalyl chloride.[5]
-
Nucleophile: p-Anisidine (4-methoxyaniline) is a readily available primary aromatic amine. The electron-donating nature of the methoxy group slightly enhances the nucleophilicity of the amine compared to aniline.
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or pyridine is commonly used to scavenge the HCl produced.[6] An aqueous solution of a base like sodium hydroxide can also be employed in a biphasic system.[1] The use of an organic base in an aprotic solvent is often preferred for ease of workup.
-
Solvent: A dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether is ideal to prevent hydrolysis of the acid chloride.[6]
-
Temperature: The reaction is typically exothermic and is therefore often carried out at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[6]
Visualizing the Reaction Pathway
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
p-Anisidine
-
Diphenylacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve p-anisidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Addition of Acid Chloride: Dissolve diphenylacetyl chloride (1.05 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add the diphenylacetyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding 1 M HCl solution to the flask.
-
Workup: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: Purify the crude product by recrystallization.
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[7] The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures.
Solvent Selection
The ideal recrystallization solvent should:
-
Completely dissolve the compound at an elevated temperature (near the solvent's boiling point).
-
Have low solubility for the compound at low temperatures (e.g., 0-4 °C).
-
Either not dissolve the impurities at all or keep them dissolved at low temperatures.
-
Be chemically inert towards the compound.
-
Be volatile enough to be easily removed from the purified crystals.
For a compound like this compound, which has both polar (amide) and non-polar (diphenyl and methoxyphenyl) regions, a solvent of intermediate polarity or a mixed solvent system is often effective. Common choices for recrystallization of amides include ethanol, ethyl acetate, or a mixture of ethanol and water.[7]
Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₂₁H₁₉NO₂[3] |
| Molecular Weight | 317.38 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
Spectroscopic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the number of different types of protons and their connectivity. The expected signals for this compound are:
-
A singlet for the methoxy (–OCH₃) protons.
-
Aromatic protons of the 4-methoxyphenyl group, likely appearing as two doublets.
-
Aromatic protons of the two phenyl groups.
-
A singlet for the methine (–CH) proton adjacent to the carbonyl group.
-
A broad singlet for the amide (–NH) proton.
-
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule. The expected signals include:
-
A signal for the carbonyl (C=O) carbon.
-
Signals for the aromatic carbons of the three phenyl rings.
-
A signal for the methine (–CH) carbon.
-
A signal for the methoxy (–OCH₃) carbon.
-
4.2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
4.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for this compound include:
-
N-H stretching vibration of the amide.
-
C=O stretching vibration of the amide (Amide I band).
-
N-H bending and C-N stretching vibrations (Amide II band).
-
C-O stretching of the methoxy group.
-
C-H stretching and bending vibrations of the aromatic rings.
Visualizing the Characterization Workflow
Caption: A typical workflow for the characterization of a synthesized organic compound.
Conclusion
This technical guide has provided a detailed framework for the synthesis and characterization of this compound. The described Schotten-Baumann reaction protocol offers a reliable and efficient method for the preparation of this target molecule. The subsequent purification by recrystallization and comprehensive characterization using a suite of analytical techniques are crucial steps to ensure the quality and integrity of the final product. The principles and procedures outlined herein are broadly applicable to the synthesis and analysis of a wide range of amide-containing compounds, making this guide a valuable resource for professionals in the chemical and pharmaceutical sciences.
References
- Grokipedia. Schotten–Baumann reaction.
- J&K Scientific LLC. Schotten-Baumann Reaction. 2021.
- Chemistry Education. Synthesis and analysis of amides.
- SATHEE CUET. Chemistry Schotten Baumann Reaction.
- Fisher Scientific. Amide Synthesis.
-
PubChem. This compound. Available from: [Link]
-
PubChem. N-(4-Methoxyphenyl)Acetamide. Available from: [Link]
-
PubChem. Diphenylacetyl chloride. Available from: [Link]
-
Matrix Fine Chemicals. This compound. Available from: [Link]
-
Organic Syntheses. Diphenylketene. Available from: [Link]
-
ResearchGate. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Available from: [Link]
-
The Royal Society of Chemistry. A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC 7330. Available from: [Link]
-
Organic Syntheses. Diphenylacetyl chloride. Available from: [Link]
-
PubMed. Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Available from: [Link]
-
ResearchGate. Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... Available from: [Link]
-
ResearchGate. ¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole. Available from: [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]
-
SpectraBase. N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)acetamide - Optional[1H NMR] - Spectrum. Available from: [Link]
-
SpectraBase. N-Ethyl-N-(4-methoxyphenyl)acetamide - Optional[MS (GC)] - Spectrum. Available from: [Link]
-
PubChemLite. N-(4-methoxyphenyl)-n-phenylacetamide (C15H15NO2). Available from: [Link]
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
NIST WebBook. Acetamide, N-(4-methoxyphenyl)-2,2-dichloro-. Available from: [Link]
-
NIST WebBook. Acetamide, N-(4-methoxyphenyl)-N-methyl-. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C21H19NO2 | CID 344678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 23105-44-4|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072) [hmdb.ca]
- 7. This compound CAS#: 23105-44-4 [m.chemicalbook.com]
A Technical Guide to N-(4-methoxyphenyl)-2,2-diphenylacetamide (CAS No. 23105-44-4): Synthesis, Characterization, and Potential Applications
Abstract: This technical guide provides a comprehensive overview of N-(4-methoxyphenyl)-2,2-diphenylacetamide (CAS No. 23105-44-4), a substituted amide of significant interest in synthetic and medicinal chemistry. This document details the compound's physicochemical properties, proposes a robust and detailed protocol for its synthesis via amide coupling, and outlines a self-validating framework for its analytical characterization. While direct biological data for this specific molecule is sparse, this guide synthesizes information from structurally related compounds to discuss its potential pharmacological profile, offering a scientifically grounded perspective for researchers in drug discovery and development.
Core Compound Identity and Physicochemical Properties
This compound is a complex amide featuring a diphenylacetyl group attached to a p-anisidine moiety. This unique combination of a bulky, hydrophobic diphenylmethane core and an electron-rich methoxyphenyl group suggests potential for diverse chemical interactions and biological activities. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 23105-44-4 | [1][2][3][4] |
| Molecular Formula | C₂₁H₁₉NO₂ | [1][2][4][5] |
| Molecular Weight | 317.39 g/mol | [1][2][5] |
| IUPAC Name | This compound | [1][5] |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | [1][5] |
| InChIKey | ZATVTEDXNKZSDM-UHFFFAOYSA-N | [1][5] |
| Computed XLogP3 | 4.4 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Topological Polar Surface Area | 38.3 Ų | [1] |
Synthesis Methodology: An Amide Coupling Approach
The synthesis of this compound is most logically achieved through the formation of an amide bond between diphenylacetic acid and p-anisidine (4-methoxyaniline). A common and highly effective method involves the activation of the carboxylic acid to an acid chloride, which then readily reacts with the amine. This two-step, one-pot procedure is reliable and scalable for laboratory settings.
Retrosynthetic Analysis and Strategy
The primary disconnection for retrosynthesis is the amide C-N bond. This reveals two commercially available precursors: diphenylacetic acid and p-anisidine. The strategic choice to convert the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) is driven by the need to create a highly electrophilic carbonyl carbon, facilitating a nucleophilic attack by the weakly basic aniline nitrogen of p-anisidine. A non-nucleophilic base, such as triethylamine or pyridine, is included to scavenge the HCl byproduct, preventing the protonation of the p-anisidine and driving the reaction to completion.
Caption: Retrosynthetic analysis of the target compound.
Detailed Experimental Protocol
Materials:
-
Diphenylacetic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) (1.2 equiv)
-
p-Anisidine (1.0 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Acid Chloride Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add diphenylacetic acid (1.0 equiv) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equiv) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2 hours. The progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Amine Coupling: In a separate flask, dissolve p-anisidine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.
-
Cool the acid chloride solution back to 0 °C. Add the p-anisidine/TEA solution dropwise via a dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Synthesis and Purification Workflow
Caption: Hypothetical inhibition of the COX pathway.
Conclusion and Future Directions
This compound is a readily synthesizable compound with a clear characterization profile. The detailed synthetic and analytical protocols provided herein offer a solid foundation for its preparation and validation. Based on a structural analysis of its core components, the molecule presents as a candidate for biological screening, particularly for antimicrobial and anti-inflammatory activities. Future research should focus on the practical synthesis and spectroscopic confirmation of the compound, followed by in vitro assays to explore its potential efficacy against bacterial or fungal strains and its inhibitory activity on inflammatory enzymes like COX-1 and COX-2.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
ChemBK. (n.d.). CAS 2310. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]
-
PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
SciSpace. (n.d.). SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL) ACETAMIDE AND N- PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]
-
CyberLeninka. (n.d.). SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL) ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). N-(4-Methoxyphenyl)acetamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Diphenylacetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Enantioselective three-component reaction for the preparation of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scheme for acetylation of p-anisidine with acetic acid. Retrieved from [Link]
-
PubMed. (n.d.). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Retrieved from [Link]
-
Bulletin of Chemical Reaction Engineering & Catalysis. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]
Sources
A Technical Guide to the Biological Activity of N-(4-methoxyphenyl)-2,2-diphenylacetamide Derivatives
This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of N-(4-methoxyphenyl)-2,2-diphenylacetamide and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge and offers insights into the therapeutic potential of this chemical scaffold.
Introduction: The Therapeutic Promise of Acetamide Scaffolds
The acetamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. Its ability to form hydrogen bonds and its metabolic stability make it a desirable feature in drug design. The this compound scaffold combines the features of an anilide with a bulky diphenylmethyl group, suggesting potential for interaction with various biological targets. This guide will delve into the known biological activities associated with this scaffold, with a primary focus on its anticonvulsant and antimicrobial properties.
Synthesis and Characterization
The synthesis of this compound derivatives typically involves the reaction of a substituted aniline with a diphenylacetylating agent. A general synthetic route is outlined below.
General Synthesis Protocol
A common method for the synthesis of these derivatives is the acylation of p-anisidine with diphenylacetyl chloride.
Step-by-step Protocol:
-
Dissolution: Dissolve p-anisidine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Acylation: Slowly add a solution of diphenylacetyl chloride in the same solvent to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography.
-
Workup: Upon completion, quench the reaction with water and extract the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography to yield the desired this compound derivative.
The structure of the synthesized compounds is typically confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry.
Figure 1: General synthetic scheme for this compound.
Anticonvulsant Activity
Derivatives of acetamides and anilides have been extensively studied for their anticonvulsant properties.[1][2] The this compound scaffold is of particular interest due to its structural resemblance to known anticonvulsant drugs.
Preclinical Evaluation
The anticonvulsant activity of novel compounds is typically assessed in rodent models using standardized tests such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models.[3] The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is a model for absence seizures. Neurotoxicity is often evaluated using the rotarod test to assess motor coordination.[3]
Structure-Activity Relationships (SAR)
While specific SAR studies on this compound derivatives are limited, general trends can be inferred from related classes of compounds:
-
Aromatic Substitution: The nature and position of substituents on both the N-phenyl ring and the diphenylmethyl moiety can significantly influence activity. Electron-donating groups, such as the methoxy group at the para-position of the N-phenyl ring, have been shown in some classes of anticonvulsants to enhance activity.[3]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the diphenylmethyl group, is crucial for its ability to cross the blood-brain barrier and reach its target in the central nervous system.
Proposed Mechanisms of Action
The exact mechanism of action for this class of compounds is not fully elucidated. However, based on structurally related anticonvulsants, potential mechanisms include:
-
Modulation of Voltage-Gated Sodium Channels: A common mechanism for many anticonvulsant drugs is the blockade of voltage-gated sodium channels, which reduces neuronal excitability.
-
Enhancement of GABAergic Neurotransmission: Another potential mechanism is the enhancement of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).
Figure 2: Putative mechanism of action for anticonvulsant acetamide derivatives.
Antimicrobial and Antifungal Activity
Recent research has highlighted the potential of N-(4-methoxyphenyl)acetamide derivatives as antimicrobial and antifungal agents.[4][5] Specifically, dithiocarbamate derivatives have shown promising activity against various pathogens.[4]
In Vitro Antimicrobial Screening
The antimicrobial activity of these compounds is typically evaluated using standard methods such as the broth microdilution or agar well diffusion assays to determine the minimum inhibitory concentration (MIC) and zone of inhibition, respectively.[4][6]
A study on dithiocarbamate derivatives of N-(4-methoxyphenyl)acetamide reported significant fungicidal activity against Fusarium oxysporum and bactericidal activity against Pectobacterium carotovorum.[4] For instance, sodium acetyl(4-methoxyphenyl)carbamodithioate at a concentration of 0.4% completely inhibited the growth of Fusarium oxysporum and produced a maximum inhibition zone of 18 mm against Pectobacterium carotovorum.[4]
Table 1: Antimicrobial Activity of a Dithiocarbamate Derivative
| Compound | Test Organism | Concentration | Result |
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Fusarium oxysporum | 0.4% | Complete growth inhibition[4] |
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum | 0.4% | 18 mm zone of inhibition[4] |
Experimental Protocol: Agar Well Diffusion Assay
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Potato Dextrose Agar for fungi.
-
Inoculation: Inoculate the molten agar with a standardized suspension of the test microorganism and pour it into sterile Petri plates.
-
Well Preparation: Once the agar solidifies, create uniform wells using a sterile cork borer.
-
Compound Addition: Add a specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to the wells. A solvent control should also be included.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each well.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of new therapeutic agents. While current research has primarily focused on the anticonvulsant and antimicrobial activities of related structures, further exploration of this specific scaffold is warranted.
Future research should focus on:
-
Synthesis of a diverse library of derivatives: To establish clear structure-activity relationships.
-
In-depth mechanistic studies: To elucidate the precise molecular targets of these compounds.
-
In vivo efficacy and safety profiling: To assess the therapeutic potential in animal models.
References
-
ResearchGate. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]
-
PMC. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Retrieved from [Link]
-
SciSpace. (2022). SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL) ACETAMIDE AND N- PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]
-
View of SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (n.d.). Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved from [Link]
-
PMC. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]
-
PMC. (2017). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Retrieved from [Link]
-
PubMed. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Retrieved from [Link]
-
CyberLeninka. (n.d.). SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL) ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]
-
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2017). Retrieved from [Link]
-
PubMed. (1990). Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides. Retrieved from [Link]
-
PubMed. (1987). Anticonvulsant activity of some 4-aminophenylacetamides. Retrieved from [Link]
-
PubMed Central. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) N-(4-Methoxyphenyl)acetamide. Retrieved from [Link]
-
PubMed Central. (2016). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Retrieved from [Link]
Sources
- 1. Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant activity of some 4-aminophenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of N-(4-methoxyphenyl)-2,2-diphenylacetamide
This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(4-methoxyphenyl)-2,2-diphenylacetamide. As a crucial aspect of chemical analysis, understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for structural elucidation and purity assessment. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic profile of this molecule.
Introduction
This compound is a member of the acetamide class of organic compounds, characterized by an acetamide group linked to a 4-methoxyphenyl moiety and bearing two phenyl substituents on the acetyl methyl group.[1] Its molecular formula is C₂₁H₁₉NO₂, with a molecular weight of 317.4 g/mol .[1] The structural confirmation and purity of this compound are critical for its application in research and development, necessitating a thorough analysis of its spectroscopic data. This guide will delve into the predicted and expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, drawing upon established principles and data from structurally analogous compounds.
Molecular Structure and Synthesis
A fundamental understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. The synthesis of N-aryl amides often involves the acylation of an aniline derivative with an appropriate acylating agent. A common synthetic route for related compounds involves the reaction of an aniline with an acyl chloride or anhydride. For instance, the synthesis of N-(4-methoxyphenyl)acetamide can be achieved by reacting 4-methoxyaniline with acetic anhydride.[2]
Caption: A plausible synthetic route to this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, connectivity, and relative numbers. The predicted ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ or DMSO-d₆ would exhibit distinct signals corresponding to the different types of protons.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 10.2 | Singlet | 1H | N-H (amide proton) |
| ~ 7.2-7.5 | Multiplet | 10H | C₆H₅ (diphenyl protons) |
| ~ 7.4 | Doublet | 2H | Ar-H (protons ortho to NH) |
| ~ 6.8 | Doublet | 2H | Ar-H (protons ortho to OCH₃) |
| ~ 5.2 | Singlet | 1H | CH (methine proton) |
| ~ 3.7 | Singlet | 3H | OCH₃ (methoxy protons) |
Interpretation and Rationale
-
Amide Proton (N-H): A singlet is expected for the amide proton, typically in the downfield region (~10.2 ppm in DMSO-d₆), due to its acidic nature and resonance delocalization. The exact chemical shift can be sensitive to solvent and concentration.
-
Aromatic Protons (C₆H₅): The ten protons of the two phenyl groups on the acetyl moiety are expected to appear as a complex multiplet in the aromatic region (7.2-7.5 ppm).
-
4-Methoxyphenyl Protons: The aromatic protons of the 4-methoxyphenyl group will appear as two distinct doublets due to their para-substitution pattern. The two protons ortho to the amide group are expected to be slightly downfield (~7.4 ppm) compared to the two protons ortho to the electron-donating methoxy group (~6.8 ppm).
-
Methine Proton (CH): The single proton on the carbon adjacent to the carbonyl and the two phenyl groups will appear as a singlet at approximately 5.2 ppm.
-
Methoxy Protons (OCH₃): The three protons of the methoxy group will give a sharp singlet at around 3.7 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance signal intensity, resulting in a spectrum of singlets for each unique carbon atom.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C=O (amide carbonyl) |
| ~ 156 | Ar-C (carbon attached to OCH₃) |
| ~ 140 | Ar-C (quaternary carbons of diphenyl groups) |
| ~ 132 | Ar-C (quaternary carbon of methoxyphenyl group) |
| ~ 129 | Ar-CH (diphenyl groups) |
| ~ 128 | Ar-CH (diphenyl groups) |
| ~ 127 | Ar-CH (diphenyl groups) |
| ~ 122 | Ar-CH (methoxyphenyl, ortho to NH) |
| ~ 114 | Ar-CH (methoxyphenyl, ortho to OCH₃) |
| ~ 60 | CH (methine carbon) |
| ~ 55 | OCH₃ (methoxy carbon) |
Interpretation and Rationale
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the downfield region, typically around 170 ppm.
-
Aromatic Carbons: The aromatic region will show several signals. The carbon bearing the methoxy group will be the most downfield of the methoxyphenyl carbons (~156 ppm) due to the deshielding effect of the oxygen. The quaternary carbons of the diphenyl groups will also be in the downfield region (~140 ppm). The protonated aromatic carbons will appear in the range of 114-129 ppm.
-
Methine Carbon (CH): The methine carbon, attached to two phenyl groups and the carbonyl group, is expected at approximately 60 ppm.
-
Methoxy Carbon (OCH₃): The carbon of the methoxy group will appear as a sharp singlet at around 55 ppm.
Caption: Chemical structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound will be characterized by several key absorption bands.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium | N-H stretch (amide) |
| ~ 3060-3030 | Medium | C-H stretch (aromatic) |
| ~ 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~ 1660 | Strong | C=O stretch (amide I band) |
| ~ 1600, 1510, 1450 | Medium-Strong | C=C stretch (aromatic) |
| ~ 1240 | Strong | C-O stretch (aryl ether) |
Interpretation and Rationale
-
N-H Stretch: A characteristic medium-intensity peak is expected around 3300 cm⁻¹ for the N-H stretching vibration of the secondary amide.
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy and methine groups) are found below 3000 cm⁻¹.
-
C=O Stretch (Amide I): A strong absorption band around 1660 cm⁻¹ is indicative of the carbonyl stretching vibration of the amide group. This is a very reliable and prominent peak for identifying amides.
-
Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic rings.
-
C-O Stretch: A strong band around 1240 cm⁻¹ is expected for the asymmetric C-O-C stretching of the aryl ether (methoxy group).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 317, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns:
-
A prominent fragment at m/z = 167, corresponding to the diphenylmethyl cation [CH(C₆H₅)₂]⁺, formed by cleavage of the C-C bond between the carbonyl and the methine carbon.
-
A fragment at m/z = 123, corresponding to the 4-methoxyaniline radical cation.
-
A fragment at m/z = 108, corresponding to the 4-methoxyphenol radical cation, which can be formed from the 4-methoxyaniline fragment.
-
Caption: Plausible fragmentation pathways for this compound in mass spectrometry.
Conclusion
The comprehensive spectroscopic analysis presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, provides a robust framework for the characterization of this compound. The combination of these techniques offers a self-validating system for structural confirmation. While the data presented is based on established principles and analogous compounds, experimental verification is always recommended for definitive structural elucidation. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this compound in their work.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
The Royal Society of Chemistry. A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. [Link]
-
PubChem. N-(4-Methoxyphenyl)Acetamide. National Center for Biotechnology Information. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Sources
Unlocking the Therapeutic Potential of N-(4-methoxyphenyl)-2,2-diphenylacetamide: A Technical Guide to Target Identification and Validation
Abstract
N-(4-methoxyphenyl)-2,2-diphenylacetamide is a novel small molecule with a chemical scaffold suggestive of diverse pharmacological activities. While direct biological data for this specific compound is not yet publicly available, its structural motifs, specifically the diphenylacetamide core and the N-(4-methoxyphenyl) group, are present in compounds with known anti-inflammatory, analgesic, anticancer, and anticonvulsant properties. This technical guide provides a comprehensive framework for the systematic investigation of this compound's therapeutic potential. It is designed for researchers, scientists, and drug development professionals, offering a roadmap for target identification, validation, and preclinical assessment. This document outlines a series of hypothesized therapeutic targets and detailed experimental protocols to elucidate the compound's mechanism of action and guide its development as a potential therapeutic agent.
Introduction: The Rationale for Investigating this compound
The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in drug discovery. The molecule this compound presents an intriguing starting point for investigation due to its structural similarity to classes of compounds with established biological activities. The diphenylamine and acetamide moieties are key pharmacophores in a range of bioactive molecules.[1] This guide will explore three primary, plausible therapeutic avenues for this compound based on structure-activity relationships of related molecules: anti-inflammatory and analgesic effects, anticancer activity, and anticonvulsant potential.
Our approach is to present a hypothesis-driven framework for the preclinical evaluation of this compound. This involves proposing potential molecular targets, outlining robust experimental workflows for target validation, and providing detailed protocols for key in vitro and in vivo assays.
Hypothesized Therapeutic Target Area 1: Anti-inflammatory and Analgesic Activity via Cyclooxygenase (COX) Inhibition
Scientific Rationale: The diphenylacetamide scaffold is present in known non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects by inhibiting cyclooxygenase (COX) enzymes.[2] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2] Derivatives of 2-chloro-N,N-diphenylacetamide have been shown to possess analgesic activity, with molecular docking studies suggesting binding to COX-1 and COX-2 enzymes.[2] Therefore, it is a strong working hypothesis that this compound may function as a COX inhibitor.
Experimental Workflow for Assessing COX Inhibition
The following workflow outlines the steps to determine if this compound acts as a COX inhibitor.
Caption: Workflow for evaluating the anti-inflammatory and analgesic potential of this compound.
Detailed Experimental Protocols
Objective: To determine the direct inhibitory effect of this compound on the activity of purified COX-1 and COX-2 enzymes.
Protocol:
-
Reagents: Purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), hematin, L-epinephrine, Tris-HCl buffer (pH 8.0), and a Prostaglandin E2 (PGE2) EIA kit.
-
Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to obtain a range of test concentrations.
-
Assay Procedure: a. In a 96-well plate, add Tris-HCl buffer, hematin, and L-epinephrine. b. Add the test compound or vehicle control (DMSO). c. Add COX-1 or COX-2 enzyme solution and incubate for 5 minutes at 37°C. d. Initiate the reaction by adding arachidonic acid. e. Incubate for 2 minutes at 37°C. f. Stop the reaction by adding 1 M HCl. g. Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits 50% of enzyme activity) by fitting the data to a dose-response curve.
Objective: To evaluate the anti-inflammatory effect of this compound in an acute model of inflammation.
Protocol:
-
Animals: Male Wistar rats (180-200 g).
-
Procedure: a. Administer this compound or a reference drug (e.g., indomethacin) orally or intraperitoneally at various doses. b. After 1 hour, induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw. c. Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.
Hypothesized Therapeutic Target Area 2: Anticancer Activity
Scientific Rationale: Phenylacetamide derivatives have demonstrated promising anticancer properties.[3][4] For instance, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxic effects against prostate and breast cancer cell lines.[3][4] A resveratrol derivative incorporating a phenylacetamide moiety was found to induce cell cycle arrest and apoptosis in breast cancer cells.[5][6] These findings suggest that this compound could possess antiproliferative and pro-apoptotic activities in cancer cells.
Experimental Workflow for Assessing Anticancer Activity
Caption: Workflow for evaluating the anticancer potential of this compound.
Detailed Experimental Protocols
Objective: To assess the cytotoxic effect of this compound on a panel of cancer cell lines.
Protocol:
-
Cell Lines: A representative panel of human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer).
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for 48-72 hours. c. Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with DMSO or another suitable solvent. e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the GI50 (concentration that causes 50% growth inhibition).
Objective: To determine the effect of this compound on cell cycle progression.
Protocol:
-
Procedure: a. Treat cancer cells with the GI50 concentration of the compound for 24 hours. b. Harvest the cells, wash with PBS, and fix in cold 70% ethanol. c. Resuspend the cells in a solution containing propidium iodide (PI) and RNase A. d. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.
Hypothesized Therapeutic Target Area 3: Anticonvulsant Activity
Scientific Rationale: Several derivatives of acetamide have been identified as having significant anticonvulsant properties.[7][8] For instance, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown efficacy in the maximal electroshock (MES) seizure model.[7] The structural features of this compound are consistent with those of other compounds that modulate neuronal excitability.
Experimental Workflow for Assessing Anticonvulsant Activity
Caption: Workflow for evaluating the anticonvulsant potential of this compound.
Detailed Experimental Protocols
Objective: To assess the ability of this compound to prevent the spread of seizures.
Protocol:
-
Animals: Male Swiss mice (20-25 g).
-
Procedure: a. Administer the test compound at various doses intraperitoneally. b. At the time of peak effect (determined in preliminary studies), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes. c. Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the ED50, the dose that protects 50% of the animals from the tonic hindlimb extension.
Objective: To evaluate the potential motor impairment caused by this compound.
Protocol:
-
Animals: Male Swiss mice (20-25 g).
-
Procedure: a. Train the mice to remain on a rotating rod (e.g., 6 rpm) for a set period (e.g., 1 minute). b. Administer the test compound at various doses. c. At the time of peak effect, place the mice on the rotarod and record the number of animals that fall off within 1 minute.
-
Data Analysis: Determine the TD50, the dose that causes motor impairment in 50% of the animals.
Data Presentation and Interpretation
All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Summary of In Vitro COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | |||
| Indomethacin (Control) | |||
| Celecoxib (Control) |
Table 2: Summary of In Vitro Anticancer Activity
| Cell Line | This compound GI50 (µM) | Doxorubicin (Control) GI50 (µM) |
| MCF-7 | ||
| PC-3 | ||
| A549 |
Table 3: Summary of In Vivo Anticonvulsant and Neurotoxicity Data
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (MES) |
| This compound | ||||
| Phenytoin (Control) | ||||
| Ethosuximide (Control) |
Conclusion and Future Directions
This technical guide provides a foundational framework for the initial exploration of the therapeutic potential of this compound. The proposed workflows and protocols are designed to systematically evaluate its activity in three key therapeutic areas: inflammation and pain, cancer, and epilepsy. The results from these studies will be crucial in determining the most promising therapeutic direction for this novel compound.
Positive findings in any of these areas would warrant further investigation, including more detailed mechanism of action studies, pharmacokinetic and pharmacodynamic profiling, and advanced preclinical efficacy and safety studies. The structural novelty of this compound, combined with the known activities of its constituent chemical motifs, underscores its potential as a valuable lead compound in the development of new medicines.
References
-
Kumar, A., & Mishra, A. K. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Pharmaceutical and Bioallied Sciences, 7(1), 81–85. [Link]
-
Kumar, A., & Mishra, A. K. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. PubMed, 25709343. [Link]
-
Kumar, A., & Mishra, A. K. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. ResearchGate. [Link]
-
Chimento, A., Santarsiero, A., Iacopetta, D., Ceramella, J., De Luca, A., Infantino, V., ... & Pezzi, V. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. IRIS Unibas. [Link]
-
Akhtar, M. J., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6), 1648-1656. [Link]
-
Chimento, A., Santarsiero, A., Iacopetta, D., Ceramella, J., De Luca, A., Infantino, V., ... & Pezzi, V. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. MDPI. [Link]
-
Peretz, A., et al. (2010). A Tale of Switched Functions: From Cyclooxygenase Inhibition to M-Channel Modulation in New Diphenylamine Derivatives. PLoS ONE, 5(11), e13121. [Link]
-
Aliabadi, A., Andisheh, S., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]
-
Aliabadi, A., Andisheh, S., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed, 24250654. [Link]
-
Atrushi, D. S., et al. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal, 11(12), 22-31. [Link]
-
Aliabadi, A., Andisheh, S., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Semantic Scholar. [Link]
-
Yan, Z., Liu, S., Jin, F., et al. (2022). Design, synthesis, and antifungal activity of nicotinamide derivatives containing diphenylamine moieties. Proceedings of the Indian National Science Academy, 88, 1-10. [Link]
-
Hines, J. E., III, Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 8(6), x230298. [Link]
-
Hines, J. E., III, Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 579–582. [Link]
-
Pierre, S., et al. (2006). Inhibition of Cyclooxygenases by Dipyrone. British Journal of Pharmacology, 147(5), 465–473. [Link]
-
PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. PubChem. Retrieved January 15, 2026, from [Link]
-
Kamiński, K., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Molecules, 25(22), 5489. [Link]
-
Obniska, J., et al. (2012). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 345(9), 729-737. [Link]
-
Sycheva, Y. S., et al. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. [Link]
-
Alegaon, S. G., et al. (1994). Synthesis and anticonvulsant activities of alpha-acetamido-N-benzylacetamide derivatives containing an electron-deficient alpha-heteroaromatic substituent. Journal of Medicinal Chemistry, 37(26), 4567-4571. [Link]
-
Anné, J., De Clercq, E., Eyssen, H., & Dann, O. (1980). Antifungal and antibacterial activities of diarylamidine derivatives. Antimicrobial agents and chemotherapy, 18(2), 231–239. [Link]
-
Orlando, M., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Journal of Medicinal Chemistry, 60(13), 5513–5521. [Link]
-
Sharma, R., & Kumar, P. (2022). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Current Organic Chemistry, 26(1), 3-21. [Link]
-
Słoczyńska, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(11), 3345. [Link]
-
Ho, C. X., et al. (2015). Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation. Journal of Ethnopharmacology, 175, 128-135. [Link]
-
Kumar, A., & Mishra, A. K. (2018). Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review. Current Bioactive Compounds, 14(3), 217-233. [Link]
-
PubChem. (n.d.). N,N-Diphenylacetamide. PubChem. Retrieved January 15, 2026, from [Link]
Sources
- 1. Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review | Bentham Science [eurekaselect.com]
- 2. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth [iris.unibas.it]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant activities of alpha-acetamido-N-benzylacetamide derivatives containing an electron-deficient alpha-heteroaromatic substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Aryl Acetamides: A Comprehensive Technical Guide to Their Diverse Biological Effects
Introduction
The N-aryl acetamide scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the diverse pharmacological effects exhibited by this versatile chemical class, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, mechanisms of action, and structure-activity relationships (SAR) of N-aryl acetamides across various therapeutic areas, supported by detailed experimental protocols and quantitative data. This guide is designed to be a comprehensive resource, fostering a deeper understanding of this important pharmacophore and inspiring future drug discovery endeavors.
Synthetic Strategies for N-Aryl Acetamides
The synthesis of N-aryl acetamides can be achieved through several reliable methods, with the choice of route often dictated by the desired substitution patterns and the nature of the starting materials.
Classical Amidation
The most direct approach involves the acylation of an aniline with an acetylating agent. A common method is the reaction of a substituted aniline with chloroacetyl chloride in the presence of a base.
Transition Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry offers powerful tools for the formation of the N-aryl bond.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for the N-arylation of amides. It involves the reaction of an acetamide with an aryl halide in the presence of a palladium catalyst and a suitable ligand.[1]
-
Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation, facilitates the coupling of an aryl halide with an amine or amide.[2][3] While traditionally requiring harsh reaction conditions, modern modifications with ligands have made this method more practical.[3]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a valuable technique to accelerate organic reactions. The synthesis of N-aryl acetamides can be significantly expedited using microwave-assisted methods, often leading to higher yields and cleaner reactions in shorter timeframes.[4][5][6][7]
Analgesic and Anti-inflammatory Properties
N-aryl acetamides are perhaps most famously recognized for their analgesic and anti-inflammatory effects, with paracetamol (acetaminophen) being a prime example.
Mechanism of Action
The primary mechanism for the anti-inflammatory effects of many N-aryl acetamides is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. The analgesic mechanism of paracetamol is more complex and not fully elucidated, but it is believed to involve the modulation of the endocannabinoid system and serotonergic pathways in the central nervous system.
Structure-Activity Relationship (SAR)
SAR studies have revealed that the nature and position of substituents on the aryl ring significantly influence the analgesic and anti-inflammatory activity. For instance, hydroxylation at the para-position of the phenyl ring is a key feature for the activity of paracetamol.
Anticonvulsant Activity
Several N-aryl acetamide derivatives have demonstrated potent anticonvulsant properties, making them promising candidates for the treatment of epilepsy.
Mechanism of Action
The anticonvulsant effects of N-aryl acetamides are often attributed to their ability to modulate the activity of voltage-gated ion channels, particularly sodium channels. By blocking these channels, they can reduce neuronal hyperexcitability and prevent the spread of seizure activity. Some derivatives may also exert their effects through interaction with GABAergic or glutamatergic neurotransmitter systems. For example, some pyrrolidine-2,5-dione derivatives containing an N-phenyl-acetamide moiety have shown potent anticonvulsant activity, possibly through a complex mechanism involving the inhibition of sodium and calcium currents.[8]
Quantitative Data on Anticonvulsant Activity
The following table summarizes the anticonvulsant activity of selected N-aryl acetamide derivatives in preclinical models.
| Compound | Animal Model | ED50 (mg/kg) | Reference |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivative 19 | MES test (mice) | 100 (at 4h) | [9] |
| N-(alpha-naphthyl)-alpha-(1,2,4-triazol-1-yl)acetamide (Compound 6) | MES test (mice) | 64.9 | [10] |
| (R)-Propylisopropyl acetamide | 6 Hz seizure test (mice) | 11 (22mA), 46 (32mA), 57 (44mA) | [11] |
| (S)-Propylisopropyl acetamide | 6 Hz seizure test (mice) | 20 (22mA), 73 (32mA), 81 (44mA) | [11] |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (Compound 14) | MES test (mice) | 49.6 | [8] |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (Compound 14) | scPTZ test (mice) | 67.4 | [8] |
Antimicrobial Effects
The N-aryl acetamide scaffold has been incorporated into various compounds exhibiting a broad spectrum of antimicrobial activity against bacteria and fungi.
Mechanism of Action
The antimicrobial mechanisms of N-aryl acetamides are diverse and depend on the specific structural features of the molecule. Some derivatives have been shown to inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[12][13][14] Others may disrupt the integrity of the bacterial cell membrane, leading to cell death.[15] For instance, N-aryl mercaptoacetamides have been identified as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[16]
Quantitative Data on Antimicrobial Activity
The following table presents the minimum inhibitory concentrations (MIC) of representative N-aryl acetamide derivatives against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| N-arylazole acetamide derivative 8 | Candida species | < 32 | [10] |
| N-arylazole acetamide derivative 10 | Candida species | < 32 | [10] |
| N-chloro aryl acetamide derivative A2 | Staphylococcus aureus | 20 | [17] |
| N-aryl-3-oxobutanamide (3-Nitrobenzylidene) | MRSA | 17 | [18] |
| N-aryl-3-oxobutanamide (2-Chlorobenzylidene) | MDR-AB | 19 | [18] |
| N-aryl pyrrole derivative Vb | MRSA | 4 | [19] |
| N-aryl pyrrole derivative Vc | MRSA | 4 | [19] |
| N-aryl pyrrole derivative Ve | MRSA | 4 | [19] |
Anticancer Potential
A growing body of evidence highlights the promising anticancer activities of N-aryl acetamides, with various derivatives demonstrating cytotoxicity against a range of cancer cell lines.
Mechanism of Action
The anticancer mechanisms of N-aryl acetamides are multifaceted and often involve the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. Some derivatives function as tubulin polymerization inhibitors , disrupting the formation of microtubules, which are essential for cell division.[20][21][22][23][24] This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. Other N-aryl acetamides have been shown to act as kinase inhibitors , targeting signaling pathways that are often dysregulated in cancer. Furthermore, some compounds can induce apoptosis through the activation of caspases , a family of proteases that play a central role in the execution of the apoptotic program.[25]
Caption: Signaling pathways targeted by anticancer N-aryl acetamides.
Quantitative Data on Anticancer Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected N-aryl acetamide derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (4b) | MCF-7 (Breast) | Not specified, but showed best caspase activation | [25] |
| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (4c) | MCF-7 (Breast) | Not specified, but showed best caspase activation | [25] |
| N-benzyl arylamide derivative 13n (MY-1388) | MGC-803 (Gastric) | 0.008 - 0.048 | [20] |
| N-benzyl arylamide derivative 13n (MY-1388) | SGC-7901 (Gastric) | 0.008 - 0.048 | [20] |
| 7-aryl-pyrroloquinolinone (Compound 21) | Various | Nanomolar range | [23] |
| 7-aryl-pyrroloquinolinone (Compound 24) | Various | Nanomolar range | [23] |
| Imidazo[1,2-a]pyrimidine derivative 3a | A549 (Lung) | 5.988 | [26] |
| N-aryl(indol-3-yl)glyoxamide derivative | HeLa (Cervix) | 0.3 - 1.2 | [18] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and workflows cited in the evaluation of the biological effects of N-aryl acetamides.
Analgesic Activity: Hot Plate Test
This method is used to assess the central analgesic activity of a compound.
Procedure:
-
Acclimatize mice or rats to the testing room for at least 30 minutes.
-
Maintain the surface of the hot plate at a constant temperature, typically 55 ± 0.5°C.
-
Gently place the animal on the hot plate and start a timer.
-
Observe the animal for signs of nociception, such as licking of the hind paws or jumping.
-
Record the latency time for the response. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Administer the test compound or vehicle control to the animals.
-
Repeat the test at predetermined time intervals after drug administration to evaluate the time course of the analgesic effect.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used model of acute inflammation.
Procedure:
-
Measure the initial paw volume of rats using a plethysmometer.
-
Administer the N-aryl acetamide derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test
This model is used to screen for compounds effective against generalized tonic-clonic seizures.
Procedure:
-
Administer the test compound or vehicle to mice or rats.
-
At the time of expected peak effect, deliver a short electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal or ear-clip electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
The ED50 (the dose that protects 50% of the animals) can be calculated from dose-response data.
Antimicrobial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Prepare serial two-fold dilutions of the N-aryl acetamide derivative in a suitable broth medium in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the N-aryl acetamide derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
The IC50 value (the concentration that inhibits cell growth by 50%) can be determined from the dose-response curve.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Conclusion and Future Perspectives
The N-aryl acetamide scaffold has proven to be a remarkably fruitful source of diverse biological activities. From well-established analgesics to promising anticancer and antimicrobial agents, the versatility of this chemical framework is evident. The ongoing exploration of structure-activity relationships, facilitated by modern synthetic methodologies, continues to unveil novel derivatives with enhanced potency and selectivity. Future research in this area should focus on elucidating the precise molecular targets and signaling pathways for the less-understood biological effects. The development of more targeted N-aryl acetamides, with improved pharmacokinetic and safety profiles, holds significant promise for addressing a wide range of unmet medical needs. This comprehensive guide serves as a foundation for such endeavors, providing the necessary technical and conceptual framework for the continued advancement of N-aryl acetamide-based drug discovery.
References
-
Gökçe, M., et al. (1994). Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. Arzneimittel-Forschung, 44(8), 980-983. [Link]
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]
-
Zhang, Y., et al. (2022). N-Benzyl arylamide derivatives as novel and potent tubulin polymerization inhibitors against gastric cancers: Design, structure–activity relationships and biological evaluations. European Journal of Medicinal Chemistry, 238, 114467. [Link]
-
Mohammadhosseini, N., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812-818. [Link]
-
Al-Ghorbani, M., et al. (2018). Synthesis, molecular modeling studies, and anticonvulsant evaluation of novel 1-((2-hydroxyethyl)(aryl)amino)-N-substituted cycloalkanecarboxamides and their acetate esters. Archiv der Pharmazie, 351(12), e1800192. [Link]
-
Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 67(4), 739-746. [Link]
-
Wikipedia. (2023). Ullmann condensation. [Link]
-
ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [Link]
-
ResearchGate. (n.d.). IC50 (µM) values of the active compounds in two different cancer cell lines. [Link]
-
Isoherranen, N., et al. (2003). Characterization of the anticonvulsant profile and enantioselective pharmacokinetics of the chiral valproylamide propylisopropyl acetamide in rodents. British Journal of Pharmacology, 138(4), 695-706. [Link]
-
ResearchGate. (n.d.). Fig. 3. Determination of IC50 values obtained from the cytotoxicity... [Link]
-
ResearchGate. (n.d.). MIC values of most potent titled compounds (µg/mL). [Link]
-
Royal Society of Chemistry. (2025). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]
-
Voos, K., et al. (2021). N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa. RSC Medicinal Chemistry, 12(10), 1737-1748. [Link]
-
Kamal, A., et al. (2012). (Z)-1-Aryl-3-arylamino-2-propen-1-ones, Highly Active Stimulators of Tubulin Polymerization. Journal of Medicinal Chemistry, 55(24), 10837-10841. [Link]
-
Słoczyńska, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7365. [Link]
-
Li, H., et al. (2016). 3,6-O-[N-(2-Aminoethyl)-acetamide-yl]-chitosan exerts antibacterial activity by a membrane damage mechanism. Carbohydrate Polymers, 149, 102-111. [Link]
-
Odusami, O. O., et al. (2021). N-Aryl Amino Acids as Potential Antibacterial Agents. Molecules, 26(16), 4983. [Link]
-
ResearchGate. (n.d.). MIC values of the synthesized compounds. [Link]
-
Mphahame, B., et al. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
R Discovery. (n.d.). Bacterial DNA Gyrase Research Articles. [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Asian Journal of Chemistry. (2014). Solvent-Free Synthesis of N-aryl-b-Enaminones Under Microwave Irradiation. [Link]
-
Osheroff, N., et al. (2014). Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. ACS Chemical Biology, 9(7), 1597-1605. [Link]
-
ACS Omega. (2020). Microwave-Assisted N-Allylation/Homoallylation-RCM Approach: Access to Pyrrole-, Pyridine-, or Azepine-Appended (Het)aryl Aminoamides. [Link]
-
Castagnolo, D., et al. (2015). Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs. European Journal of Medicinal Chemistry, 92, 226-236. [Link]
-
Bioconjugate Chemistry. (2024). Microwave-Assisted Synthesis of β-N-Aryl Glycoamphiphiles with Diverse Supramolecular Assemblies and Lectin Accessibility. [Link]
-
El-Sayed, N. F., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Scientific Reports, 15(1), 1-20. [Link]
-
MDPI. (2011). QSAR Studies on N-aryl Derivative Activity Towards Alzheimer's Disease. [Link]
-
Collin, F., et al. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied Microbiology and Biotechnology, 92(3), 479-497. [Link]
-
Cushman, M., et al. (2008). Inhibition of tubulin polymerization by select alkenyldiarylmethanes. Bioorganic & Medicinal Chemistry Letters, 18(2), 555-558. [Link]
-
RSC Advances. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]
-
MDPI. (2022). Broad-Spectrum In Vitro Activity of Nα-Aroyl-N-Aryl-Phenylalanine Amides against Non-Tuberculous Mycobacteria and Comparative Analysis of RNA Polymerases. [Link]
-
ResearchGate. (n.d.). Antibacterial activity of N-chloro aryl acetamide derivatives. [Link]
-
bioRxiv. (2025). Aryl N-acetamide compounds exert antimalarial activity by acting as agonists of rhomboid protease PfROM8 and cation channel PfCS. [Link]
-
ResearchGate. (n.d.). (PDF) N-(4-((E)-3-Arylacryloyl)phenyl)acetamide Derivatives and their Antileishmanial Activity. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ajrconline.org [ajrconline.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave-Assisted Synthesis of β- N-Aryl Glycoamphiphiles with Diverse Supramolecular Assemblies and Lectin Accessibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the anticonvulsant profile and enantioselective pharmacokinetics of the chiral valproylamide propylisopropyl acetamide in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3,6-O-[N-(2-Aminoethyl)-acetamide-yl]-chitosan exerts antibacterial activity by a membrane damage mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ccspublishing.org.cn [ccspublishing.org.cn]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibition of tubulin polymerization by select alkenyldiarylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of N-(4-methoxyphenyl)-2,2-diphenylacetamide: A Detailed Protocol for Researchers
This document provides a comprehensive guide for the synthesis of N-(4-methoxyphenyl)-2,2-diphenylacetamide, a valuable compound in medicinal chemistry and materials science. This protocol details the chemical rationale, a step-by-step experimental procedure, and methods for purification and characterization.
Introduction
Amide bond formation is a cornerstone of modern organic synthesis, critical in the development of pharmaceuticals, polymers, and other advanced materials. This compound incorporates the diphenylacetamide moiety, found in various biologically active molecules, and the 4-methoxyphenyl group, a common substituent in drug candidates. The synthesis described herein utilizes a classic and reliable method: the coupling of a carboxylic acid and an amine using a carbodiimide activating agent.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the amide coupling of diphenylacetic acid and p-anisidine (4-methoxyaniline). The direct reaction between a carboxylic acid and an amine is typically unfavorable at room temperature, as the acidic carboxylic acid and basic amine will form a non-reactive ammonium carboxylate salt.[1] To overcome this, a coupling reagent, N,N'-dicyclohexylcarbodiimide (DCC), is employed to activate the carboxylic acid.[2]
The mechanism of DCC-mediated amide bond formation involves several key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid protonates one of the nitrogen atoms of DCC, making the central carbon of the carbodiimide more electrophilic. The carboxylate then attacks this activated carbon, forming a highly reactive O-acylisourea intermediate.[3]
-
Nucleophilic Attack by the Amine: The amine (p-anisidine) then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.[3]
-
Formation of the Amide and Byproduct: A tetrahedral intermediate is formed, which then collapses to yield the desired amide and N,N'-dicyclohexylurea (DCU), a stable urea byproduct.[3]
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and rationale provided.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Diphenylacetic Acid | C₁₄H₁₂O₂ | 212.24 | 2.12 g | 10.0 | |
| p-Anisidine | C₇H₉NO | 123.15 | 1.23 g | 10.0 | Toxic , handle with care[1][4][5] |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 2.27 g | 11.0 | Moisture sensitive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Anhydrous |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 2 x 25 mL | - | For workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 2 x 25 mL | - | For workup |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 25 mL | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | q.s. | - | For drying |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve diphenylacetic acid (2.12 g, 10.0 mmol) and p-anisidine (1.23 g, 10.0 mmol) in 40 mL of anhydrous dichloromethane (DCM). Stir the solution at room temperature until all solids have dissolved.
-
Addition of Coupling Reagent: To the stirred solution, add N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) in one portion. A white precipitate of N,N'-dicyclohexylurea (DCU) may begin to form shortly after the addition of DCC.[2]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting materials (diphenylacetic acid and p-anisidine) and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.
-
Workup - Removal of Byproduct: After the reaction is complete, filter the reaction mixture through a sintered glass funnel or a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM (10 mL) to recover any trapped product.
-
Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 25 mL of 1 M HCl (to remove any unreacted p-anisidine), 25 mL of saturated NaHCO₃ solution (to remove any unreacted diphenylacetic acid), and 25 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Characterization of this compound
The purified product should be a white to off-white solid. The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Technique | Expected Results |
| Melting Point | A sharp melting point range is indicative of high purity. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.5-7.2 (m, 10H, Ar-H), ~7.0-6.8 (m, 4H, Ar-H), ~5.0 (s, 1H, CH), ~3.8 (s, 3H, OCH₃), ~7.6 (br s, 1H, NH). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~170 (C=O), ~156 (C-O), ~140 (Ar-C), ~130 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~122 (Ar-CH), ~114 (Ar-CH), ~60 (CH), ~55 (OCH₃). |
| IR (ATR) | ν (cm⁻¹): ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~1660 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1240 (C-O stretch). |
| Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product (317.38 g/mol ). |
Visualizing the Process
Reaction Mechanism
Caption: DCC-mediated amide coupling mechanism.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Perform the reaction in a well-ventilated fume hood.
-
Reagent Handling:
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). Diphenylacetic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). p-Anisidine. National Center for Biotechnology Information.
- PubChem. (n.d.). N,N'-Dicyclohexylcarbodiimide. National Center for Biotechnology Information.
- LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts.
-
JoVE. (2023). Preparation of Amides. Journal of Visualized Experiments. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- ISO 6885:2016. (2016). Animal and vegetable fats and oils — Determination of anisidine value.
- ISO/FDIS 6885:2015(E). (2015). Animal and vegetable fats and oils — Determination of anisidine value.
- ISO 6885. (2006). Animal and vegetable fats and oils — Determination of anisidine value. iTeh Standards.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 344678, this compound.
- BenchChem. (n.d.). Synthesis routes of N-(4-Methoxyphenyl)acetamide.
- The Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC 7330.
- ResearchGate. (2015). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide....
- ResearchGate. (2025). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES.
- Organic Syntheses. (n.d.). Procedure.
- PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- CHEMISTRY & BIOLOGY INTERFACE. (2017). A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation.
- PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. National Center for Biotechnology Information.
- ResearchGate. (2025). (PDF) N-(4-Methoxyphenyl)acetamide.
- PubMed. (2002). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method.
- p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods. (2025).
- Khan Academy. (n.d.). Preparation of amides using DCC.
- Chemistry LibreTexts. (2023). 21.7: Synthesis of Amides.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- Benchchem. (n.d.). A Comparative Guide to Coupling Reagents for Amide Bond Formation.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- YouTube. (2013). mechanism of amide formation with DCC.
- ResearchGate. (2019). Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst.
- White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds.
- RSC Publishing. (n.d.). Diphenylsilane as a coupling reagent for amide bond formation.
- YouTube. (2014). Chemistry Vignettes: Amide synthesis under acidic conditions.
- The Royal Society of Chemistry. (n.d.). Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst.
- ResearchGate. (n.d.). Conversions on the direct amidation of phenylacetic acid vs. amidation using N,N′-diphenylurea.
- PMC - PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide.
- ChemicalBook. (n.d.). N,N-Dimethyl-2-(4-methoxyphenyl)-acetamide synthesis.
- ChemScene. (n.d.). N-(4-Methoxyphenyl)-2-phenylacetamide.
- AWS. (n.d.). Supporting Information.
- PubChem. (n.d.). N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.
- Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.).
- SIELC Technologies. (n.d.). Separation of Acetamide, N-[3-[bis(2-hydroxyethyl)amino]-4-methoxyphenyl]- on Newcrom R1 HPLC column.
Sources
Application Notes and Protocols for the Cellular Investigation of N-(4-methoxyphenyl)-2,2-diphenylacetamide
Document ID: AN-MPDA-20260115
Version: 1.0
Introduction: Unveiling the Potential of a Novel Phenylacetamide Derivative
The phenylacetamide scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including notable potential as anticancer agents.[1] These compounds have been shown to exert cytotoxic effects on various cancer cell lines, often through mechanisms that include the induction of apoptosis and cell cycle arrest.[2] N-(4-methoxyphenyl)-2,2-diphenylacetamide is a member of this promising class of molecules. While its specific biological activities are not yet extensively characterized, its structural features suggest it may share the anticancer properties observed in related compounds.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals initiating cell-based investigations of this compound. It provides a logical experimental framework, detailed protocols for foundational assays, and insights into the causal relationships behind experimental choices, empowering researchers to robustly evaluate its potential as a therapeutic agent.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of a compound is the bedrock of reproducible and reliable cell-based assays.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₉NO₂ | [3] |
| Molecular Weight | 317.38 g/mol | [4] |
| CAS Number | 23105-44-4 | [3] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Solubility | Soluble in DMSO | Inferred from related structures and common practice[5][6] |
Experimental Design: A Strategic Workflow for Compound Characterization
A systematic approach is critical to efficiently characterize the biological effects of a novel compound. The following workflow is proposed to first establish cytotoxic efficacy and then to elucidate the underlying mechanism of action.
Caption: Proposed workflow for the in vitro evaluation of this compound.
Protocols: Foundational Methodologies
The following protocols are designed to be self-validating systems, incorporating necessary controls and providing a clear rationale for each step.
Protocol 1: Preparation of Stock and Working Solutions
Accurate concentration is paramount for dose-response studies. Given its predicted low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for the primary stock solution.[5][6]
Rationale: A high-concentration stock solution minimizes the volume of solvent added to cell culture media, preventing solvent-induced artifacts. DMSO is a standard solvent in cell culture for water-insoluble compounds.[6]
Materials:
-
This compound (MW: 317.38 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and micropipettes
Procedure: 10 mM Stock Solution
-
Weigh Compound: Accurately weigh out 1 mg of this compound.
-
Calculation: Amount (mol) = Mass (g) / Molecular Weight ( g/mol )
-
Calculation: 0.001 g / 317.38 g/mol = 3.15 µmol
-
-
Calculate Solvent Volume: To achieve a 10 mM (0.010 mol/L) concentration, calculate the required volume of DMSO.
-
Calculation: Volume (L) = Amount (mol) / Concentration (mol/L)
-
Calculation: 0.00000315 mol / 0.010 mol/L = 0.000315 L = 315 µL
-
-
Dissolution: Aseptically add 315 µL of anhydrous DMSO to the vial containing the compound.
-
Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be required.
-
Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. This stock solution is stable for at least one month at -20°C.[7]
Preparation of Working Solutions:
-
Dilute the 10 mM stock solution in complete cell culture medium to the desired final concentrations immediately before adding to cells.
-
Crucial Control: Prepare a vehicle control using the same final concentration of DMSO as is present in the highest concentration of the test compound. For example, if the highest final concentration is 100 µM, this would be a 1:100 dilution of the stock, so the vehicle control should contain 1% DMSO.
Protocol 2: MTT Cell Viability and Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[2][10]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, PC-3, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions (e.g., ranging from 0.1 µM to 100 µM). Include wells for vehicle control (medium with DMSO) and untreated control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[2] Visually confirm the formation of purple formazan crystals in the control wells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10] Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Hypothetical Data Presentation:
| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 25.4 |
| PC-3 | Prostate Adenocarcinoma | 15.8 |
| HeLa | Cervical Adenocarcinoma | 32.1 |
| HEK293 | Normal Embryonic Kidney | > 100 |
Protocol 3: Caspase-3/7 Activity Assay (Apoptosis Detection)
Caspases are key executioner enzymes in the apoptotic pathway. Measuring the activity of caspase-3 and caspase-7 provides a direct assessment of apoptosis induction.[11]
Rationale: This assay confirms if the observed cytotoxicity is due to programmed cell death, a desirable trait for anticancer agents. The assay uses a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or colorimetric molecule.[12]
Materials:
-
Cells cultured in 6-well plates or 10 cm dishes
-
Lysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.5% Triton X-100)[13]
-
Caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
96-well plate (black for fluorescence, clear for absorbance)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Cell Treatment: Seed and treat cells with this compound at 1x and 2x its IC₅₀ value for 24 hours. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Cell Lysis: Harvest cells and wash with cold PBS. Lyse the cell pellet on ice for 10-15 minutes using a suitable lysis buffer.[13]
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
Assay Reaction: In a 96-well plate, add an equal amount of protein (e.g., 20-50 µg) from each sample to wells containing the assay buffer and the caspase-3/7 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the signal (fluorescence at Ex/Em = 380/460 nm for AMC or absorbance at 405 nm for pNA).[11][14]
-
Data Analysis: Normalize the signal to the protein concentration and express the results as a fold-change relative to the vehicle control.
Plausible Apoptotic Signaling Pathway:
Caption: A potential intrinsic apoptosis pathway induced by a cytotoxic compound.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of a compound's effect on cell cycle progression by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI).[1]
Rationale: Many anticancer drugs exert their effects by causing cell cycle arrest at specific phases (G1, S, or G2/M), preventing cancer cell proliferation. Flow cytometry provides a distribution of the cell population across these phases.[15]
Materials:
-
Cells treated as in the apoptosis assay
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment & Harvesting: Treat cells with the compound at its IC₅₀ concentration for 24 or 48 hours. Harvest both adherent and floating cells, and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix for at least 2 hours at 4°C (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase A in the solution will degrade RNA, ensuring that PI only binds to DNA.[16]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo) to gate the cell population and generate a histogram of DNA content. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro characterization of this compound. The data generated from these assays will establish whether the compound possesses cytotoxic activity and will provide initial insights into its mechanism of action, specifically regarding the induction of apoptosis and/or cell cycle arrest. Positive results from these foundational assays would warrant further investigation, including western blot analysis of key cell cycle regulators (e.g., cyclins, CDKs) and apoptotic proteins (e.g., Bcl-2 family members, PARP), to further delineate the specific molecular pathways affected by this promising compound.
References
-
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 15, 2026, from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 15, 2026, from [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved January 15, 2026, from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved January 15, 2026, from [Link]
-
AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved January 15, 2026, from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2014). Which is the best protocol for caspase-3 activity detection in vitro? Retrieved January 15, 2026, from [Link]
-
PubMed Central. (n.d.). Caspase Protocols in Mice. Retrieved January 15, 2026, from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved January 15, 2026, from [Link]
-
Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). N-(4-methoxyphenyl)-2-sulfanylacetamide. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). N-((4-methoxyphenyl)methyl)acetamide. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). N-[4-(methylethyl)phenyl]-2,2-diphenylacetamide. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
National Institutes of Health. (n.d.). N-(4-Methoxyphenyl)Acetamide. PubChem. Retrieved January 15, 2026, from [Link]
-
PubMed Central. (n.d.). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. Retrieved January 15, 2026, from [Link]
-
gChem Global. (n.d.). DMSO. Retrieved January 15, 2026, from [Link]
Sources
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. This compound | C21H19NO2 | CID 344678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 23105-44-4|this compound|BLD Pharm [bldpharm.com]
- 5. Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gchemglobal.com [gchemglobal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. clyte.tech [clyte.tech]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
Quantitative Analysis of N-(4-methoxyphenyl)-2,2-diphenylacetamide: High-Throughput and High-Sensitivity Methodologies
An Application Guide:
Abstract: This document provides a comprehensive technical guide for the quantitative analysis of N-(4-methoxyphenyl)-2,2-diphenylacetamide. Recognizing the critical need for robust and reliable analytical methods in drug development and research, this guide details two primary methodologies: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method suitable for purity assessment and high-concentration quantification, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The narrative emphasizes the scientific rationale behind protocol design, from physicochemical property assessment to the intricacies of sample preparation and instrument parameter optimization, ensuring that researchers can not only replicate these methods but also adapt them to their specific needs.
Introduction: The Analyte and the Analytical Imperative
This compound is a small molecule with a molecular formula of C₂₁H₁₉NO₂ and a molecular weight of 317.4 g/mol .[1] Its structure, featuring two phenyl rings, a methoxyphenyl group, and an acetamide linkage, presents distinct chemical properties that guide the selection of appropriate analytical techniques. Accurate and precise quantification is paramount for a range of applications, including but not limited to:
-
Pharmacokinetic (PK) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in biological systems.
-
In vitro assays: To determine potency and efficacy in cellular or biochemical models.
-
Quality control (QC): To assess the purity of a synthesized active pharmaceutical ingredient (API).
-
Metabolic stability studies: To evaluate the compound's susceptibility to enzymatic degradation.
This guide is structured to provide both foundational knowledge and actionable protocols to address these analytical challenges.
Chapter 1: Foundational Principles of Method Selection
The selection of an optimal analytical technique is predicated on the analyte's physicochemical properties and the intended application. For this compound, its aromatic nature makes it an excellent chromophore, rendering it suitable for UV detection. Its molecular weight and polarity are well-suited for reverse-phase liquid chromatography.
-
HPLC-UV: This technique is robust, cost-effective, and widely available. It is the method of choice for analyzing samples with analyte concentrations in the microgram per milliliter (µg/mL) range or higher, such as in API purity analysis or formulation development.
-
LC-MS/MS: For applications requiring high sensitivity and selectivity, particularly for quantification in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the gold standard.[2] Its ability to selectively monitor specific precursor-to-product ion transitions minimizes interference from matrix components, enabling quantification at picogram to nanogram per milliliter (pg/mL to ng/mL) levels.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique, GC-MS often requires analytes to be volatile and thermally stable.[5][6] Given the molecular weight and structure of this compound, there is a risk of thermal degradation in the GC inlet, potentially requiring derivatization, which adds complexity.[5][7] Therefore, LC-based methods are prioritized in this guide.
Chapter 2: HPLC-UV Method for Purity and High-Concentration Analysis
This method is designed for the reliable quantification of this compound in relatively clean sample matrices, such as a bulk drug substance or a simple formulation.
Principle of the Method
The methodology is based on reverse-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) using a polar mobile phase. The analyte is retained on the column and then eluted by increasing the organic solvent concentration. Quantification is achieved by measuring the analyte's absorbance at a specific UV wavelength, which should be determined by scanning a standard solution to find the absorbance maximum (λ-max).
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.
-
Formic acid (FA) or trifluoroacetic acid (TFA), HPLC grade.
-
Reference standard of this compound.
-
-
Preparation of Solutions
-
Mobile Phase A: 0.1% FA in water. The acid is critical for protonating silanol groups on the column packing, leading to better peak shape.
-
Mobile Phase B: 0.1% FA in ACN.
-
Sample Diluent: 50:50 (v/v) ACN:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10.0 mL of diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Chromatographic Conditions
Parameter Recommended Setting Rationale Column C18, 4.6 x 150 mm, 5 µm Standard reverse-phase chemistry suitable for nonpolar analytes. Mobile Phase A: 0.1% FA in WaterB: 0.1% FA in ACN Volatile buffer system providing good peak shape. Flow Rate 1.0 mL/min Typical for a 4.6 mm ID column. Gradient 50% B to 95% B over 10 min Ensures elution of the analyte and cleaning of the column. Column Temp. 40 °C Improves peak symmetry and reduces viscosity. Injection Vol. 10 µL Standard volume; can be adjusted based on sensitivity needs. | UV Detection | λ-max (~225-235 nm) | Wavelength of maximum absorbance for best sensitivity. |
-
Data Analysis and System Suitability
-
Calibration: Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration. A linear regression with a correlation coefficient (r²) > 0.995 is required.
-
Quantification: Inject the sample solutions. Determine the concentration using the calibration curve.
-
System Suitability: Before analysis, inject a mid-concentration standard multiple times (n=5). The relative standard deviation (RSD) for peak area and retention time should be < 2.0%.
-
Chapter 3: LC-MS/MS for Trace-Level Quantification in Biological Matrices
This method provides the high sensitivity and selectivity required for demanding bioanalytical applications, such as pharmacokinetic studies.
Principle of the Method
The method couples the separation power of UHPLC (Ultra-High-Performance Liquid Chromatography) with the specificity of tandem mass spectrometry. The analyte is first separated from matrix components chromatographically. It then enters the mass spectrometer, where it is ionized (typically via electrospray ionization, ESI). The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and drastically reduces chemical noise.[4][8]
Protocol Development: A Strategic Approach
-
Analyte Tuning and MRM Selection: The first step is to infuse a standard solution of the analyte directly into the mass spectrometer to determine the optimal MRM transitions.
-
Precursor Ion: For this compound (C₂₁H₁₉NO₂), the expected protonated precursor ion [M+H]⁺ is m/z 318.4.
-
Product Ions: Collision-induced dissociation (CID) will fragment the precursor. Based on the structure, likely fragmentations would occur at the amide bond. Two robust product ions would be selected for the MRM transitions (one for quantification, one for confirmation).
-
-
Sample Preparation for Biological Matrices: The goal of sample preparation is to remove proteins and phospholipids from the biological matrix (e.g., plasma) that can interfere with the analysis and damage the LC-MS system.[3][9]
Caption: Comparison of sample preparation techniques.
Detailed Experimental Protocol: LC-MS/MS
-
Instrumentation and Materials
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.
-
All reagents should be LC-MS grade.
-
-
LC and MS Conditions
Parameter Recommended Setting Rationale LC Column C18, 2.1 x 50 mm, 1.8 µm Smaller particle size for higher efficiency and speed (UHPLC). Mobile Phase A: 0.1% FA in WaterB: 0.1% FA in ACN Standard volatile mobile phase for positive ion ESI. Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column. Gradient 10% B to 95% B over 3 min Fast gradient for high-throughput analysis. Injection Vol. 5 µL Smaller volume to minimize matrix effects. Ionization Mode ESI, Positive The amide nitrogen is readily protonated. Capillary Voltage ~3.5 kV To be optimized during tuning. Source Temp. ~150 °C To be optimized. Desolvation Temp. ~400 °C To be optimized. | MRM Transitions | Analyte: 318.4 -> Product 1, 318.4 -> Product 2IS: (Varies) | To be determined empirically via infusion. |
-
Preparation of Standards and QC Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the Internal Standard in methanol.
-
Calibration Curve: In a clean matrix (e.g., blank plasma), spike appropriate volumes of the analyte stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank matrix at low, medium, and high concentrations, independent of the calibration standards.
-
-
Protocol for Sample Extraction (SPE)
-
Select Cartridge: Choose a reverse-phase or mixed-mode SPE cartridge suitable for the analyte.
-
Condition: Wash the cartridge with 1 mL of MeOH.
-
Equilibrate: Equilibrate the cartridge with 1 mL of water.
-
Load: Take 100 µL of plasma sample, add the internal standard, and load it onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% MeOH in water to remove polar interferences.
-
Elute: Elute the analyte and IS with 1 mL of MeOH or ACN.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 90% A / 10% B). This step concentrates the sample and ensures compatibility with the LC method.[10]
-
Inject: Inject the reconstituted sample into the LC-MS/MS system.
-
Chapter 4: A Framework for Method Validation
A developed analytical method is incomplete until it is validated to ensure it is fit for its intended purpose. The protocol must be a self-validating system. The following parameters, based on regulatory guidelines, must be assessed.
| Validation Parameter | Description | Typical Acceptance Criteria (Bioanalytical) |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte in blank matrix. |
| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. | r² ≥ 0.99; back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Closeness of measured values to the true value. | Mean concentration of QC samples should be within ±15% of nominal value. |
| Precision | Closeness of repeated measurements (intra-day and inter-day). | RSD or CV of QC sample measurements should be ≤ 15%. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise > 10; accuracy within ±20% and precision ≤ 20%. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte.[11] | Assessed by comparing analyte response in post-extraction spiked matrix vs. neat solution. |
| Recovery | The efficiency of the extraction process. | Consistent and reproducible across the concentration range. |
| Stability | Stability of the analyte in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage). | Measured concentrations should be within ±15% of the initial concentration. |
Conclusion
This guide has outlined two robust, detailed protocols for the quantification of this compound. The HPLC-UV method serves as a reliable workhorse for high-concentration analysis, while the LC-MS/MS method provides the necessary sensitivity and selectivity for complex bioanalytical studies. By understanding the causality behind the experimental choices—from mobile phase composition to the selection of an extraction technique—researchers are empowered to implement these methods effectively and adapt them to meet the evolving demands of their work. The successful application of these protocols hinges on careful execution and a thorough understanding of the principles of method validation.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 344678, this compound. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5827, N-(4-Methoxyphenyl)acetamide. Retrieved from [Link].
-
University of California, Davis. (n.d.). MALDI-TOF Sample Preparation. Retrieved from [Link].
-
Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link].
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2011). Recent advances in sample preparation techniques for effective bioanalytical methods. Biomedical Chromatography, 25(1-2), 199–217. Retrieved from [Link].
-
ResearchGate. (n.d.). Synthesis and Antibacterial Activity of N-(4-Methoxyphenyl)acetamide and N-Phenylacetamide Derivatives. Retrieved from [Link].
-
Siddique, M. A., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical Analysis, 12(3), 387-402. Retrieved from [Link].
-
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link].
-
Cheméo. (n.d.). Acetamide, N-[(4-methoxyphenyl)methyl]-. Retrieved from [Link].
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link].
-
ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... Retrieved from [Link].
-
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... Retrieved from [Link].
-
Applied Biosystems. (2010). LC-MS/MS Quantitation in Drug Discovery & Development. Retrieved from [Link].
-
ResearchGate. (n.d.). N-(4-Methoxyphenyl)acetamide. Retrieved from [Link].
-
Ferrari Júnior, E., et al. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Journal of Chromatography A, 1634, 461657. Retrieved from [Link].
-
ResearchGate. (n.d.). Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA)... Retrieved from [Link].
-
Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Retrieved from [Link].
-
Polish Pharmaceutical Society. (n.d.). HPLC Method for Identification and Quantification of Three Active Substances in a Dermatological Preparation – Viosept Ointment. Retrieved from [Link].
-
SIELC Technologies. (n.d.). HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column. Retrieved from [Link].
-
Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link].
-
Agilent Technologies. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Retrieved from [Link].
-
Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Retrieved from [Link].
-
Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Retrieved from [Link].
-
ResearchGate. (2015). Identification of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25X-NBOMe) and analogues by gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride (HFBA) derivatives. Retrieved from [Link].
-
ResearchGate. (2025). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. Retrieved from [Link].
-
TIIKM Publishing. (2017). The use of analytical techniques to detect toxic synthetic drug, sibutramine, adulterated. Retrieved from [Link].
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of DAPI on BIST B+ Colum. Retrieved from [Link].
Sources
- 1. This compound | C21H19NO2 | CID 344678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. proceedings.tiikmpublishing.com [proceedings.tiikmpublishing.com]
- 9. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
The Strategic Role of N-(4-methoxyphenyl)-2,2-diphenylacetamide in Modern Organic Synthesis: A Detailed Guide for Researchers
In the landscape of organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. N-(4-methoxyphenyl)-2,2-diphenylacetamide emerges as a versatile and highly valuable building block, particularly in the synthesis of pharmacologically active compounds and novel heterocyclic systems. This technical guide provides an in-depth exploration of this intermediate, offering detailed protocols, mechanistic insights, and a survey of its applications for researchers, scientists, and professionals in drug development.
Introduction: Unveiling the Potential of a Key Intermediate
This compound, a substituted N-aryl acetamide, possesses a unique combination of structural features that render it a powerful tool in the synthetic chemist's arsenal. The presence of the electron-donating methoxy group on the phenyl ring, coupled with the sterically demanding diphenylacetyl moiety, influences its reactivity and provides a scaffold for diverse chemical transformations. Its significance is underscored by its role as a key precursor in the synthesis of important pharmaceutical agents, most notably in the construction of sphingosine-1-phosphate (S1P) receptor modulators.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₉NO₂ | |
| Molecular Weight | 317.38 g/mol | |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | General knowledge |
Synthesis and Characterization: A Reproducible Protocol
The synthesis of this compound is typically achieved through a standard amide coupling reaction between p-anisidine and diphenylacetic acid. The following protocol provides a detailed, step-by-step methodology for its preparation and purification.
Synthetic Protocol: Amide Coupling Reaction
This protocol is adapted from established methods for the synthesis of N-aryl acetamides.[1][2]
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Diphenylacetic acid
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC, EDC)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable base
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
Step 1: Formation of Diphenylacetyl Chloride (Acid Chloride Method)
-
In a fume hood, suspend diphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 mL per gram of acid).
-
Add thionyl chloride (1.2 eq) dropwise to the suspension at room temperature with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the reaction mixture to cool to room temperature and then remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude diphenylacetyl chloride is used directly in the next step.
Step 2: Amidation
-
Dissolve p-anisidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a separate round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Dissolve the crude diphenylacetyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution of p-anisidine and triethylamine over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product as a solid.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure. Expected signals would correspond to the protons and carbons of the methoxyphenyl and diphenylacetyl groups.[3][4][5]
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the amide C=O stretch (typically around 1650-1680 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹).[4]
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Melting Point Analysis: To assess the purity of the final product.
Applications in Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of a range of target molecules, from pharmaceuticals to complex heterocyclic scaffolds.
Key Intermediate in the Synthesis of Ponesimod
A prominent application of a structurally related N-aryl acetamide is in the synthesis of Ponesimod, a selective sphingosine-1-phosphate receptor 1 (S1P₁) modulator approved for the treatment of relapsing forms of multiple sclerosis.[6][7] While the exact commercial synthesis route is proprietary, the core structure of Ponesimod contains a substituted thiazolidinone ring, and intermediates like this compound can be envisioned as precursors to key fragments of the final drug molecule. The amide functionality can be a handle for further transformations or part of a larger pharmacophore.
Diagram of Ponesimod's Mechanism of Action:
Caption: Ponesimod's mechanism in multiple sclerosis.
Precursor for Heterocyclic Synthesis
The amide functionality and the activated aromatic ring in this compound make it a suitable precursor for the synthesis of various heterocyclic compounds. For instance, related N-aryl acetamides can undergo intramolecular cyclization reactions to form indoles and other nitrogen-containing heterocycles, which are prevalent motifs in medicinal chemistry.
One notable transformation is the rhodium-catalyzed intramolecular C-H activation/alkenylation, which can lead to the formation of substituted indole scaffolds. The diphenylmethyl group can also participate in various rearrangement and cyclization reactions under specific conditions.
Synthesis of Biologically Active Molecules
Derivatives of N-(4-methoxyphenyl)acetamide have been investigated for their biological activities. For example, related structures have been used as starting materials for the synthesis of compounds with potential antifungal and antibacterial properties.[8][9] The core structure can be modified to explore structure-activity relationships and develop new therapeutic agents. Research has also explored the synthesis of novel fused 4H-pyrans from similar acetamide derivatives, which are known to possess a wide range of biological activities.[10]
Experimental Considerations and Causality
-
Choice of Coupling Agent: The use of thionyl chloride for the formation of the acid chloride is a classic and effective method. However, for sensitive substrates, milder coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) can be employed to minimize side reactions.
-
Base Selection: Triethylamine is a common and effective base for scavenging the HCl generated during the amidation reaction. Other non-nucleophilic bases such as diisopropylethylamine (DIPEA) can also be used.
-
Solvent Purity: The use of anhydrous solvents is crucial, especially in the acid chloride formation step, to prevent the hydrolysis of the reactive intermediate.
-
Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of the reaction, ensuring that the starting materials are consumed before workup and purification. This helps in optimizing reaction times and improving yields.
-
Purification Strategy: Column chromatography is generally the most effective method for purifying the final product to a high degree. The choice of eluent system is critical for achieving good separation from any unreacted starting materials or byproducts.
Conclusion
This compound stands out as a strategically important intermediate in organic synthesis. Its straightforward preparation, coupled with its versatile reactivity, makes it an attractive starting point for the synthesis of a diverse array of complex molecules, including pharmaceuticals like Ponesimod and novel heterocyclic systems. The detailed protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors, paving the way for new discoveries in drug development and materials science.
References
-
The Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Retrieved from [Link]
-
Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (2016). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand Qing-Xiang. Retrieved from [Link]
-
Sycheva, Y. S., Markina, D. B., Mukanova, M. S., Boltayeva, L. A., & Seilkhanov, O. T. (2021). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. Retrieved from [Link]
-
SpectraBase. (n.d.). Acetamide, N-(4-methoxyphenyl)-2-phenylthio- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-Methoxyphenyl)Acetamide. PubChem. Retrieved from [Link]
-
Yalcin, S., Yalcin, S. P., Ceylan, U., Sarikoglu, A. O., Sonmez, M., & Aygun, M. (2015). Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1H and 13C NMR and UV-Vis) techniques and theoretical calculations. ResearchGate. Retrieved from [Link]
-
Arora, P. (2012). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 24(3), 1041-1043. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-methoxyphenyl)-N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Gowda, B. T., & Kumar, K. L. (2003). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. ResearchGate. Retrieved from [Link]
-
D'Ambrosio, D., Freedman, M. S., & Prinz, J. (2016). Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases. Therapeutic advances in chronic diseases, 7(1), 18–33. [Link]
-
Li, Y., et al. (2023). Activation of S1PR1 by Ponesimod for Multiple Sclerosis Therapy: Uncovering MAPK and PI3K Pathway Mechanisms and Repurposing Potential. Advanced Science, e2303539. Retrieved from [Link]
-
Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(10), 1-14. Retrieved from [Link]
-
Uppu, R. M., & Fronczek, F. R. (2023). N-(4-Methoxyphenyl)acetamide. ResearchGate. Retrieved from [Link]
-
D'Ambrosio, D., Freedman, M. S., & Prinz, J. (2016). Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases. Therapeutic advances in chronic diseases, 7(1), 18–33. [Link]
-
Perez, G. L., & Alegria, A. E. (2023). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. NSF Public Access Repository. Retrieved from [Link]
-
Sacco, R., et al. (2022). Ponesimod in the Treatment of Relapsing Forms of Multiple Sclerosis: An Update on the Emerging Clinical Data. Journal of clinical medicine, 11(6), 1733. [Link]
-
Sycheva, Y. S., et al. (2021). SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL) ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. CyberLeninka. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. Retrieved from [Link]
-
Brossard, P., et al. (2013). Pharmacokinetics and pharmacodynamics of ponesimod, a selective S1P1 receptor modulator, in the first-in-human study. British journal of clinical pharmacology, 76(6), 888–896. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ponesimod in the Treatment of Relapsing Forms of Multiple Sclerosis: An Update on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cyberleninka.ru [cyberleninka.ru]
- 10. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for the Development of N-(4-methoxyphenyl)-2,2-diphenylacetamide Analogs
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic design, synthesis, and biological evaluation of novel analogs based on the N-(4-methoxyphenyl)-2,2-diphenylacetamide scaffold. This scaffold presents an intriguing starting point for the exploration of new chemical entities with potential therapeutic applications. The following protocols and application notes are designed to offer a structured yet flexible framework for developing analogs with potentially enhanced potency, selectivity, and improved pharmacokinetic profiles. While the primary biological activity of the parent compound is not extensively documented, derivatives of phenylacetamide have shown promise in areas such as oncology and neuroprotection.[1][2][3][4][5][6] This guide will, therefore, focus on a multi-pronged screening approach to elucidate the therapeutic potential of novel analogs.
Introduction and Rationale
The this compound core structure offers several points for chemical modification, making it an attractive scaffold for analog-based drug discovery. The rationale for developing analogs of this compound is to systematically explore the structure-activity relationship (SAR) and to optimize for potential biological activities. The key structural features amenable to modification are the N-aryl ring (4-methoxyphenyl), the diphenylmethyl moiety, and the central acetamide linker.
Strategic Objectives for Analog Development:
-
Elucidate Structure-Activity Relationships (SAR): Systematically modify each part of the molecule to understand its contribution to biological activity.
-
Enhance Potency and Selectivity: Fine-tune the structure to improve affinity for a specific biological target and reduce off-target effects.
-
Improve Physicochemical and ADME Properties: Modify the molecule to enhance solubility, metabolic stability, and cell permeability.
-
Explore Diverse Biological Activities: Screen the synthesized analogs against a panel of assays to identify potential therapeutic applications, with an initial focus on anticancer and neuroprotective activities.
Below is a diagram illustrating the key regions for modification on the core scaffold.
Caption: Key modification zones of the this compound scaffold.
Design and Synthesis of Analogs
Strategic Modifications
The following table outlines potential modifications to the core structure. These are starting points, and further iterations should be guided by the biological data obtained.
| Structural Region | Modification Strategy | Rationale |
| N-Aryl Ring (4-methoxyphenyl) | Bioisosteric replacement of the methoxy group (e.g., -OH, -F, -CF3, -OCF3, small alkyls).[7] | To improve metabolic stability and modulate electronic properties and lipophilicity.[7] The methoxy group can be a site of metabolic oxidation.[7] |
| Varying substituents on the phenyl ring (e.g., halogens, nitro, cyano, alkyl, trifluoromethyl). | To probe electronic and steric effects on binding and activity. | |
| Positional isomerization of substituents (ortho, meta, para). | To explore the optimal substitution pattern for activity. | |
| Diphenylmethyl Moiety | Introduction of substituents on one or both phenyl rings (e.g., -F, -Cl, -CH3, -OCH3). | To investigate the impact of electronics and sterics on this lipophilic region. |
| Replacement of one phenyl ring with other aromatic or heteroaromatic systems. | To explore different spatial arrangements and potential new interactions. | |
| Introduction of conformational constraints (e.g., bridging the phenyl rings). | To reduce conformational flexibility and potentially increase binding affinity. | |
| Acetamide Linker | Replacement with bioisosteres such as thioamides, ureas, or sulfonamides.[8] | To alter the hydrogen bonding capacity and metabolic stability of the linker.[8] |
| Variation of the linker length by inserting or removing methylene units. | To optimize the distance between the N-aryl and diphenylmethyl moieties. |
General Synthetic Protocol: Amide Bond Formation
The synthesis of this compound analogs will primarily involve the coupling of a substituted diphenylacetic acid derivative with a substituted aniline. Several amide coupling methods are available, and the choice will depend on the specific substrates, particularly their steric hindrance and electronic properties.[8][9][10]
Method 1: Acyl Chloride Formation followed by Amination
This is a classic and often robust method for amide synthesis.
Caption: Workflow for amide synthesis via an acyl chloride intermediate.
Protocol:
-
Acyl Chloride Synthesis:
-
To a solution of the diphenylacetic acid derivative (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene, ~0.5 M), add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Stir the reaction mixture at room temperature or reflux until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which is often used immediately in the next step.
-
-
Amide Coupling:
-
Dissolve the substituted aniline (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5-2.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude diphenylacetyl chloride derivative in the same solvent dropwise to the aniline solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Method 2: Direct Amide Coupling using Coupling Reagents
For more sensitive or sterically hindered substrates, direct coupling methods using reagents like carbodiimides or uronium salts are preferred.
Protocol using EDC/HOBt:
-
To a solution of the diphenylacetic acid derivative (1.0 eq), the substituted aniline (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane, ~0.2 M), add N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 eq).[9][10]
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Biological Evaluation Protocols
The following protocols outline a tiered screening approach to assess the potential anticancer and neuroprotective activities of the synthesized analogs.
In Vitro Anticancer Activity Screening
A primary screen for anticancer activity will involve assessing the cytotoxicity of the analogs against a panel of human cancer cell lines.
3.1.1. MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer, PC3 for prostate cancer).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[11]
-
Dimethyl sulfoxide (DMSO).
-
96-well microplates.
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[12]
-
Incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
3.1.2. Wound Healing (Scratch) Assay
This assay assesses the effect of the compounds on cell migration, a key process in cancer metastasis.[7][14][15][16]
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.[7][15]
-
Create a "scratch" in the monolayer with a sterile pipette tip.[7][14]
-
Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing the test compound at a non-toxic concentration (determined from the MTT assay).
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.[14][15]
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure. Compare the closure rate between treated and untreated cells.
3.1.3. Cell Cycle Analysis by Flow Cytometry
This technique determines the effect of the compounds on the progression of the cell cycle.
Protocol:
-
Treat cells with the test compounds for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.[17][18]
-
Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[18][19][20]
-
Incubate for 30 minutes at room temperature in the dark.[17]
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle and compare treated cells to controls.[21]
Preliminary Neuroprotection Assays
To explore the potential neuroprotective effects of the analogs, an in vitro model of oxidative stress-induced neuronal cell death can be used.
Protocol: H2O2-Induced Cytotoxicity in SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in complete medium.
-
Compound Pre-treatment: Seed the cells in 96-well plates. After 24 hours, pre-treat the cells with various concentrations of the test compounds for 2-4 hours.
-
Induction of Oxidative Stress: Induce cytotoxicity by adding hydrogen peroxide (H2O2) to the wells at a final concentration that causes approximately 50% cell death (to be determined empirically).
-
Incubation: Incubate the cells for 24 hours.
-
Viability Assessment: Assess cell viability using the MTT assay as described in section 3.1.1.
-
Data Analysis: Calculate the percentage of cell survival in the presence of the test compounds compared to cells treated with H2O2 alone.
Data Interpretation and Next Steps
The data generated from these assays will provide a comprehensive initial profile of the synthesized analogs.
-
Structure-Activity Relationship (SAR) Analysis: Correlate the structural modifications with the observed biological activities to identify key pharmacophores and guide the design of the next generation of analogs.
-
Hit-to-Lead Optimization: Promising compounds ("hits") with significant activity in the primary screens should be further evaluated for selectivity, mechanism of action, and preliminary ADME properties.
-
Mechanism of Action Studies: For active compounds, further studies may include target identification, enzyme inhibition assays, or investigation of specific signaling pathways.
This structured approach to analog development, from rational design and synthesis to systematic biological evaluation, will facilitate the exploration of the therapeutic potential of the this compound scaffold.
References
-
Assaying cell cycle status using flow cytometry. (n.d.). NIH National Library of Medicine. Retrieved from [Link]
-
Liang, C. C., Park, A. Y., & Guan, J. L. (2007). In vitro scratch assay: a convenient and inexpensive method for analysis of cell migration in vitro. Nature protocols, 2(2), 329–333. Retrieved from [Link]
-
Protocol of Cell Cycle Staining Flow Cytometry. (n.d.). Creative Biolabs Antibody. Retrieved from [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. Retrieved from [Link]
-
How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025). Bosterbio. Retrieved from [Link]
- Scratch Assay protocol. (n.d.). University of Minnesota.
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]
-
Making a Mark: How to Set up Your Wound Healing Assay. (2025). Bitesize Bio. Retrieved from [https://bitesizebio.com/2 wound-healing-assay/]([Link] wound-healing-assay/)
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11624–11627. Retrieved from [Link]
-
Pattar, V. P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Retrieved from [Link]
-
Pattar, V. P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. Retrieved from [Link]
-
The amide group and its preparation methods by acid-amine coupling reactions: an overview. (n.d.). ResearchGate. Retrieved from [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). NIH National Library of Medicine. Retrieved from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). PubMed. Retrieved from [Link]
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2019). NIH National Library of Medicine. Retrieved from [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). MDPI. Retrieved from [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (2021). ResearchGate. Retrieved from [Link]
-
2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation. (2019). PubMed. Retrieved from [Link]
-
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). NIH National Library of Medicine. Retrieved from [Link]
-
(PDF) N-(4-Methoxyphenyl)acetamide. (2022). ResearchGate. Retrieved from [Link]
-
Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. (2022). NIH National Library of Medicine. Retrieved from [Link]
-
N-(4-Methoxyphenyl)Acetamide. (n.d.). PubChem. Retrieved from [Link]
-
Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. (2018). NIH National Library of Medicine. Retrieved from [Link]
-
Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (2023). NIH National Library of Medicine. Retrieved from [Link]
Sources
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. clyte.tech [clyte.tech]
- 15. med.virginia.edu [med.virginia.edu]
- 16. bitesizebio.com [bitesizebio.com]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
"protocol for assessing the anti-inflammatory properties of diphenylacetamides"
Topic: Protocol for Assessing the Anti-Inflammatory Properties of Diphenylacetamides
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Strategic Framework for Evaluating Diphenylacetamide Anti-Inflammatory Activity
Diphenylacetamides represent a class of chemical compounds with a core structure that has been explored for various biological activities. Certain acetamide derivatives have been investigated for potential analgesic and anti-inflammatory effects, often linked to mechanisms like the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation.[1][2] Given the global health burden of chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis, the identification of novel anti-inflammatory agents is a critical pursuit in drug discovery.
This guide provides a comprehensive, multi-tiered protocol for the systematic evaluation of the anti-inflammatory properties of novel diphenylacetamide compounds. The workflow is designed to progress logically from broad-based in vitro screening to elucidate potential mechanisms of action, culminating in in vivo validation of lead candidates. This approach ensures a robust, evidence-based assessment, prioritizing resource allocation towards the most promising molecules. We will detail the scientific rationale behind each experimental choice, provide step-by-step protocols, and offer insights into data interpretation, establishing a self-validating system for credible and reproducible findings.
The following diagram illustrates the overall experimental workflow, guiding the researcher from initial screening to preclinical validation.
Caption: A multi-phase workflow for assessing diphenylacetamide anti-inflammatory properties.
Phase 1: Primary In Vitro Screening for Anti-Inflammatory Activity
The initial phase aims to identify active diphenylacetamide "hits" from a library of candidates using a robust and cost-effective cell-based model. Macrophages are pivotal cells in the innate immune system that orchestrate inflammatory responses, making them an ideal system for this primary screen.[3]
Rationale for Experimental Design
-
Cell Model: Murine macrophage-like RAW 264.7 cells or human monocytic THP-1 cells (differentiated into macrophages) are standard choices. They are highly responsive to inflammatory stimuli and reliably produce key inflammatory mediators.[4][5]
-
Inflammatory Stimulus: Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages via Toll-like receptor 4 (TLR4) signaling.[6][7] This stimulation mimics an inflammatory response to bacterial infection and leads to the production of nitric oxide (NO) and pro-inflammatory cytokines.[3][6]
-
Primary Endpoints:
-
Nitric Oxide (NO) Production: In inflammation, NO is produced in large quantities by inducible nitric oxide synthase (iNOS) and acts as a key signaling and effector molecule. Measuring its stable metabolite, nitrite, using the Griess assay is a simple and effective indicator of iNOS activity and inflammation.[8][9]
-
Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β) are critical cytokines that drive the inflammatory cascade.[10] Quantifying their secretion via Enzyme-Linked Immunosorbent Assay (ELISA) provides a direct measure of the anti-inflammatory effect.[11]
-
-
Trustworthiness Control (Cytotoxicity): It is crucial to ensure that any observed decrease in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. A concurrent cell viability assay (e.g., MTT, CCK-8) is mandatory.
Protocol 1.1: LPS-Induced Inflammation in Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the diphenylacetamide compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" (e.g., 1 µM Dexamethasone). Incubate for 1 hour.
-
Inflammatory Challenge: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the "unstimulated control" wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect 100 µL of the supernatant from each well for NO and cytokine analysis. Store at -80°C if not used immediately. The remaining cells can be used for the viability assay.
Protocol 1.2: Nitric Oxide (NO) Measurement (Griess Assay)
This protocol measures nitrite, a stable product of NO oxidation in the cell culture supernatant.[8]
-
Reagent Preparation:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Standard: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.
-
-
Assay Procedure:
-
Add 50 µL of cell culture supernatant (or standard) to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration from the standard curve. Determine the IC₅₀ value (the concentration of compound that inhibits NO production by 50%) for each active compound.
Protocol 1.3: Pro-inflammatory Cytokine Measurement (ELISA)
Use commercial ELISA kits for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.[12][13]
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight.
-
Blocking: Wash the plate and block non-specific binding sites.
-
Sample Incubation: Add 100 µL of cell culture supernatants (and standards) to the wells and incubate.
-
Detection: Wash the plate and add the detection antibody, followed by an enzyme-conjugated secondary antibody (e.g., HRP-streptavidin).
-
Substrate Addition: Add a substrate (e.g., TMB) and stop the reaction.
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Analysis: Calculate cytokine concentrations from the standard curve and determine the IC₅₀ for each compound.
Data Presentation: Summary of In Vitro Screening
| Compound ID | NO Production IC₅₀ (µM) | TNF-α Release IC₅₀ (µM) | IL-6 Release IC₅₀ (µM) | Cell Viability CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |
| DPA-001 | 15.2 | 12.8 | 18.5 | >100 | >6.5 |
| DPA-002 | >100 | >100 | >100 | >100 | - |
| DPA-003 | 5.8 | 4.1 | 7.2 | >100 | >17.2 |
| Dexamethasone | 0.9 | 0.5 | 1.1 | >100 | >90 |
Data are hypothetical. The Selectivity Index (SI) provides a measure of the therapeutic window.
Phase 2: Elucidating the Mechanism of Action
Compounds identified as "hits" in Phase 1 are advanced to mechanistic studies to understand how they exert their anti-inflammatory effects. This involves investigating their impact on key inflammatory enzymes and signaling pathways.
Rationale for Mechanistic Assays
-
COX Enzyme Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes.[1] Assessing the ability of diphenylacetamides to inhibit COX-1 and COX-2 can classify their mechanism and predict potential side effects (COX-1 inhibition is associated with gastrointestinal issues). Commercial kits provide a standardized method for this assessment.[14][15]
-
NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of genes encoding pro-inflammatory mediators, including iNOS, COX-2, TNF-α, and IL-6.[16][17] Its activation is a central event in LPS-induced inflammation.[18] Inhibiting this pathway is a common mechanism for anti-inflammatory drugs.
-
MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are also critical upstream regulators of inflammatory gene expression.[19][20][21] Their activation by phosphorylation is another key target for anti-inflammatory intervention.
Caption: The canonical NF-κB signaling pathway activated by LPS.
Caption: Overview of the MAPK signaling cascades in inflammation.
Protocol 2.1: COX-1/COX-2 Inhibition Assay
This protocol utilizes a commercial fluorometric or colorimetric inhibitor screening kit.[22][23]
-
Reagent Preparation: Prepare reagents, including COX-1/COX-2 enzymes, heme, assay buffer, and arachidonic acid (substrate), as per the kit's manual.
-
Inhibitor Incubation: In separate wells for COX-1 and COX-2, add assay buffer, enzyme, and various concentrations of the diphenylacetamide compound or a control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1). Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Data Acquisition: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance kinetically for 5-10 minutes.
-
Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ values for COX-1 and COX-2 inhibition.
Protocol 2.2: Western Blot for Signaling Pathway Analysis
-
Cell Treatment & Lysis: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes for pathway phosphorylation).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, and β-actin as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band density using software like ImageJ. Normalize phosphorylated protein levels to their total protein levels to determine the inhibitory effect of the compound.
Phase 3: In Vivo Validation of Efficacy
The final step is to confirm the anti-inflammatory activity of lead compounds in a living organism. The carrageenan-induced paw edema model is a standard and highly reproducible assay for acute inflammation.[24][25]
Rationale for In Vivo Model
The subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw elicits a well-characterized acute inflammatory response.[26] This response is biphasic: an early phase (0-2 hours) mediated by histamine and serotonin, and a later phase (3-6 hours) where prostaglandins, produced by COX-2, are the primary mediators.[24] This model is excellent for evaluating compounds that may inhibit prostaglandin synthesis or other inflammatory pathways.[27]
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for one week under standard laboratory conditions. Fast animals overnight before the experiment with free access to water.
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose, p.o.).
-
Group II (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).
-
Group III-V (Test Groups): Receive the diphenylacetamide compound at different doses (e.g., 10, 25, 50 mg/kg, p.o.).
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.
-
Drug Administration: Administer the respective vehicle, standard drug, or test compound orally (p.o.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[24]
-
Data Analysis:
-
Calculate the edema volume (mL) at each time point: Edema = Vₜ - V₀ .
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group at the time of peak edema (usually 3-4 hours): % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Data Presentation: Summary of In Vivo Efficacy
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Volume at 3h (mL) ± SEM | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3% |
| DPA-003 | 10 | 0.65 ± 0.05 | 23.5% |
| DPA-003 | 25 | 0.49 ± 0.04 | 42.4% |
| DPA-003 | 50 | 0.39 ± 0.05 | 54.1% |
Data are hypothetical.
Conclusion
This structured protocol provides a robust framework for the comprehensive assessment of the anti-inflammatory properties of novel diphenylacetamide derivatives. By progressing from high-throughput in vitro screening to detailed mechanistic studies and culminating in in vivo validation, researchers can efficiently identify promising lead candidates and build a strong, data-driven case for their therapeutic potential. Adherence to these self-validating methodologies, including appropriate controls and cytotoxicity assessments, ensures the scientific integrity and trustworthiness of the findings, paving the way for further preclinical development.
References
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link][16]
-
Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience. Available at: [Link][19]
-
Zhang, Q., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available at: [Link][18]
-
Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology. Available at: [Link][8]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link][17]
-
Kim, D., & Kim, J. (2017). Mitogen-activated Protein Kinases in Inflammation. Journal of Bacteriology and Virology. Available at: [Link][20]
-
Martin, M. U., & Wesche, H. (2002). Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence. Journal of Immunological Methods. Available at: [Link][4]
-
Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Available at: [Link][28]
-
Huang, P., et al. (2016). MAPK signaling in inflammation-associated cancer development. Cancer Biology & Medicine. Available at: [Link][29]
-
Chen, L., et al. (2018). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology. Available at: [Link][30]
-
Cusabio (n.d.). MAPK signaling pathway. Cusabio. Available at: [Link][21]
-
Batchelor, M. M., et al. (2011). Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors. Nitric Oxide. Available at: [Link][31]
-
Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta. Available at: [Link][32]
-
Pérez-Sánchez, A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics. Available at: [Link][33]
-
Sutar, N. G., et al. (2022). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link][9]
-
Cyprotex (2023). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link][26]
-
Inotiv (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link][27]
-
PUR-FORM (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. Available at: [Link][34]
-
Cell Biolabs, Inc. (n.d.). Nitric Oxide Assays. Cell Biolabs, Inc.. Available at: [Link][35]
-
Jialal, I., et al. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Clinical Chemistry. Available at: [Link][5]
-
ScienceDirect (2023). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. ScienceDirect. Available at: [Link][36]
-
BPS Bioscience (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link][14]
-
Creative Biolabs (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link][25]
-
Assay Genie (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link][22]
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. Available at: [Link][37]
-
Michigan Technological University (2011). Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors. Digital Commons @ Michigan Tech. Available at: [Link][38]
-
Mishra, A. K., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry. Available at: [Link][1]
-
Popa, C., et al. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blunted by a Gi-protein inhibitor encapsulated in liposomes. International Journal of Nanomedicine. Available at: [Link][6]
-
2BScientific (n.d.). Human Inflammatory Cytokine Multiplex ELISA Kit. 2BScientific. Available at: [Link][12]
-
ResearchGate (n.d.). LPS-induced inflammatory reaction and M1-like properties macrophages. ResearchGate. Available at: [Link][39]
-
arigo Biolaboratories (n.d.). arigoPLEX® Rat Inflammatory Cytokine Multiplex ELISA Kit. arigo Biolaboratories. Available at: [Link][40]
-
McIlwain, D. R., et al. (2021). The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner. Frontiers in Immunology. Available at: [Link][41]
-
ResearchGate (n.d.). ELISA assay for TNF-α, IL-6 and IL-1β concentrations. ResearchGate. Available at: [Link][11]
-
Kim, M. S., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. Available at: [Link][3]
-
Martínez-Pascual, R., et al. (2019). Synthesis of diphenylamine macrocycles and their anti-inflammatory effects. Bioorganic & Medicinal Chemistry. Available at: [Link][42]
-
Soliman, A. M., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][43]
-
Ulevitch, R. J., & Tobias, P. S. (1995). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine. Available at: [Link][7]
-
Iesce, M. R., et al. (2022). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. Available at: [Link][2]
Sources
- 1. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 4. Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Human Inflammatory Cytokine Multiplex ELISA Kit (IL1 alpha, IL1 beta, IL6, IL8, GM-CSF, IFN-gamma, MCAF and TNF-alpha) - 2BScientific [2bscientific.com]
- 13. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 19. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. synapse.koreamed.org [synapse.koreamed.org]
- 21. cusabio.com [cusabio.com]
- 22. assaygenie.com [assaygenie.com]
- 23. korambiotech.com [korambiotech.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 26. researchgate.net [researchgate.net]
- 27. inotiv.com [inotiv.com]
- 28. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 29. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 30. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. purformhealth.com [purformhealth.com]
- 35. Nitric Oxide Assays | Cell Biolabs [cellbiolabs.com]
- 36. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 37. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 38. "Direct measurement of actual levels of nitric oxide (NO) in cell cultu" by Weilue He and Megan C. Frost [digitalcommons.mtu.edu]
- 39. researchgate.net [researchgate.net]
- 40. arigoPLEX® Rat Inflammatory Cytokine Multiplex ELISA Kit (IL1 beta, IL6, IL10, TNF alpha) (ARG83004) - arigo Biolaboratories [arigobio.com]
- 41. Frontiers | The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner [frontiersin.org]
- 42. Synthesis of diphenylamine macrocycles and their anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable and Efficient Synthesis of N-(4-methoxyphenyl)-2,2-diphenylacetamide for Pharmaceutical Research and Development
Abstract
This application note provides a comprehensive and detailed protocol for the large-scale synthesis of N-(4-methoxyphenyl)-2,2-diphenylacetamide, a key intermediate in the development of various pharmacologically active compounds. The presented methodology is designed for scalability, prioritizing cost-effectiveness, high yield, and purity while adhering to the principles of green chemistry. This guide is intended for researchers, scientists, and professionals in the drug development sector.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications. The efficient and scalable synthesis of this core scaffold is crucial for enabling extensive research and development activities, from initial screening to preclinical and clinical trials. Traditional laboratory-scale amide synthesis methods, while effective, often present challenges for industrial-scale production, including the use of expensive reagents, generation of significant waste, and complex purification procedures.[1][2]
This application note details a robust and optimized two-step synthesis route commencing from the readily available starting materials, diphenylacetic acid and p-anisidine. The chosen pathway involves the initial conversion of diphenylacetic acid to its corresponding acid chloride, followed by a direct amidation reaction. This classical approach is favored for its reliability, high conversion rates, and suitability for large-scale manufacturing.[1][]
Strategic Overview of the Synthesis
The synthesis of this compound is achieved through a two-step process, as illustrated in the workflow diagram below. The core of this strategy is the activation of the carboxylic acid group of diphenylacetic acid to facilitate the nucleophilic attack by the amino group of p-anisidine.
Figure 1: A schematic representation of the two-step synthesis workflow for this compound.
Experimental Protocols
Materials and Reagents
All reagents should be of high purity (≥98%) and used as received unless otherwise specified. Solvents should be anhydrous where indicated.
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Supplier | Notes |
| Diphenylacetic Acid | C₁₄H₁₂O₂ | 212.24 | Sigma-Aldrich | |
| Thionyl Chloride | SOCl₂ | 118.97 | Acros Organics | Use in a well-ventilated fume hood. |
| p-Anisidine | C₇H₉NO | 123.15 | Alfa Aesar | |
| Triethylamine | (C₂H₅)₃N | 101.19 | Fisher Scientific | Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR | Anhydrous |
| Toluene | C₇H₈ | 92.14 | J.T. Baker | |
| Ethanol | C₂H₅OH | 46.07 | Decon Labs | 200 Proof |
| Hydrochloric Acid (HCl) | HCl | 36.46 | EMD Millipore | 1 M aqueous solution |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Avantor | Saturated aqueous solution |
| Brine | NaCl(aq) | - | - | Saturated aqueous solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | BeanTown Chemical |
Step 1: Synthesis of Diphenylacetyl Chloride
This step involves the conversion of diphenylacetic acid to its more reactive acid chloride derivative using thionyl chloride. The reaction of acid halides with amines is a classic and highly effective method for amide synthesis.[]
Procedure:
-
To a 5 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous NaOH), and a dropping funnel, add diphenylacetic acid (424.5 g, 2.0 mol).
-
Add anhydrous dichloromethane (DCM, 2.0 L) to the flask and stir the mixture to obtain a suspension.
-
Slowly add thionyl chloride (261.7 g, 162 mL, 2.2 mol) dropwise to the stirred suspension at room temperature over a period of 1 hour. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude diphenylacetyl chloride, a pale yellow oil that may solidify upon standing, is used directly in the next step without further purification.
Step 2: Synthesis of this compound
This is the amide bond-forming step where the synthesized diphenylacetyl chloride is reacted with p-anisidine.
Procedure:
-
In a 10 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-anisidine (246.3 g, 2.0 mol) and triethylamine (222.6 g, 306 mL, 2.2 mol) in anhydrous dichloromethane (4.0 L).
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Dissolve the crude diphenylacetyl chloride from Step 1 in anhydrous dichloromethane (1.0 L).
-
Slowly add the diphenylacetyl chloride solution to the cooled p-anisidine solution dropwise over 2-3 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water (2.0 L).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 1.0 L), saturated NaHCO₃ solution (2 x 1.0 L), and brine (1.0 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification by Recrystallization
-
Transfer the crude this compound to a suitable flask.
-
Add hot ethanol and heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to facilitate complete crystallization.
-
Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven at 50-60 °C to a constant weight.
Results and Discussion
The described large-scale synthesis of this compound is expected to provide the final product in high yield and purity.
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by HPLC) | >99% |
| Melting Point | 184-188 °C[4] |
| Appearance | White to off-white crystalline solid[4] |
The choice of thionyl chloride for the activation of diphenylacetic acid is based on its cost-effectiveness and the fact that the byproducts (HCl and SO₂) are gaseous and easily removed.[1] Triethylamine is used as a base in the amidation step to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
For even larger, industrial-scale operations, alternative amide bond formation strategies could be considered to further enhance the process's greenness and cost-efficiency. For instance, catalytic direct amidation methods using reagents like boric acid or titanium-based catalysts can be effective, though they may require higher temperatures and longer reaction times.[5][6] Another promising approach for sustainable large-scale amide synthesis is mechanochemistry, which can significantly reduce solvent usage.[7]
Safety and Handling
-
Thionyl chloride is corrosive and reacts violently with water. It is also a lachrymator. All operations involving thionyl chloride must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
p-Anisidine is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
Dichloromethane is a suspected carcinogen. Handle in a well-ventilated area.
-
The final product, This compound , should be handled with care. While specific toxicity data is limited, related acetamides can be harmful if swallowed and may cause skin and eye irritation.[8][9]
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This application note provides a detailed, step-by-step protocol for the large-scale synthesis of this compound. The described method is robust, scalable, and yields a high-purity product, making it well-suited for applications in pharmaceutical research and development. The discussion of alternative "green" methodologies also provides a forward-looking perspective for further process optimization.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
-
Sabila, P. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4532-4544.
-
BenchChem. (n.d.). Challenges in the scale-up of amide synthesis processes. Retrieved from
-
ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from
-
Request PDF. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). The Journal of Organic Chemistry.
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. National Institutes of Health.
-
The Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. RSC Advances.
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from
-
BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. Retrieved from
-
Royal Society of Chemistry. (n.d.). Scalable mechanochemical synthesis of amides using bead milling technology. Green Chemistry.
-
De Luca, L., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87.
-
Santa Cruz Biotechnology. (n.d.). N-(4-Methoxyphenyl)acetamide. Retrieved from
-
ChemicalBook. (n.d.). N,N-Dimethyl-2-(4-methoxyphenyl)-acetamide synthesis. Retrieved from
-
BLD Pharm. (n.d.). This compound. Retrieved from
-
PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. Retrieved from
-
ResearchGate. (n.d.). Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide. Retrieved from
-
ResearchGate. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from
-
Thermo Fisher Scientific. (2024). 4-Methoxyphenylacetamide - SAFETY DATA SHEET. Retrieved from
-
Thermo Fisher Scientific. (2014). SAFETY DATA SHEET. Retrieved from
-
BenchChem. (n.d.). Synthesis routes of N-(4-Methoxyphenyl)acetamide. Retrieved from
-
BenchChem. (n.d.). Synthesis routes of N-(4-Methoxyphenyl)acetamide. Retrieved from
-
Rasayan J. Chem. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Retrieved from
-
National Institutes of Health. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central.
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.
-
The Royal Society of Chemistry. (n.d.). Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. Retrieved from
-
ResearchGate. (n.d.). N-(4-Methoxyphenyl)acetamide. Retrieved from
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Biological and Biomedical Research.
-
National Institutes of Health. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. PubMed Central.
-
National Institutes of Health. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PubMed Central.
-
Organic Syntheses Procedure. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from
-
PubMed. (2002). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Retrieved from
-
Sci-Hub. (n.d.). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. fishersci.com [fishersci.com]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Scalable mechanochemical synthesis of amides using bead milling technology - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Application Notes and Protocols for the Purification of Crude N-(4-methoxyphenyl)-2,2-diphenylacetamide
Introduction
N-(4-methoxyphenyl)-2,2-diphenylacetamide is a complex amide of interest in medicinal chemistry and materials science. Its synthesis, typically achieved through the acylation of p-anisidine with 2,2-diphenylacetyl chloride, often yields a crude product contaminated with unreacted starting materials, byproducts, and other process-related impurities. The efficacy and reproducibility of downstream applications involving this compound are critically dependent on its purity. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on robust and efficient purification techniques for crude this compound. The protocols detailed herein are designed to be adaptable, enabling optimization based on the specific impurity profile of the crude sample.
Understanding the Chemistry: Synthesis and Potential Impurities
A thorough understanding of the synthetic route is paramount for devising an effective purification strategy. The most probable laboratory-scale synthesis of this compound involves the nucleophilic acyl substitution of 2,2-diphenylacetyl chloride with p-anisidine.
Caption: Synthetic route to this compound.
This reaction, while generally efficient, can lead to several impurities that must be removed:
-
Unreacted p-Anisidine: A basic impurity that is typically more polar than the desired product.
-
Unreacted 2,2-Diphenylacetyl Chloride: An acidic and reactive impurity. It can also hydrolyze to form 2,2-diphenylacetic acid.
-
2,2-Diphenylacetic Acid: The hydrolysis product of the acyl chloride, which is an acidic impurity.
-
Byproducts from Side Reactions: Depending on the reaction conditions, other minor impurities may form.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. This data is essential for selecting appropriate purification techniques.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₉NO₂ | [1] |
| Molecular Weight | 317.38 g/mol | [2] |
| CAS Number | 23105-44-4 | [3] |
| Predicted XLogP3 | 4.4 | [1] |
| Appearance | (Predicted) White to off-white solid | General knowledge of similar compounds |
| Solubility | (Predicted) Soluble in chlorinated solvents, ethers, and aromatic hydrocarbons; sparingly soluble in alcohols; insoluble in water. | General knowledge of amide solubility |
Purification Strategies
A multi-step purification strategy is often the most effective approach for achieving high purity. This typically involves an initial work-up to remove bulk impurities, followed by either recrystallization or column chromatography for fine purification.
Caption: General purification workflow for the target compound.
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility at varying temperatures. For N-aryl amides, polar solvents are often a good starting point.[3]
Rationale
The principle of recrystallization is to dissolve the crude product in a minimum amount of a hot solvent in which the desired compound is highly soluble, while the impurities are either insoluble (and can be filtered off) or remain soluble upon cooling. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.
Solvent Screening
The choice of solvent is critical for successful recrystallization. Based on the structure of this compound, a moderately polar solvent or a mixed solvent system is likely to be effective.
| Solvent/Solvent System | Rationale |
| Ethanol/Water | Ethanol should dissolve the compound when hot, and the addition of water as an anti-solvent will induce crystallization upon cooling. |
| Ethyl Acetate/Hexane | Ethyl acetate is a good solvent for many organic compounds, and hexane can be used as an anti-solvent. |
| Toluene | Aromatic compounds often recrystallize well from toluene. |
| Acetone/Water | Similar to ethanol/water, this system can be effective for moderately polar compounds. |
Step-by-Step Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add the solvent portion-wise until the solid has just dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For amides, silica gel is a common stationary phase.
Rationale
The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase (e.g., silica gel). A solvent system (eluent) is then passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, thus effecting separation.
Thin-Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is essential to determine the optimal eluent system using Thin-Layer Chromatography (TLC).[4]
-
Spotting: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a TLC plate.
-
Elution: Place the TLC plate in a developing chamber containing a shallow pool of the test eluent (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.
-
Optimization: Adjust the polarity of the eluent system to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired product. A good starting point for aromatic amides is a hexane:ethyl acetate mixture.[5]
| Eluent System (Hexane:Ethyl Acetate) | Expected Observation |
| 9:1 | Product will likely have a low Rf. |
| 4:1 | A good starting point for many amides. |
| 1:1 | May be too polar, resulting in a high Rf. |
Step-by-Step Protocol
-
Column Packing: Prepare a chromatography column with a slurry of silica gel in the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Pass the eluent through the column, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Assessment of Purity
The purity of the final product should be assessed using appropriate analytical techniques:
-
Melting Point: A sharp melting point close to the literature value is indicative of high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and consistent with the structure of this compound.
-
High-Performance Liquid Chromatography (HPLC): A single sharp peak in the chromatogram indicates high purity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out during recrystallization | The compound is insoluble in the solvent at room temperature, or the boiling point of the solvent is higher than the melting point of the compound. | Use a different solvent or a mixed solvent system. Ensure the solution is not supersaturated. |
| Poor separation in column chromatography | The eluent system is not optimized. The column was not packed properly. | Use TLC to find a better eluent system. Repack the column carefully. |
| Low recovery from recrystallization | Too much solvent was used. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent. Cool the solution thoroughly in an ice bath. |
Conclusion
The purification of crude this compound can be effectively achieved through a systematic approach involving an initial aqueous work-up followed by either recrystallization or column chromatography. The choice between these two primary purification techniques will depend on the nature and quantity of the impurities, as well as the scale of the reaction. Careful solvent selection and optimization of conditions are crucial for obtaining a highly pure product, which is essential for its intended applications in research and development.
References
-
Matrix Fine Chemicals. This compound. [Link]
-
PubChem. This compound. [Link]
-
The Royal Society of Chemistry. A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in N-(4-methoxyphenyl)-2,2-diphenylacetamide Synthesis
This technical guide is designed for researchers, scientists, and professionals in drug development encountering challenges in the synthesis of N-(4-methoxyphenyl)-2,2-diphenylacetamide. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance your reaction yields and product purity.
I. Understanding the Reaction: The Schotten-Baumann Approach
The most common and direct route to synthesizing this compound is via the Schotten-Baumann reaction. This involves the acylation of p-anisidine (4-methoxyaniline) with diphenylacetyl chloride in the presence of a base.[1][2] The base is crucial as it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the p-anisidine and thus maintaining its nucleophilicity.[1][3]
Core Reaction Mechanism:
The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of p-anisidine attacks the electrophilic carbonyl carbon of diphenylacetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group and forming the desired amide bond.[4][5]
II. Troubleshooting Guide & FAQs
This section addresses common issues that lead to low yields and provides a logical workflow for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of this reaction?
A1: The most critical factors include the purity of your starting materials (p-anisidine and diphenylacetyl chloride), the efficiency of mixing in the biphasic system, the choice and concentration of the base, and the reaction temperature.[6]
Q2: My p-anisidine has a dark color. Can I still use it?
A2: p-Anisidine can oxidize upon exposure to air and light, resulting in a brown or dark coloration.[7][8] This oxidation can introduce impurities that may interfere with the reaction. It is highly recommended to use purified p-anisidine. Recrystallization or distillation can be effective purification methods.
Q3: How can I be sure my diphenylacetyl chloride is of good quality?
A3: Diphenylacetyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture. This hydrolysis converts it back to diphenylacetic acid, which will not react with p-anisidine under these conditions.[3] It is best to use freshly opened or distilled diphenylacetyl chloride. You can check for the presence of the carboxylic acid impurity using techniques like IR or NMR spectroscopy.
Q4: I am observing a significant amount of a white precipitate that is not my product. What could it be?
A4: A common byproduct is the hydrochloride salt of p-anisidine. This forms when the generated HCl protonates the unreacted amine, rendering it non-nucleophilic and halting the reaction.[1][9] This is a clear indication of insufficient or inefficiently mixed base.
Q5: What is the optimal temperature for this reaction?
A5: The reaction is typically carried out at a low temperature, often starting at 0 °C and then allowing it to warm to room temperature.[2][10] This helps to control the exothermic nature of the reaction and minimize side reactions.
Troubleshooting Scenarios & Recommended Actions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Poor quality of reagents: Hydrolyzed diphenylacetyl chloride or oxidized p-anisidine.[3][7] 2. Inefficient mixing: In a biphasic system, poor mixing leads to localized areas of high acid concentration, causing amine protonation.[6] 3. Insufficient base: Not enough base to neutralize the generated HCl.[1] 4. Reaction temperature too high: Can promote side reactions. | 1. Use freshly purified or distilled reagents. 2. Increase the stirring rate significantly (>1000 rpm). 3. Ensure at least one equivalent of base is used. Consider slow, concurrent addition of the base and acid chloride.[6] 4. Maintain a low reaction temperature, especially during the addition of the acid chloride.[2] |
| Significant Side Product (Diphenylacetic Acid) | 1. Hydrolysis of diphenylacetyl chloride: Presence of water in the reaction mixture.[3] 2. Slow reaction with the amine: If the amine is not sufficiently nucleophilic or is sterically hindered, hydrolysis can compete with amidation.[11] | 1. Ensure all glassware is dry and use anhydrous solvents. 2. Consider using a phase-transfer catalyst to accelerate the desired reaction.[12] |
| Reaction Stalls Before Completion | 1. Protonation of p-anisidine: The amine becomes fully protonated and is no longer nucleophilic.[9] 2. Insufficient acylating agent: The diphenylacetyl chloride has been consumed. | 1. Ensure efficient mixing and sufficient base to neutralize HCl as it forms.[1] 2. Consider adding a slight excess of diphenylacetyl chloride. |
| Difficult Purification | 1. Presence of unreacted starting materials. 2. Formation of multiple byproducts. | 1. Monitor the reaction to completion using Thin Layer Chromatography (TLC).[10] 2. Optimize reaction conditions to minimize side reactions. Consider purification by column chromatography.[13][14] |
III. Experimental Protocols & Workflows
Optimized Synthesis Protocol for this compound
This protocol is based on a standard Schotten-Baumann procedure and incorporates best practices for maximizing yield.
Materials:
-
p-Anisidine (purified)
-
Diphenylacetyl chloride (freshly distilled or from a new bottle)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH), 5% aqueous solution
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add 20 mL of 5% NaOH solution to the flask.[2]
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Addition of Acyl Chloride: Slowly add a solution of diphenylacetyl chloride (1.05 equivalents) in anhydrous DCM to the cooled mixture dropwise over 15-20 minutes. Ensure the temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue to stir vigorously for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the p-anisidine spot is no longer visible.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[13]
-
Visualizing the Workflow
Caption: A typical experimental workflow for the synthesis.
Troubleshooting Logic Diagram
Caption: A logical flow for diagnosing and addressing low product yield.
IV. Data Interpretation
| Parameter | Observation | Potential Implication | Reference |
| p-Anisidine Color | Brown/Dark | Oxidation; presence of impurities | [7][8] |
| Diphenylacetyl Chloride | Fumes in air | Reactive; likely good quality | N/A |
| Reaction Mixture | Formation of a thick white precipitate | p-Anisidine hydrochloride salt; insufficient base/mixing | [1][9] |
| TLC Analysis | Persistent p-anisidine spot after 4h | Stalled or incomplete reaction | [10] |
| Crude Product NMR | Broad peak around 10-12 ppm | Presence of diphenylacetic acid | N/A |
V. References
-
ResearchGate. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available at: [Link]
-
Nvpubhouse Library. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Available at: [Link]
-
ChemNoted. (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Available at: [Link]
-
OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). Available at: [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Available at: [Link]
-
Reddit. (n.d.). Need help in optimizing amide formation through acyl chloride pathway. Available at: [Link]
-
The Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Available at: [Link]
-
YouTube. (2019). synthesis of amides from acid chlorides. Available at: [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Available at: [Link]
-
ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Available at: [Link]
-
PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Available at: [Link]
-
AWS. (n.d.). Supporting Information. Available at: [Link]
-
ResearchGate. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Available at: [Link]
-
Chemical Journal of Kazakhstan. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-[3-[bis(2-hydroxyethyl)amino]-4-methoxyphenyl]- on Newcrom R1 HPLC column. Available at: [Link]
-
PubChem. (n.d.). p-Anisidine. Available at: [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2019). p-Anisidine and its hydrochloride: Human health tier II assessment. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. Available at: [Link]
Sources
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 3. orgosolver.com [orgosolver.com]
- 4. assets-global.website-files.com [assets-global.website-files.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. P-ANISIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. nvpublicationhouse.com [nvpublicationhouse.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Separation of Acetamide, N-[3-[bis(2-hydroxyethyl)amino]-4-methoxyphenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: N-(4-methoxyphenyl)-2,2-diphenylacetamide Synthesis
Welcome to the comprehensive technical support guide for the synthesis of N-(4-methoxyphenyl)-2,2-diphenylacetamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this specific amide synthesis. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding of the reaction and empowering you to resolve issues effectively.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common classes of impurities in this synthesis?
-
My reaction is sluggish or incomplete. What are the likely causes?
-
The color of my crude product is off-white/brownish. Is this normal?
-
I'm having trouble removing a persistent impurity during purification. What could it be?
-
-
Troubleshooting Guide: A Deeper Dive
-
Problem 1: Presence of Unreacted Starting Materials
-
Identifying Unreacted p-Anisidine and Diphenylacetic Acid/Diphenylacetyl Chloride
-
Strategies for Driving the Reaction to Completion
-
-
Problem 2: Side-Product Formation During the Reaction
-
The Diacylation Impurity: N,N-bis(diphenylacetyl)-4-methoxyaniline
-
Hydrolysis of Diphenylacetyl Chloride: The Diphenylacetic Acid Impurity
-
-
Problem 3: Degradation of the Final Product
-
Hydrolytic Degradation
-
Thermal Degradation
-
-
-
Experimental Protocols
-
Protocol 1: Synthesis of this compound
-
Protocol 2: Purification by Recrystallization
-
Protocol 3: Purification by Column Chromatography
-
-
Analytical Methods for Purity Assessment
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities in this synthesis?
The impurities in the synthesis of this compound can be broadly categorized into three groups:
-
Starting Material-Related Impurities: These include unreacted p-anisidine and diphenylacetic acid (or its activated form, diphenylacetyl chloride). Commercial p-anisidine can also contain oxidation byproducts, which may impart color to the reaction mixture.
-
Process-Related Impurities: These are by-products formed during the reaction. The most common are the hydrolysis product of the acylating agent (diphenylacetic acid) and potentially a diacylation product where two diphenylacetyl groups attach to the nitrogen of p-anisidine.
-
Degradation-Related Impurities: The final product can degrade under certain conditions. The most common degradation pathway is hydrolysis back to p-anisidine and diphenylacetic acid, especially in the presence of acid or base and water.
Q2: My reaction is sluggish or incomplete. What are the likely causes?
Several factors can lead to an incomplete reaction:
-
Insufficient Activation of Diphenylacetic Acid: If you are using a coupling reagent to activate diphenylacetic acid, the reagent may be old, hydrated, or used in an insufficient stoichiometric amount.
-
Moisture in the Reaction: Acyl chlorides like diphenylacetyl chloride are highly sensitive to moisture and will readily hydrolyze back to the carboxylic acid.[1] Ensure all your glassware is oven-dried and solvents are anhydrous.
-
Deactivation of p-Anisidine: The amine can be protonated by any acidic species in the reaction mixture, rendering it non-nucleophilic. If you are using diphenylacetyl chloride, the HCl by-product will protonate the unreacted p-anisidine. The inclusion of a non-nucleophilic base is crucial to scavenge this acid.[2]
-
Steric Hindrance: The diphenylacetyl group is sterically bulky, which can slow down the reaction rate. Sufficient reaction time and potentially elevated temperatures may be required.
Q3: The color of my crude product is off-white/brownish. Is this normal?
While the pure product should be a white to off-white solid, a brownish tint in the crude product is not uncommon. This is often due to impurities in the starting p-anisidine, which can be a white solid that turns grey-brown upon exposure to air due to oxidation.[3][4] These colored impurities are typically removed during purification (recrystallization or column chromatography).
Q4: I'm having trouble removing a persistent impurity during purification. What could it be?
If an impurity is difficult to remove by simple recrystallization, it likely has a polarity and solubility similar to your desired product. A likely candidate is diphenylacetic acid . It can be present from the hydrolysis of diphenylacetyl chloride or from incomplete conversion of diphenylacetic acid if a coupling reaction is used. Since both your product and diphenylacetic acid are relatively non-polar, they can be challenging to separate. A wash with a dilute basic solution (like saturated sodium bicarbonate) during the work-up can help remove the acidic diphenylacetic acid. If this fails, column chromatography is your best option.
Troubleshooting Guide: A Deeper Dive
Problem 1: Presence of Unreacted Starting Materials
Unreacted starting materials are a common issue and can often be resolved by adjusting reaction conditions.
-
Thin Layer Chromatography (TLC): This is the quickest way to assess the reaction progress. Spot your crude reaction mixture alongside your starting materials. Unreacted starting materials will show up as distinct spots with the same Rf values as the standards.
-
NMR Spectroscopy: The proton NMR of your crude product will show characteristic peaks for the starting materials if they are present in significant amounts. For p-anisidine, you would expect to see the aromatic protons and the methoxy and amine protons. For diphenylacetic acid, the characteristic methine proton will be a key indicator.
-
Stoichiometry: Ensure you are using an appropriate stoichiometry. A slight excess (1.1 to 1.2 equivalents) of the acylating agent can help drive the reaction to completion.
-
Reaction Time and Temperature: Due to the steric bulk of the diphenylacetyl group, the reaction may require longer times or gentle heating to proceed to completion. Monitor the reaction by TLC until the limiting starting material is consumed.
-
Choice of Base: When using diphenylacetyl chloride, a tertiary amine base like triethylamine or diisopropylethylamine (DIPEA) should be used to neutralize the HCl by-product. The absence of a base will result in the protonation of p-anisidine, effectively stopping the reaction.[2]
Problem 2: Side-Product Formation During the Reaction
While the amide nitrogen is significantly less nucleophilic than the amine nitrogen, under forcing conditions or with a large excess of a highly reactive acylating agent, a second acylation can occur.
-
Formation Mechanism: The amide product can be deprotonated by a strong base, or a highly reactive acylating agent can react directly with the amide.
-
Identification: This impurity will have a much higher molecular weight and be significantly less polar than the desired product. It can be identified by LC-MS.
-
Prevention and Removal:
-
Avoid using a large excess of diphenylacetyl chloride.
-
Add the acylating agent slowly to a solution of the amine and base to maintain a low concentration of the acylating agent throughout the reaction.
-
This less polar impurity can be separated from the desired product by column chromatography.
-
Diphenylacetyl chloride is highly reactive towards nucleophiles, including water.[1]
-
Formation Mechanism: Any trace moisture in the solvent, reagents, or on the glassware will lead to the hydrolysis of diphenylacetyl chloride to diphenylacetic acid.
-
Identification: This impurity can be detected by TLC and NMR. It can also be identified by an acidic wash of the organic layer during workup, followed by acidification of the aqueous layer to see if a precipitate forms.
-
Prevention and Removal:
-
Prevention: Use anhydrous solvents and oven-dried glassware. Handle diphenylacetyl chloride under an inert atmosphere (e.g., nitrogen or argon).
-
Removal: During the work-up, wash the organic layer with a mild aqueous base such as saturated sodium bicarbonate solution. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
-
Problem 3: Degradation of the Final Product
The amide bond in the final product can be cleaved under harsh acidic or basic conditions, especially at elevated temperatures in the presence of water.
-
Degradation Products: p-Anisidine and diphenylacetic acid.
-
Prevention: Avoid prolonged exposure to strong acids or bases during work-up and purification. Ensure the product is thoroughly dried before storage.
While generally stable, prolonged exposure to high temperatures can lead to degradation. Amides can undergo complex thermal decompositions.[5]
-
Prevention: Avoid excessive temperatures during solvent removal (use a rotary evaporator at a moderate temperature) and during drying.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol uses diphenylacetyl chloride as the acylating agent.
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add p-anisidine (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Add a non-nucleophilic base such as triethylamine (1.2 eq.) or DIPEA (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve diphenylacetyl chloride (1.1 eq.) in the same anhydrous solvent.
-
Add the diphenylacetyl chloride solution dropwise to the stirred p-anisidine solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of p-anisidine.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The polarity of the eluent should be determined by TLC analysis of the crude product.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Methods for Purity Assessment
A combination of techniques is recommended for a thorough purity analysis:
| Technique | Purpose | Key Observations |
| Thin-Layer Chromatography (TLC) | Rapidly monitor reaction progress and assess the number of components in the crude product. | A single spot for the final product indicates high purity. The presence of multiple spots suggests impurities. |
| High-Performance Liquid Chromatography (HPLC) | Quantify the purity of the final product and detect non-volatile impurities. | The purity is determined by the area percentage of the main peak. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm the structure of the desired product and identify the presence of any impurities with distinct NMR signals. | The proton and carbon NMR spectra should be consistent with the structure of this compound. Impurity peaks can be identified by comparison with the spectra of known potential impurities. |
| Mass Spectrometry (MS) | Confirm the molecular weight of the product and help identify unknown impurities. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product. |
| Melting Point | Assess the purity of the crystalline product. | A sharp melting point range close to the literature value indicates high purity. A broad and depressed melting point suggests the presence of impurities. |
Visualizations
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Common Impurity Sources and Mitigation
Caption: Logical relationship between impurity sources and their corresponding mitigation strategies.
References
-
Wikipedia. (2023). p-Anisidine. Retrieved from [Link]
-
Häusler, J. (2021). Answer to "Why did my amide synthesis does not work?". ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Diphenylketene. Retrieved from [Link]
-
PubChem. (n.d.). p-Anisidine. Retrieved from [Link]
-
PubChem. (n.d.). Diphenylacetic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-[3-[bis(2-hydroxyethyl)amino]-4-methoxyphenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Loba Chemie. (n.d.). p-ANISIDINE FOR SYNTHESIS. Retrieved from [Link]
- Arora, K. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1045.
- Giordano, F., et al. (2003). Thermal degradation and melting point determination of diclofenac. Journal of Thermal Analysis and Calorimetry, 73(2), 509-518.
-
Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2016). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Retrieved from [Link]
Sources
"stability issues of N-(4-methoxyphenyl)-2,2-diphenylacetamide in solution"
Introduction
Welcome to the technical support guide for N-(4-methoxyphenyl)-2,2-diphenylacetamide. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. This compound possesses a central acetamide structure flanked by bulky diphenyl and methoxyphenyl groups. Understanding its stability profile is paramount for ensuring the accuracy, reproducibility, and integrity of experimental data. This guide provides a series of frequently asked questions (FAQs), in-depth troubleshooting protocols, and preventative strategies based on established principles of chemical stability and forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
The core structure contains an amide bond, which is susceptible to degradation under various conditions. The primary concerns are:
-
Hydrolysis: The amide bond can be cleaved by acid or base-catalyzed hydrolysis, yielding 4-methoxyaniline and 2,2-diphenylacetic acid. This is often the most significant degradation pathway in aqueous solutions.
-
Oxidation: While amides themselves are relatively stable to oxidation, other parts of the molecule, particularly the methoxy group on the phenyl ring, could be susceptible to oxidative degradation, especially in the presence of radical initiators or metal ions.[1][2]
-
Photodegradation: Aromatic systems can absorb UV light, which may provide the energy to initiate degradation reactions. Solutions left exposed to light, especially in clear vials, are at risk.
Q2: I've observed a gradual loss of potency or inconsistent results in my cell-based assays. Could this be a stability issue?
Yes, this is a classic indicator of compound instability. If the compound degrades in your culture medium or assay buffer over the course of the experiment, its effective concentration will decrease, leading to variable and unreliable results. It is crucial to determine the compound's stability under your specific experimental conditions (e.g., pH, temperature, media components) to ensure the observed biological effects are accurate.
Q3: My solution of the compound, initially clear, has turned yellow/brown. What does this signify?
Color change is a strong visual indicator of chemical degradation. The formation of colored products often results from the creation of new chromophores through oxidation or other complex degradation pathways. For instance, aniline derivatives (a potential hydrolysis product) can be prone to oxidation, forming highly colored species.[1] If you observe a color change, the solution should be considered compromised and discarded.
Q4: How can I proactively assess the stability of this compound in a new solvent or buffer?
A preliminary stability assessment is highly recommended. A simple approach involves:
-
Preparing a solution of the compound at a known concentration in the desired solvent/buffer.
-
Dividing the solution into aliquots.
-
Storing the aliquots under different conditions relevant to your workflow (e.g., 4°C, room temperature, 37°C).
-
Analyzing the concentration of the parent compound at various time points (e.g., 0, 2, 8, 24, 48 hours) using a suitable analytical method like HPLC-UV. A loss of more than 5-10% of the parent compound indicates a potential stability issue that needs to be addressed.
Q5: What is a "forced degradation study" and why is it necessary?
A forced degradation or stress study is an essential part of drug development that deliberately exposes the compound to harsh conditions to accelerate its degradation.[3][4][5] The objectives are to identify the likely degradation products, understand the degradation pathways, and develop a "stability-indicating" analytical method that can separate the parent drug from all its degradation products.[5] This is a regulatory requirement and a critical tool for developing stable formulations.[2][3]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Rapid loss of compound concentration in acidic or basic aqueous buffers.
-
Underlying Cause: This is almost certainly due to acid or base-catalyzed hydrolysis of the central amide bond. The rate of hydrolysis is highly pH-dependent.
-
Troubleshooting Steps:
-
Confirm Hydrolysis: Analyze a stressed sample using LC-MS to look for the predicted masses of the hydrolysis products: 4-methoxyaniline (m/z ≈ 123.15) and 2,2-diphenylacetic acid (m/z ≈ 212.24).
-
pH Profiling: Determine the pH at which the compound exhibits maximum stability. This is typically near neutral pH for amides. Conduct short-term stability studies across a range of pH values (e.g., pH 3, 5, 7.4, 9).
-
-
Preventative Solutions:
-
Prepare stock solutions in a stable, aprotic organic solvent (e.g., DMSO, DMF).
-
Buffer experimental solutions to a pH of maximum stability (if compatible with the experiment).
-
For experiments requiring extended incubation, prepare fresh dilutions of the stock solution immediately before use.
-
Problem 2: Appearance of multiple new peaks in the HPLC chromatogram after storing solutions at room temperature.
-
Underlying Cause: The appearance of multiple degradation products suggests complex degradation pathways, potentially involving a combination of hydrolysis, oxidation, and/or photolysis.
-
Troubleshooting Steps:
-
Isolate Variables: Conduct a systematic forced degradation study (see Protocol 1) to determine which stressor (light, oxygen, heat) is causing the degradation.
-
Protect from Light: Repeat the room temperature stability study with the vial wrapped in aluminum foil or using an amber vial. If the degradation is reduced, photolysis is a contributing factor.
-
Inert Atmosphere: Prepare a solution using a buffer that has been sparged with nitrogen or argon to remove dissolved oxygen. If this improves stability, oxidation is occurring.
-
-
Preventative Solutions:
-
Store all stock solutions at -20°C or -80°C in tightly sealed vials.
-
Use amber vials or protect solutions from light at all times.[1]
-
Consider adding antioxidants (if compatible with the downstream application).
-
Visualization of Potential Hydrolysis Pathway
The diagram below illustrates the most probable degradation pathway for this compound in aqueous solutions via hydrolysis.
Caption: Potential acid and base-catalyzed hydrolysis of the amide bond.
Experimental Protocols
Protocol 1: Comprehensive Forced Degradation Study
This protocol outlines a standard workflow to investigate the stability of this compound under various stress conditions as recommended by ICH guidelines.[3]
Objective: To identify degradation pathways and potential degradation products.
Materials:
-
This compound
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or DAD detector
-
pH meter, calibrated
-
Thermostatic oven and photostability chamber
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., ACN) to a concentration of 1 mg/mL.
-
Prepare Stress Samples: For each condition, dilute the stock solution to a final concentration of ~0.1 mg/mL using the appropriate stress medium.
-
Acid Hydrolysis: 0.1 M HCl.
-
Base Hydrolysis: 0.1 M NaOH.
-
Oxidative: 3% H₂O₂.
-
Thermal: Water or the intended formulation buffer.
-
Control: The same solvent/buffer as the thermal sample, kept at 4°C.
-
-
Incubation:
-
Place the acid, base, and thermal samples in an oven at 60°C.
-
Keep the oxidative stress sample at room temperature.
-
Place the photolytic sample in a photostability chamber according to ICH Q1B guidelines.
-
-
Time-Point Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation.[6]
-
Sample Quenching:
-
Immediately before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating the parent compound from all process impurities and degradation products.
Step-by-Step Procedure:
-
Initial Column & Mobile Phase Screening:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen a gradient of a buffered aqueous phase (e.g., 0.1% Formic Acid or 10 mM Ammonium Acetate) and an organic phase (Acetonitrile or Methanol). A typical starting gradient might be 10% to 90% organic over 20 minutes.
-
-
Analyze Stressed Samples: Inject the most degraded sample from the forced degradation study (often the acid or base hydrolysis sample). The goal is to see the parent peak and the degradation product peaks well-resolved from each other.
-
Method Optimization:
-
Resolution: If peaks are co-eluting, adjust the gradient slope, temperature, or mobile phase pH. A shallower gradient will improve the separation of closely eluting peaks.
-
Peak Shape: Poor peak shape (tailing) for acidic or basic analytes can often be improved by adjusting the mobile phase pH.
-
-
Wavelength Selection: Use a Diode Array Detector (DAD) to examine the UV spectra of the parent peak and the degradant peaks. Select a wavelength that provides a good response for all components of interest.
-
Validation: Once the method is optimized, perform a peak purity analysis on the parent peak in the stressed samples to ensure it is not co-eluting with any degradants. This confirms the method is "stability-indicating."
Data Summary & Interpretation
The following table summarizes the typical stress conditions and expected outcomes for a compound like this compound.
| Stress Condition | Reagent/Parameters | Typical Degradation Pathway | Expected Outcome |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | Amide bond cleavage | Significant degradation expected. Formation of 4-methoxyaniline and 2,2-diphenylacetic acid. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C | Amide bond cleavage | Significant degradation expected, often faster than acid hydrolysis for primary amides. |
| Oxidation | 3-30% H₂O₂, Room Temp | Oxidation of electron-rich moieties | Moderate degradation possible, potentially at the methoxy group or aromatic rings. |
| Thermal | 60-80°C (in solution) | Thermolysis | Generally stable, but degradation is possible over extended periods at high temperatures. |
| Photolysis | ICH Q1B standard | Photochemical reactions | Degradation is possible due to the presence of multiple aromatic chromophores. |
References
-
J Clin Pharm Ther. (1992). Stabilization by ethylenediaminetetraacetic acid of amide and other groups in drug compounds. [Link][7]
-
ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?[Link][1]
-
CD Formulation. Stabilizers. [Link]
-
eCampusOntario Pressbooks. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
-
SIELC Technologies. Separation of Acetamide, N-[3-[bis(2-hydroxyethyl)amino]-4-methoxyphenyl]- on Newcrom R1 HPLC column. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link][3]
-
Pharma Times. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link][4]
-
International Journal of Innovative Science and Research Technology. A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link][2]
-
American Pharmaceutical Review. Stabilizer Excipients. [Link]
-
PubChem. N-(4-Methoxyphenyl)Acetamide. [Link]
-
PubChem. This compound. [Link]
-
Journal of Applied Pharmaceutical Science. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. [Link][6]
-
National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. [Link][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijisrt.com [ijisrt.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stabilization by ethylenediaminetetraacetic acid of amide and other groups in drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of N-(4-methoxyphenyl)-2,2-diphenylacetamide
Welcome to the technical support guide for the purification of N-(4-methoxyphenyl)-2,2-diphenylacetamide. This document provides in-depth, field-proven insights into optimizing the recrystallization of this compound, moving beyond basic protocols to explain the causality behind each step. Our goal is to empower you with the knowledge to troubleshoot common issues and achieve the highest purity for your research, development, and manufacturing needs.
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting solvent for the recrystallization of this compound?
A1: There is no single "perfect" solvent for every situation, as the optimal choice depends on the impurity profile of your crude material. However, based on the structure of this compound—which contains a polar amide group and large nonpolar diphenyl and methoxyphenyl groups—moderately polar solvents are the most effective starting points.
Primary Recommendations:
-
Ethanol (or 95% Ethanol): Often provides an excellent balance of solubility characteristics for amides.[1] It will likely dissolve the compound well when hot and poorly when cold.
-
Isopropanol (IPA): Similar to ethanol but slightly less polar, which can sometimes yield better crystal formation.
-
Acetone: A more polar option that can be effective, but its low boiling point requires careful handling to prevent premature evaporation.[1]
Secondary/Solvent-Pair Recommendations:
-
Ethanol/Water: A powerful solvent system. Dissolve the compound in a minimum of hot ethanol and add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Reheat to clarify and then cool slowly.[2]
-
Toluene/Heptane: For less polar impurities, dissolving in hot toluene and adding heptane as an anti-solvent can be highly effective.
A systematic solvent screening is always the most rigorous approach to identify the optimal solvent or solvent system for your specific batch of crude product.[3]
Q2: My compound has "oiled out" instead of forming crystals. What causes this and how can I fix it?
A2: "Oiling out" is a common issue in recrystallization that occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice.[2] This typically happens under one of two conditions:
-
High Supersaturation: The solution is too concentrated, and cooling is too rapid.
-
Melting Point Depression: The boiling point of the solvent is higher than the melting point of the impure compound.
Troubleshooting Solutions:
-
Reheat and Dilute: Heat the solution until the oil completely redissolves. Add a small amount (10-20% more) of hot solvent to decrease the saturation and then allow it to cool much more slowly.[2]
-
Slow Down Cooling: Rapid cooling, such as immediately placing the flask in an ice bath, is a primary cause of oiling out. Let the solution cool to room temperature on a benchtop first, perhaps insulated with paper towels, before moving to an ice bath.[2]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution to act as a template for crystallization.
-
Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Switch to a solvent with a lower boiling point.[2]
Q3: I've cooled the solution, but no crystals have formed. What should I do?
A3: A lack of crystallization is typically due to either using too much solvent or the solution remaining supersaturated without nucleation sites.[2]
Inducement Techniques:
-
Patience: Sometimes, crystallization simply takes time. Allow the flask to sit undisturbed for a longer period.
-
Scratching & Seeding: As described above, scratching the flask or adding a seed crystal are the most effective methods to induce crystallization.
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution and boil off a portion of the solvent to increase the concentration. Be careful not to boil it to dryness. Then, attempt to cool it again.
-
Use an Ice Bath: Once the solution has cooled to room temperature, placing it in an ice bath will further decrease the solubility of your compound and promote crystallization.
Experimental Protocols & Workflow
Solvent Selection: A Systematic Approach
The foundation of a successful recrystallization is choosing the right solvent. An ideal solvent should dissolve the target compound poorly at room temperature but very well at its boiling point.[4] Impurities, conversely, should be either insoluble at high temperatures or very soluble at low temperatures.[3]
-
Preparation: Place ~25 mg of your crude this compound into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, water) dropwise, up to ~0.5 mL. Agitate the tube. An ideal solvent will not dissolve the compound at this stage.[3]
-
Heating: For solvents that did not dissolve the compound, heat the test tubes gently in a hot water bath. Continue adding the solvent dropwise until the compound just dissolves.[3] Note the approximate volume of solvent used.
-
Cooling & Observation: Allow the tubes to cool slowly to room temperature, then place them in an ice bath. The solvent that produces a large quantity of fine, crystalline solid is your best candidate.[3]
Data Summary: Potential Recrystallization Solvents
The following table summarizes the properties of common solvents and their expected utility for recrystallizing this compound, based on its amide structure.
| Solvent | Relative Polarity[5] | Boiling Point (°C) | Expected Solubility (Cold) | Expected Solubility (Hot) | Recommendation |
| Ethanol | 0.654 | 78 | Low | High | Primary Candidate |
| Isopropanol | 0.546 | 82 | Low | High | Primary Candidate |
| Acetone | 0.355 | 56 | Medium-Low | High | Good, but volatile |
| Ethyl Acetate | 0.228 | 77 | Low | Medium-High | Good for less polar impurities |
| Toluene | 0.099 | 111 | Very Low | Medium | Useful in a solvent pair |
| Water | 1.000 | 100 | Insoluble | Insoluble | Excellent anti-solvent with ethanol |
| Heptane | ~0.012 | 98 | Insoluble | Insoluble | Excellent anti-solvent with polar solvents |
Workflow for Recrystallization of this compound
Caption: Recrystallization workflow from crude solid to pure crystals.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture on a hot plate with stirring. Add just enough hot solvent to fully dissolve the solid.[4]
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, sand), perform a hot filtration. Place a small amount of the solvent in a second Erlenmeyer flask and heat it to boiling. Pre-heat a glass funnel with fluted filter paper by placing it on top of this second flask. Pour the hot solution containing your compound through the fluted filter paper into the clean, hot flask. This step prevents your product from crystallizing prematurely on the funnel.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of recovered crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the crystal surfaces.
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Then, transfer the purified crystals to a watch glass and allow them to dry completely.[4] The purity of the final product can be assessed by melting point analysis and spectroscopic methods.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. What is the best technique for amide purification?. [Link]
-
PubChem. N-(4-Methoxyphenyl)Acetamide. National Center for Biotechnology Information. [Link]
-
Bodwin, J. Recrystallization. Dr. Bodwin's Open Research Notebooks. [Link]
-
The Royal Society of Chemistry. A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. [Link]
-
ResearchGate. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]
-
ResearchGate. Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... [Link]
-
University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]
-
PubChem. N-(4-methoxyphenyl)-2-sulfanylacetamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. Which solvents should I use to recrystalize P-anisidine and DNP individually?. [Link]
Sources
Technical Support Center: Interpreting Complex NMR Spectra of N-(4-methoxyphenyl)-2,2-diphenylacetamide
Welcome to the technical support center for the analysis of N-(4-methoxyphenyl)-2,2-diphenylacetamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of its NMR spectra. The unique structural features of this molecule, including multiple aromatic systems and a sterically hindered amide bond, often lead to spectra that are more complex than anticipated. This resource provides in-depth troubleshooting guides and frequently asked questions to help you accurately interpret your data and overcome common experimental challenges.
Troubleshooting Guide: Tackling Complex Spectral Features
This section addresses specific issues you may encounter during the NMR analysis of this compound. Each question is followed by a detailed explanation of the underlying principles and a step-by-step protocol to resolve the issue.
Question 1: Why does the aromatic region of my ¹H NMR spectrum show more signals than expected, with some being unusually broad?
Answer:
The complexity in the aromatic region of this compound arises from two primary factors: the presence of three distinct aromatic rings and, most significantly, slow rotation around the amide (C-N) bond.[1][2][3]
-
Causality: The partial double-bond character of the amide C-N bond restricts free rotation.[1][2][4] This restriction is further amplified by the steric bulk of the two phenyl groups on the acetyl side and the methoxyphenyl group on the nitrogen. Consequently, the molecule can exist as two distinct rotational isomers, or rotamers, at room temperature.[5][6][7] These rotamers are not chemically equivalent and will give rise to separate sets of NMR signals. The rate of interconversion between these rotamers is often on the same timescale as the NMR experiment, leading to broadened peaks.[8][9]
-
Expected Signals:
-
Diphenylmethyl Protons: Ten protons spread across two phenyl rings.
-
Methoxyphenyl Protons: Four protons on a para-substituted ring.
-
Rotational Isomers: Each of these aromatic protons can potentially show two distinct signals (one for each rotamer), leading to a highly crowded and complex spectrum.
-
Troubleshooting Protocol: Variable Temperature (VT) NMR Spectroscopy
To confirm the presence of rotamers and simplify the spectrum, a Variable Temperature (VT) NMR experiment is the method of choice.[8][9][10]
Objective: To alter the rate of rotation around the amide bond to either "freeze out" the individual rotamers (low temperature) or cause them to coalesce into a single averaged signal (high temperature).[8][9]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a sample of this compound in a suitable high-boiling solvent, such as DMSO-d₆ or toluene-d₈. Ensure you are using a Class A NMR tube designed for VT experiments to prevent breakage.[10]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
High-Temperature Experiments:
-
Incrementally increase the spectrometer temperature (e.g., in 20 K steps) up to a maximum of around 373 K (100°C), or as limited by your solvent and instrument.[10]
-
Allow the temperature to equilibrate for at least 10-15 minutes at each step before acquiring a new spectrum.[10]
-
Expected Outcome: As the temperature increases, the rate of rotation around the amide bond will increase. You should observe the broad signals sharpening and eventually coalescing into a single, time-averaged set of peaks.[2][3]
-
-
Low-Temperature Experiments:
-
If your spectrometer is equipped with a cooling unit, incrementally decrease the temperature (e.g., in 20 K steps) down to a minimum of around 193 K (-80°C).[10]
-
Expected Outcome: As the temperature decreases, the rotation slows down further. The broad signals should resolve into two distinct, sharp sets of signals, representing the two "frozen" rotamers.
-
Question 2: I'm struggling to assign the quaternary carbons in the ¹³C NMR spectrum. How can I definitively identify them?
Answer:
Quaternary carbons, which lack attached protons, do not show correlations in standard 1D proton-coupled or 2D HSQC spectra, making their assignment challenging. For this compound, this includes the carbonyl carbon, the carbons attached to the nitrogen and the diphenylmethyl group, and the carbon attached to the methoxy group.
-
Causality: The absence of one-bond C-H coupling makes these signals appear as singlets in a standard ¹³C spectrum and absent in an HSQC spectrum.[11][12] Their relaxation times can also be long, sometimes resulting in lower intensity signals.
Troubleshooting Protocol: Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy
The HMBC experiment is the most powerful tool for assigning quaternary carbons.[11][13][14] It reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH).[11][15]
Objective: To establish connectivity between known protons and unknown quaternary carbons.
Step-by-Step Methodology:
-
Acquire High-Quality 1D Spectra: Obtain fully assigned ¹H and ¹³C NMR spectra. A DEPT-135 or APT experiment can help differentiate CH/CH₃ from CH₂ and quaternary carbons.[13]
-
Set up the HMBC Experiment:
-
This is a standard 2D experiment available on most modern spectrometers.
-
The key parameter is the long-range coupling constant (ⁿJ_CH), which is typically optimized for a value between 7-10 Hz.[14]
-
-
Data Analysis and Interpretation:
-
On the 2D HMBC plot, the F2 axis corresponds to the ¹H spectrum, and the F1 axis corresponds to the ¹³C spectrum.
-
Carbonyl Carbon (C=O): Look for a cross-peak from the N-H proton to the carbonyl carbon signal (typically δ 165-175 ppm). You may also see a correlation from the diphenylmethine proton (-CHPh₂).
-
Diphenylmethine Carbon (-CHPh₂): This methine carbon will show a strong correlation in the HSQC spectrum. In the HMBC, its proton will show correlations to the quaternary ipso-carbons of the two attached phenyl rings.
-
Ipso-Carbons of Phenyl Rings: The protons ortho to the point of attachment will show a ³J_CH correlation to the quaternary carbon.
-
C-O of Methoxy Group: The protons of the methoxy group (-OCH₃) will show a strong ³J_CH correlation to the aromatic carbon to which the group is attached.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts for the key functional groups in this compound?
A1: While exact shifts depend on the solvent and temperature, the following table provides typical ranges for the key protons and carbons.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| N-H Proton | 8.0 - 9.5 | N/A | Often a broad singlet.[16] Its chemical shift is sensitive to solvent and concentration. |
| Diphenylmethine (-CHPh₂) | 5.0 - 5.5 | 55 - 65 | A singlet in the ¹H spectrum. |
| Methoxy Protons (-OCH₃) | 3.7 - 3.9 | 55 - 56 | A sharp singlet integrating to 3H. |
| Aromatic Protons | 6.8 - 7.5 | 114 - 145 | A complex multiplet region due to 14 protons and potential rotamers.[17][18] |
| Carbonyl Carbon (C=O) | N/A | 165 - 175 | Quaternary carbon signal in the ¹³C spectrum. |
Q2: Can I use the Nuclear Overhauser Effect (NOE) to confirm the conformation of the rotamers?
A2: Yes, absolutely. The Nuclear Overhauser Effect (NOE) is an excellent technique for determining spatial proximity between protons (< 5 Å) and can provide definitive evidence for the conformation of the rotamers.[19][20][21]
-
Principle: NOE detects the transfer of nuclear spin polarization through space.[22][23] An enhancement in the signal of one proton is observed when a nearby proton is irradiated.
-
Experiment: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is most effective.[19][23]
-
Expected Correlations: By analyzing the cross-peaks in a NOESY spectrum acquired at a low temperature where the rotamers are "frozen out," you can establish which protons are close in space. For example, you would expect to see different NOE correlations between the N-H proton and the protons of the methoxyphenyl ring versus the diphenylmethyl rings in the two different rotameric forms. This allows for the unambiguous assignment of each set of signals to a specific conformation.
Visualizing the Workflow
The following diagram illustrates the logical workflow for a comprehensive analysis of this compound when encountering a complex spectrum.
Caption: Workflow for NMR analysis of this compound.
References
- Advanced Nmr Techniques Organic. (n.d.). Google AI.
- Dynamic NMR spectroscopy. (n.d.). Science Trove.
- Advanced NMR Techniques and Applications | Spectroscopy Class Notes. (n.d.). Fiveable.
- Nuclear Overhauser Effect (NOE). (2024, November 12). Chemistry LibreTexts.
- Variable Temperature NMR Experiments. (n.d.). University of Oxford.
- Variable Temperature NMR Spectroscopy. (n.d.). Oxford Instruments.
- Rotational isomers of N-methyl-N-arylacetamides and their derived enolates: implications for asymmetric Hartwig oxindole cyclizations. (n.d.). National Institutes of Health.
- 1 H NMR Spectrum of Amide Compounds. (n.d.). University Chemistry.
- Similarities and Differences among Protein Dynamics Studied by Variable Temperature Nuclear Magnetic Resonance Relaxation. (2021, February 26). ACS Publications.
- Dynamic Insights: Using NMR Spectroscopy to Study Molecular Interactions and Dynamics. (n.d.). Omics Online.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate.
- Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13 C NMR Chemical Shifts. (n.d.). ACS Publications.
- NMR studies of rotamers with multi-substituted amides. (2025, December 30). ResearchGate.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar.
- Using NMR to observe the restricted rotation in amide bonds. (2023, March 20). Nanalysis.
- NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. (n.d.). National Institutes of Health.
- 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Human Metabolome Database.
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). (n.d.). Human Metabolome Database.
- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility.
- NMR Spectroscopy. (n.d.). Michigan State University Chemistry.
- Structural, Physical, and Spectral Characteristics of Amides. (2021, July 31). Chemistry LibreTexts.
- The Nuclear Overhauser Effect in Structural and Conformational Analysis. (n.d.). Wiley-VCH.
- 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. (n.d.). PubMed.
- 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)... (n.d.). ResearchGate.
- Using NMR to observe the restricted rotation in amide bonds. (n.d.). Nanalysis.
- Nuclear Overhauser Effect (NOE). (n.d.). University of California, San Diego.
- Supplementary Information. (n.d.). OICC Press.
- Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study. (n.d.). National Institutes of Health.
- 2D NMR Solutions.pdf. (n.d.). Harvard University.
- N-(4-METHOXYPHENYL)FORMAMIDE(5470-34-8) 13C NMR spectrum. (n.d.). ChemicalBook.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube.
- The Nuclear Overhauser Effect. (n.d.). Organic Chemistry Data.
- Nuclear Overhauser effect. (n.d.). Wikipedia.
- 2D NMR A correlation map between two NMR parameters. (n.d.). University of Arizona.
- Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand. (n.d.). The Royal Society of Chemistry.
- Short Summary of 1H-NMR Interpretation. (n.d.). University of Puget Sound.
- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (n.d.). Royal Society of Chemistry.
- Protons on aromatic rings in NMR. (2019, March 6). Chemistry Stack Exchange.
- NMR Problems. (n.d.). University of Wisconsin-Platteville.
- N-(4-Methoxyphenyl)Acetamide. (n.d.). PubChem.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). St. Norbert College.
- N,N-DIPHENYLACETAMIDE(519-87-9) 13C NMR spectrum. (n.d.). ChemicalBook.
- N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)acetamide - Optional[1H NMR]. (n.d.). SpectraBase.
- This compound. (n.d.). PubChem.
- Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.
- N,N-DIPHENYLACETAMIDE(519-87-9) 1H NMR spectrum. (n.d.). ChemicalBook.
Sources
- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 2. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 3. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Rotational isomers of N-methyl-N-arylacetamides and their derived enolates: implications for asymmetric Hartwig oxindole cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 9. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. fiveable.me [fiveable.me]
- 12. ekwan.github.io [ekwan.github.io]
- 13. esports.bluefield.edu - Advanced Nmr Techniques Organic [esports.bluefield.edu]
- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 15. youtube.com [youtube.com]
- 16. NMR Spectroscopy [www2.chemistry.msu.edu]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Wiley-VCH - The Nuclear Overhauser Effect in Structural and Conformational Analysis [wiley-vch.de]
- 21. organicchemistrydata.org [organicchemistrydata.org]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
Technical Support Center: N-(4-methoxyphenyl)-2,2-diphenylacetamide Degradation Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the analysis of N-(4-methoxyphenyl)-2,2-diphenylacetamide degradation pathways. This guide is designed to provide you with a comprehensive framework for initiating and troubleshooting your experimental workflow. Given the novelty of this compound, this document synthesizes established chemical principles and data from structurally analogous molecules to offer predictive insights into its stability and degradation profile.
Part 1: Understanding the Molecule - A Predictive Approach
This compound is a complex molecule with several functional groups susceptible to degradation under various stress conditions. A proactive understanding of these potential liabilities is crucial for designing robust stability studies and developing stability-indicating analytical methods.
The core structure consists of:
-
A 4-methoxyphenyl group: The ether linkage is a potential site for oxidative cleavage.
-
An amide linkage: This is a well-known site for hydrolysis under both acidic and basic conditions.
-
A diphenylacetyl group: The benzylic carbon is a potential site for oxidation.
Based on these structural features, we can predict three primary degradation pathways:
-
Hydrolysis: Cleavage of the amide bond to yield p-anisidine and diphenylacetic acid.
-
Oxidation: Targeting the methoxy group on the phenyl ring or the benzylic position of the diphenylacetyl moiety.
-
Photodegradation: UV light can induce radical-mediated degradation pathways.
Part 2: Troubleshooting and FAQs - Navigating Your Degradation Studies
This section addresses common challenges and questions that may arise during your investigation of this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for conducting a forced degradation study on this novel compound?
A1: Begin by establishing a clear objective for your study.[1][2] A well-designed forced degradation study should aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are generated at detectable levels without being so excessive that secondary degradation occurs.[3][4] Start with a systematic evaluation of stress conditions including acid and base hydrolysis, oxidation, thermal stress, and photolysis.[3]
Q2: I am not observing any degradation under my initial stress conditions. What should I do?
A2: If you do not observe degradation, you may need to increase the severity of your stress conditions incrementally. For thermal stress, you can increase the temperature. For hydrolysis, you can use higher concentrations of acid or base, or increase the temperature. For oxidation, a higher concentration of the oxidizing agent or longer exposure time may be necessary.[3] However, be cautious of overly harsh conditions that might lead to unrealistic degradation pathways.[2] It is also possible that the molecule is highly stable under certain conditions.[4]
Q3: My chromatogram shows poor resolution between the parent drug and its degradants. How can I improve this?
A3: This is a common challenge in developing a stability-indicating method.[2] To improve resolution, you can modify your chromatographic conditions. This may include changing the mobile phase composition (e-g., organic modifier, pH, or buffer concentration), altering the column chemistry (e.g., C18, phenyl-hexyl), or adjusting the gradient slope and flow rate. It is crucial to ensure your analytical method can separate the API from all potential degradation products.[2]
Q4: How can I identify the structure of the unknown degradation products?
A4: The identification of unknown metabolites and degradants is a multi-step process.[5][6][7] High-resolution mass spectrometry (LC-MS/MS) is a powerful tool for obtaining accurate mass and fragmentation data, which can be used to propose elemental compositions and substructures.[7] Comparison of fragmentation patterns with the parent compound and with data from in-silico prediction tools can provide valuable clues.[6] For unambiguous identification, synthesis of the suspected degradation product and comparison of its chromatographic and spectral properties with the observed degradant is the gold standard.
Q5: Are there any specific challenges I should anticipate with the 4-methoxyphenyl moiety?
A5: Yes, the methoxy group can be a site of O-dealkylation, especially under oxidative conditions, to form a phenolic metabolite.[8][9] This phenolic compound may be more reactive and susceptible to further oxidation. When analyzing for this, be aware that phenols can be sensitive and may require specific chromatographic conditions to avoid peak tailing.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No degradation observed | Insufficient stress conditions. | Increase temperature, concentration of stressor, or duration of exposure incrementally.[3] |
| High stability of the compound. | Document the stability under the tested conditions. Consider more aggressive, yet relevant, stressors if necessary.[4] | |
| Excessive degradation (>30%) | Stress conditions are too harsh. | Reduce temperature, concentration of stressor, or duration of exposure.[3] |
| Formation of secondary degradants. | Analyze samples at earlier time points to capture primary degradation products. | |
| Poor peak shape (tailing/fronting) | Analyte interaction with column silanols. | Use a mobile phase with a different pH or a column with end-capping. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Irreproducible results | Inconsistent sample preparation. | Ensure accurate and consistent preparation of all solutions and standards. |
| Instability of degradation products. | Analyze samples immediately after preparation or store them under conditions that prevent further degradation (e.g., low temperature, protected from light). | |
| Mass balance is not within 98-102% | Co-elution of degradants. | Optimize chromatographic method for better resolution.[2] |
| Non-chromophoric degradants. | Use a mass spectrometer or a universal detector like a charged aerosol detector (CAD). | |
| Volatile degradants. | Use appropriate sample handling and injection techniques to minimize loss. |
Part 3: Predicted Degradation Pathways and Experimental Protocols
Hydrolytic Degradation
The amide bond is the most probable site for hydrolysis, which can be catalyzed by both acid and base.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 N NaOH.
-
Dilute with the mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 N HCl.
-
Dilute with the mobile phase for analysis.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method, preferably with both UV and MS detection to identify and quantify the parent compound and any degradation products.
Oxidative Degradation
Oxidation is likely to occur at the electron-rich methoxy group or the benzylic carbon.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
Dilute with the mobile phase for analysis.
-
-
Analysis: Analyze the samples using a stability-indicating HPLC-MS method to identify potential oxidative products.
Photodegradation
Exposure to light, particularly UV radiation, can induce degradation.
-
Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) and also spread a thin layer of the solid compound in a transparent container.
-
Light Exposure:
-
Expose the samples to a light source that provides a combination of visible and UV light, as specified in ICH Q1B guidelines.
-
A typical exposure is not less than 1.2 million lux hours and 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
-
Analysis: At the end of the exposure period, dissolve the solid sample and dilute both the solid and solution samples for analysis by a stability-indicating HPLC method.
Part 4: Analytical Method Development Workflow
A robust, stability-indicating analytical method is the cornerstone of any degradation study.
References
-
Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved from [Link]
- Klick, S., & Herrmann, F. (2005). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Applied and Environmental Microbiology, 71(10), 6037-6043.
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved from [Link]
- Navigating common pitfalls in metabolite identification and metabolomics bioinformatics. (2024, September 21). Metabolomics.
-
p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods. (2025, February 24). Retrieved from [Link]
- Navigating common pitfalls in metabolite identification and metabolomics bioinformatics. (2024, September 21). Metabolomics.
- Chaturvedi, N., & Katoch, S. S. (2019). Effect of varying initial p-anisidine concentration during Fenton's oxidation.
- Major problems and solutions associated with metabolite identification... (n.d.).
- Ensuring Fact-Based Metabolite Identification in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. (2023, February 15). Analytical Chemistry.
- Back, M. H., & Sehon, A. H. (1960). THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID. Canadian Journal of Chemistry, 38(8), 1261-1270.
- Boocock, G., & Cvetanović, R. J. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Journal of Supercritical Fluids, 51(3), 362-368.
- What is the mechanism of Acetamide? (2024, July 17).
- Al-Abachi, M. Q., & Al-Ghabsha, T. S. (1990). Qualitative and quantitative determination of trace amounts of aliphatic and aromatic amides and separation from ammonium impurities by molecular emission cavity analysis (MECA). Kuwait Journal of Science, 17(1).
-
ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004). (n.d.). Inchem.org. Retrieved from [Link]
-
The p-Anisidine Value determination against the oxidation in fats and oils. (2014, March 25). CDR FoodLab®. Retrieved from [Link]
- Frings, J., & Schlosser, D. (2002). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology, 68(5), 2195-2202.
-
Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives. (n.d.). Retrieved from [Link]
- PHOTO-ASSISTED OXIDATION OF p-ANISIDINE BY FENTON REAGENT. (n.d.). TSI Journals.
-
Blog 29 FoodLab Checking Oxidation in Fats & Oils by p-Anisidine Value. (2023, November 28). QCL Scientific. Retrieved from [Link]
-
Diphenylacetic acid. (n.d.). PubChem. Retrieved from [Link]
- Analysis method for amide compounds. (n.d.).
- An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online.
- Challenges and Opportunities of Metabolomics. (n.d.). Frontiers in Molecular Biosciences.
- EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. (2022, September 7). The Journal of Physical Chemistry C.
- Electrochemical oxidation of aromatic ethers. Part 8. Evidence of homogeneous electron transfer during the 'low potential' oxidation of laudanosine. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- Available Guidance and Best Practices for Conducting Forced Degradation Studies. (n.d.). Pharmaceutical Technology.
- PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VIII. HYDROLYSIS OF ACETAMIDE AND BENZAMIDE. (n.d.). Canadian Journal of Chemistry.
- mechanism of amide hydrolysis. (2019, January 15). YouTube.
-
Diphenylacetic acid. (n.d.). Wikipedia. Retrieved from [Link]
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent.
- diphenylacetic acid. (n.d.). Organic Syntheses Procedure.
- Anaerobic degradation of phenylacetic acid by mixed and pure cultures. (1989). Applied Microbiology and Biotechnology.
- Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). (2014, April 20). YouTube.
- Simple and rapid detection of aromatic amines using a thin layer chromatography pl
-
III Analytical Methods. (n.d.). Retrieved from [Link]
Sources
- 1. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 2. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Navigating common pitfalls in metabolite identification and metabolomics bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004) [inchem.org]
Validation & Comparative
A Comparative Guide to the Anticonvulsant Efficacy of N-(4-methoxyphenyl)-2,2-diphenylacetamide and Phenytoin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established anticonvulsant drug, Phenytoin, with the novel compound, N-(4-methoxyphenyl)-2,2-diphenylacetamide. While extensive data exists for Phenytoin, a cornerstone in epilepsy treatment, this guide also explores the potential of this compound based on structure-activity relationships of related compounds, acknowledging the current absence of direct preclinical anticonvulsant screening data for this specific molecule.
Introduction: The Quest for Improved Anticonvulsants
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of effective antiepileptic drugs (AEDs) has been a continuous effort in medicinal chemistry. Phenytoin, a hydantoin derivative, has been a first-line treatment for focal and generalized tonic-clonic seizures for decades. However, its use is associated with a narrow therapeutic index and a range of side effects, necessitating the search for safer and more effective alternatives.
This compound belongs to the class of N-phenylacetamides, a group of compounds that have shown promise as anticonvulsant agents. This guide will delve into the known efficacy and mechanism of Phenytoin and provide a theoretical comparison with this compound, highlighting the need for future preclinical evaluation of this compound.
Chemical Structures
A fundamental aspect of understanding the pharmacological properties of these compounds lies in their molecular architecture.
Caption: Chemical structures of Phenytoin and this compound.
Mechanism of Action: A Tale of Ion Channels
Phenytoin's Established Role:
Phenytoin's primary mechanism of action is the blockade of voltage-gated sodium channels in neurons.[1] It selectively binds to the inactive state of these channels, prolonging their refractory period and thereby preventing the high-frequency neuronal firing that is characteristic of seizures.[1] This action stabilizes neuronal membranes and prevents the spread of seizure activity. At higher concentrations, Phenytoin can also modulate other ion channels and neurotransmitter systems, but its anticonvulsant effect is predominantly attributed to its action on sodium channels.
Caption: Simplified signaling pathway of Phenytoin's mechanism of action.
This compound: A Postulated Mechanism:
While the precise mechanism of this compound has not been empirically determined, its structural features suggest a potential interaction with voltage-gated sodium channels. The diphenylacetamide core is a common motif in several known sodium channel blockers. The N-(4-methoxyphenyl) substituent may influence the compound's lipophilicity and its binding affinity to the channel. Further in vitro and in vivo studies are necessary to elucidate its exact mechanism of action.
Comparative Efficacy and Safety Profile
The efficacy and safety of an anticonvulsant are paramount. This is often assessed in preclinical models using the Maximal Electroshock (MES) test for generalized tonic-clonic seizures and the subcutaneous Pentylenetetrazole (scPTZ) test for absence seizures. The neurotoxicity is typically evaluated using the rotarod test. The Protective Index (PI), the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is a critical measure of a drug's therapeutic window.[2]
| Parameter | This compound | Phenytoin |
| Anticonvulsant Efficacy (MES) | ||
| ED50 (mg/kg) | Data not available | ~20-40[3] |
| Anticonvulsant Efficacy (scPTZ) | ||
| ED50 (mg/kg) | Data not available | Inactive |
| Neurotoxicity (Rotarod) | ||
| TD50 (mg/kg) | Data not available | ~100-120[2] |
| Protective Index (PI = TD50/ED50) | Data not available | ~2-6[2][4] |
Analysis:
Phenytoin demonstrates strong efficacy in the MES model, consistent with its clinical use for generalized tonic-clonic seizures.[3] Its inactivity in the scPTZ test indicates a lack of efficacy against absence seizures. Phenytoin's narrow therapeutic index of approximately 2 highlights the need for careful therapeutic drug monitoring to avoid toxicity.[4] Neurotoxic effects of phenytoin are dose-dependent and can range from mild nystagmus to severe ataxia and cognitive impairment.[5][6][7][8][9]
For this compound, the absence of experimental data precludes a direct comparison. However, studies on other N-phenylacetamide derivatives have shown anticonvulsant activity, particularly in the MES test. This suggests that this compound may also exhibit efficacy against generalized tonic-clonic seizures. The key determinant of its potential as a viable AED will be its protective index. A PI significantly greater than that of Phenytoin would indicate a wider therapeutic window and a potentially more favorable safety profile.
Experimental Protocols
To facilitate future research and ensure methodological consistency, detailed protocols for the standard preclinical screening tests are provided below.
Maximal Electroshock (MES) Test
This test is a model for generalized tonic-clonic seizures.
Workflow:
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Step-by-Step Methodology:
-
Animal Preparation: Use male Swiss mice (20-25 g). House them in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Drug Administration: Administer the test compound or vehicle (e.g., 0.5% methylcellulose) intraperitoneally (i.p.) in a volume of 0.01 mL/g body weight.
-
Absorption Period: Allow a predetermined time for drug absorption, typically 30 to 60 minutes.
-
Electrical Stimulation: Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the mice. Deliver a constant current electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure, characterized by the rigid extension of the hindlimbs.
-
Endpoint: The abolition of the tonic hindlimb extension is considered protection.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using a suitable statistical method, such as the probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is a model for myoclonic and absence seizures.
Workflow:
Caption: Experimental workflow for the subcutaneous Pentylenetetrazole (scPTZ) test.
Step-by-Step Methodology:
-
Animal Preparation: Use male Swiss mice (18-22 g) under the same housing conditions as the MES test.
-
Drug Administration: Administer the test compound or vehicle i.p. as described for the MES test.
-
Absorption Period: Allow for a 30 to 60-minute absorption period.
-
Chemoconvulsant Administration: Inject Pentylenetetrazole (PTZ) subcutaneously (s.c.) in the loose skin on the back of the neck at a dose of 85 mg/kg.
-
Observation: Immediately after PTZ administration, place the mouse in an individual observation cage and observe for the onset of clonic seizures (characterized by rhythmic muscle contractions) for 30 minutes.
-
Endpoint: The absence of a clonic seizure lasting for at least 5 seconds is considered protection.
-
Data Analysis: Calculate the ED50 as described for the MES test.
Conclusion and Future Directions
Phenytoin remains a crucial therapeutic agent for epilepsy, but its limitations underscore the need for novel anticonvulsants with improved safety profiles. This compound, based on its chemical structure, presents itself as a candidate worthy of investigation.
The immediate and critical next step is the preclinical evaluation of this compound in standardized anticonvulsant screening models. Determining its efficacy in the MES and scPTZ tests, along with its neurotoxicity profile, will allow for the calculation of its protective index. This will provide the first concrete evidence of its potential as a clinically relevant anticonvulsant. Should it demonstrate a superior protective index compared to Phenytoin, further studies to elucidate its mechanism of action and pharmacokinetic profile would be warranted. The path from a promising chemical structure to a clinically approved drug is long and arduous, but the foundational preclinical data is the essential first step on that journey.
References
- Grokipedia. (2026, January 7). Protective index.
- Phenytoin - Wikipedia. (n.d.).
- Bialer, M., Johannessen, S. I., Kupferberg, H. J., Levy, R. H., Loiseau, P., & Perucca, E. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(5), 603-609.
- Amos, S., & Cox, R. M. (2018). Therapeutic index estimation of antiepileptic drugs: a systematic literature review approach. Journal of Clinical Pharmacy and Therapeutics, 43(4), 481-492.
- Kamiński, K., Rapacz, A., Obniska, J., & Filipek, B. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 68(5), 1015-1022.
- Ghodke, D., & Shinde, B. (2023). Phenytoin. In StatPearls.
- Frey, H. H., & Löscher, W. (1980). Dose-response Analysis of Phenytoin on Electrically Induced Seizures and Spontaneous Activity of Cerebellar Purkinje Cells in the Frog. Arzneimittelforschung, 30(6), 923-926.
- Sabatier, L. L., Palestro, P. H., Enrique, A. V., Pastore, V., Sbaraglini, M. L., Martín, P., & Gavernet, L. (2019). Design, synthesis and biological evaluation of N-substituted α-hydroxyimides and 1,2,3-oxathiazolidine-4-one-2,2-dioxides with anticonvulsant activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1319-1331.
- Bialer, M., Johannessen, S. I., Kupferberg, H. J., Levy, R. H., Loiseau, P., & Perucca, E. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(5), 603-609.
- Phenytoin toxicity. (n.d.). In LITFL - Life in the Fast Lane.
- Keppel Hesselink, J. M. (2017). Phenytoin: neuroprotection or neurotoxicity?. Journal of Neurology, 264(9), 2029-2031.
- Singh, G., & Sharma, S. (2024). Phenytoin Toxicity. In StatPearls.
- Singh, A. K., Kumar, S., & Singh, R. (2022). Efficacy of phenytoin for 7 days versus 21 days as prophylactic anticonvulsant in traumatic brain injury patients – A comparative study. Journal of Neurosciences in Rural Practice, 13(04), 601-606.
- Julian, P. (2024). Understanding the Therapeutic Index of Antiepileptic Drugs.
- White, H. S., Alex, A. B., Pollock, A., Hen, N., Smith-Mellecker, T., Van-Eerden, B., & Wilcox, K. S. (2019). Median effective (ED50) and motor impairing (TD50) doses of prototype antiseizure drugs (ASDs) in the maximal electroshock (MES) and 6 Hz seizure tests following acute intraperitoneal administration to outbred CF‐1 and inbred C57Bl/6 male mice. Epilepsia Open, 4(2), 241-250.
- Ghodke, D., & Shinde, B. (2023). Phenytoin Toxicity. In StatPearls.
- Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2016). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 11(3), 186.
- El-Sayed, M. A. A., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2019). ED 50 of the most actives in scPTZ test.
- García-García, A., Uribe-Escamilla, R., Pérez-García, M. D., & Chamorro-Cevallos, G. (2014). Adaptation of Lorke's method to determine and compare ED50 values: the cases of two anticonvulsants drugs. Vascular and Endovascular Surgery, 48(5-6), 399-404.
- Clark, C. R., & McMillian, C. L. (1990). Anticonvulsant activity of some 4-methoxy-and 4-chlorobenzanilides. Journal of Pharmaceutical Sciences, 79(3), 220-222.
- Zagaja, M., Andres-Mach, M., Wyska, E., Rola, R., Chmielewska, A., Esguerra, M., ... & Latacz, G. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2, 5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(11), 3195.
- Clark, C. R., & Davenport, T. W. (1987). Anticonvulsant activity of some 4-aminophenylacetamides. Journal of Pharmaceutical Sciences, 76(1), 18-20.
- Deranged Physiology. (2023, December 18). Therapeutic index, ED50, TD50 and LD50.
- Costa, L. G., Giordano, G., & Guizzetti, M. (2008). Neurotoxicity of a polybrominated diphenyl ether mixture (DE-71) in mouse neurons and astrocytes is modulated by intracellular glutathione levels. Toxicology and Applied Pharmacology, 229(2), 224-232.
- National Center for Biotechnology Information. (n.d.). Acetamide, N-(4-methoxyphenyl)-N-methyl-. PubChem.
- ResearchGate. (2025, September 4). N-(4-Methoxyphenyl)acetamide.
- Słoczyńska, K., Pękala, E., Wesołowska, A., Esguerra, M., Latacz, G., & Kieć-Kononowicz, K. (2020). The Search for New Anticonvulsants in a Group of (2, 5-Dioxopyrrolidin-1-yl)(phenyl) Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. International Journal of Molecular Sciences, 21(22), 8789.
- BLD Pharm. (n.d.). 23105-44-4|this compound.
- National Center for Biotechnology Information. (n.d.). N-(4-chloro-2,5-dimethoxyphenyl)-2,2-diphenylacetamide. PubChem.
- National Center for Biotechnology Information. (n.d.). 4-methoxy-2-methyl-N-phenylaniline. PubChem.
Sources
- 1. Phenytoin - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Dose-response analysis of phenytoin on electrically induced seizures and spontaneous activity of cerebellar purkinje cells in the frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic index estimation of antiepileptic drugs: a systematic literature review approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. litfl.com [litfl.com]
- 7. Phenytoin: neuroprotection or neurotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Phenytoin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of N-Substituted Diphenylacetamide Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships
Introduction
The N-substituted diphenylacetamide scaffold is a privileged structural motif in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds.[1][2][3] These analogs, characterized by a central acetamide linkage flanked by a diphenyl group and a variable N-substituent, have demonstrated significant therapeutic potential across multiple domains, including neurology and inflammatory diseases.[2][3][4] The versatility of this chemical backbone allows for fine-tuning of pharmacological properties through systematic structural modifications, leading to the discovery of potent analgesic, anticonvulsant, and enzyme-inhibiting agents.[5][6][7]
This guide provides a comprehensive comparative analysis of N-substituted diphenylacetamide analogs for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for their preparation, objectively compare their performance in key biological assays with supporting experimental data, and elucidate the critical structure-activity relationships (SAR) that govern their efficacy. By synthesizing technical data with field-proven insights, this document aims to serve as an authoritative resource for the rational design and development of next-generation therapeutics based on this promising scaffold.
I. Synthetic Strategies: A Modular Approach
The synthesis of N-substituted diphenylacetamide derivatives is typically achieved through robust and versatile chemical routes, allowing for the generation of compound libraries for screening. The most prevalent method involves a two-step process starting from diphenylamine or diphenylacetic acid.
A primary route involves the chloroacetylation of diphenylamine with chloroacetyl chloride, often in a solvent like toluene under reflux, to yield the key intermediate, 2-chloro-N,N-diphenylacetamide.[1][8][9] This intermediate can then be reacted with a wide variety of primary or secondary amines, displacing the chlorine atom to form the desired N-substituted diphenylacetamide analog.[1] This modularity is a significant advantage, enabling the exploration of diverse chemical space at the N-substituent position.
An alternative strategy involves the conversion of 4-biphenylacetic acid into its corresponding acid chloride using thionyl chloride (SOCl2).[3] This activated intermediate, 4-biphenyl acetyl chloride, can then be condensed with various amides or amines to furnish the final products.[3] For specific analogs like Safinamide, a multi-step approach involving reductive amination is employed.[10][11]
Experimental Protocol: Synthesis of 2-chloro-N,N-diphenylacetamide (Intermediate A)
This protocol describes a self-validating system for synthesizing a key intermediate used in the preparation of numerous diphenylacetamide analogs.[1][9]
-
Reactant Preparation: Dissolve diphenylamine (0.04 M) in 200 ml of toluene in a round-bottom flask equipped with a reflux condenser.
-
Reaction Initiation: To the stirred solution, slowly add chloroacetyl chloride (0.04 M). The causality here is the electrophilic acyl substitution on the nitrogen of diphenylamine. Toluene is chosen as a non-reactive solvent with an appropriate boiling point for the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 4 hours. The elevated temperature is necessary to overcome the activation energy of the reaction.
-
Product Precipitation: After cooling, pour the reaction mixture into crushed ice. This step quenches the reaction and precipitates the product, which is less soluble in the cold aqueous-organic mixture.
-
Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove any unreacted starting materials and salts, and then dry. Recrystallization from ethanol is performed to obtain the pure 2-chloro-N,N-diphenylacetamide product.[9] The purity can be validated by measuring the melting point and using techniques like TLC and NMR spectroscopy.
II. Comparative Biological Performance
The true value of the diphenylacetamide scaffold lies in its broad spectrum of biological activities. By altering the N-substituent and the substitution patterns on the phenyl rings, researchers have developed analogs with potent and often selective effects.
A. Analgesic Activity
Several N-substituted diphenylacetamide derivatives have emerged as promising candidates for novel analgesic drugs.[4][5] Studies on a series of 2-chloro-N,N-diphenylacetamide derivatives, designated AKM-1, AKM-2, and AKM-3, have demonstrated significant analgesic responses in preclinical models.[5][8]
Comparative Efficacy in the Hot Plate Test: The hot plate test is a standard method for evaluating centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.[4][5] An increased latency indicates an analgesic effect. The performance of novel analogs was benchmarked against the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium.
| Compound | Dose (mg/kg b.w.) | Mean Reaction Time (seconds) ± SEM (at 60 min) |
| Control (10% Tween 20) | - | 7.25 ± 0.25 |
| Diclofenac Sodium | 50 | 12.85 ± 0.30 |
| AKM-1 | 200 | 9.35 ± 0.32 |
| AKM-2 | 200 | 12.55 ± 0.28 |
| AKM-3 | 200 | 10.15 ± 0.26 |
| Data synthesized from reference[5][8]. The data indicates that compound AKM-2 exhibits analgesic efficacy comparable to that of diclofenac sodium at the tested doses. |
Mechanism of Action: COX Inhibition The analgesic and anti-inflammatory effects of many of these compounds are attributed to their inhibition of cyclooxygenase (COX) enzymes.[8] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[8] Molecular docking studies have revealed that derivatives like AKM-2 show good binding affinity for both COX-1 and COX-2 enzymes, providing a causal explanation for their observed analgesic effects.[5][8]
B. Anticonvulsant Activity
The diphenylacetamide scaffold is also a cornerstone in the development of anticonvulsant drugs. By incorporating pharmacophoric elements from known anti-epileptic drugs (AEDs), novel hybrid compounds with broad-spectrum activity have been synthesized.[7][12]
A study of novel N-substituted 2-anilinophenylacetamides identified two compounds, 12 and 14 , with potent activity in the maximal electroshock (MES) test, a primary screen for drugs effective against generalized tonic-clonic seizures.[6] Their efficacy was found to be comparable to standard drugs like phenytoin and carbamazepine.[6]
| Compound | MES ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |
| Phenytoin | 9.5 | 45.0 | 4.7 |
| Carbamazepine | 8.8 | 68.0 | 7.7 |
| Compound 12 | 24.0 | 487.5 | 20.3 |
| Compound 14 | 8.0 | 700.0 | 87.5 |
| Data from reference[6]. |
The significantly higher Protective Index (PI) for compounds 12 and 14 indicates a much wider therapeutic window compared to the standard drugs, suggesting a lower risk of motor impairment at effective doses.[6] This highlights the potential of these analogs to offer improved safety profiles.
C. Monoamine Oxidase B (MAO-B) Inhibition
While not a classic diphenylacetamide, the structurally related α-aminoamide derivative Safinamide is a clinically approved anti-Parkinson's drug that showcases the therapeutic potential of N-substituted acetamides.[13][14][15] Safinamide acts as a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that degrades dopamine.[13][15] Research into its analogs has provided deep insights into the structure-activity relationships for MAO-B inhibition.
| Compound | MAO-B IC₅₀ (nM) | MAO-A IC₅₀ (nM) | Selectivity Index (SI = IC₅₀A/IC₅₀B) |
| Safinamide | 98 | 580,000 | 5918 |
| (S)-3-Chlorobenzyloxyalaninamide (8) | 33 | 114,000 | 3455 |
| (S)-3-chlorobenzyloxyserinamide (13) | 43 | 84,600 | 1967 |
| (R)-Tetrahydroisoquinoline analog (21) | 17 | 50,000 | 2941 |
| Data synthesized from references[13][14][15]. |
SAR studies revealed several key insights:
-
Potency: Analogs like 8 , 13 , and 21 proved to be more potent MAO-B inhibitors than Safinamide itself.[13][15]
-
Selectivity: While more potent, these analogs exhibited lower selectivity for MAO-B over MAO-A compared to Safinamide.[13][15]
-
Steric and Electronic Effects: Docking simulations indicated that there are strong negative steric effects from the α-aminoamide side chains and para substituents on the benzyloxy group. Conversely, hydrophobic interactions from meta substituents are favorable.[13][14][15]
-
Stereochemistry: The binding at the enzymatic site is highly enantioselective, with (R) and (S) enantiomers showing significantly different affinities.[13][14]
III. Comprehensive Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. The following protocols outline the general workflow for preclinical screening and a specific assay for analgesic activity.
Protocol: In-Vivo Analgesic Evaluation using the Hot Plate Test
This protocol provides a validated method to assess the central analgesic activity of test compounds.[4][5]
-
Apparatus: A standard hot plate apparatus with a temperature-controlled surface (e.g., set to 55 ± 0.5 °C) and a plexiglass cylinder to confine the animal.
-
Animal Acclimatization: Use mice or rats, acclimatizing them to the laboratory environment for at least one hour before the experiment to minimize stress-induced variability.
-
Baseline Measurement (0 min): Gently place each animal on the hot plate and start a timer. Record the time it takes for the animal to exhibit signs of nociception (e.g., licking a paw, jumping). This is the baseline reaction time. To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established.
-
Compound Administration: Administer the test compound (e.g., AKM-2 at 200 mg/kg), vehicle control, or standard drug (e.g., Diclofenac at 50 mg/kg) via the desired route (e.g., intraperitoneal).
-
Post-Treatment Measurement: At specific time intervals after administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the reaction time again.
-
Data Analysis: An increase in reaction time compared to the baseline and the vehicle control group is indicative of an analgesic effect. Data is typically presented as the mean reaction time ± Standard Error of the Mean (SEM). Statistical significance is determined using appropriate tests (e.g., ANOVA).
IV. Conclusion
The N-substituted diphenylacetamide scaffold is a remarkably fruitful starting point for the development of new therapeutic agents. This comparative guide demonstrates that through rational chemical modifications, analogs can be optimized for distinct biological targets, yielding compounds with potent analgesic, anticonvulsant, and enzyme-inhibiting properties. The analgesic efficacy of derivatives like AKM-2, which rivals that of diclofenac, is mechanistically supported by their inhibition of COX enzymes.[5][8] In the anticonvulsant sphere, compounds such as '14' not only show high potency but also a vastly superior safety profile compared to established drugs.[6] Furthermore, the extensive research on Safinamide analogs provides a clear roadmap for designing selective MAO-B inhibitors.[13][14][15] The well-established synthetic routes offer a practical and modular approach for future exploration.[1] Continued investigation into the structure-activity relationships of this versatile scaffold holds significant promise for addressing unmet needs in pain management, epilepsy, and neurodegenerative diseases.
References
- A Comparative Guide to the Synthesis and Biological Activities of N-Aryl-Diphenylacetamide Deriv
- Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase. PubMed.
- Unveiling the Analgesic Potential of 2-chloro-N,N-diphenylacetamide Derivatives: A Compar
- Solid-Phase Synthesis and Insights into Structure-Activity Relationships of Safinamide Analogues as Potent and Selective Inhibitors of - American Chemical Society. American Chemical Society.
- Solid-Phase Synthesis and Insights into Structure−Activity Relationships of Safinamide Analogues as Potent and Selective Inhibitors of Type B Monoamine Oxidase.
- Continuous Synthesis of Safinamide Mesylate using Flow Reactions, Inline Extraction, and Crystallization. ACS Sustainable Chemistry & Engineering.
- Safinamide synthesis. ChemicalBook.
- Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. PubMed.
- Design, synthesis and in vivo anticonvulsant screening in mice of novel phenylacetamides. Semantic Scholar.
- Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evalu
- Application Notes and Protocols: N-(2-chlorobenzyl)-2,2-diphenylacetamide in Analgesic Activity Studies. Benchchem.
- A Comparative Analysis of N-(2-chlorobenzyl)
- Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. PubMed Central.
- A Comparative Guide to the Structure-Activity Relationship of 2-(4-Iodophenyl)-n-methylacetamide Derivatives as Potential Anticancer Agents. Benchchem.
- Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiprolifer
- Synthesis and antimicrobial activity of some new diphenylamine deriv
- The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. PMC - PubMed Central.
- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI.
- Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives.
- Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI.
- A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed.
- Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis and in vivo anticonvulsant screening in mice of novel phenylacetamides. | Semantic Scholar [semanticscholar.org]
- 7. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Safinamide synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
The Structure-Activity Relationship of N-(4-methoxyphenyl)-2,2-diphenylacetamide Derivatives: A Comparative Guide for Anticonvulsant Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the N-(4-methoxyphenyl)-2,2-diphenylacetamide Scaffold
The quest for novel, more effective, and safer antiepileptic drugs (AEDs) is a continuous endeavor in medicinal chemistry. The this compound core structure represents a promising scaffold for the development of new anticonvulsant agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this class of compounds, drawing comparisons with closely related analogues to elucidate the key structural features governing their anticonvulsant activity. By understanding how modifications to this scaffold influence biological potency, researchers can strategically design more effective therapeutic agents.
The diphenylacetamide moiety is a well-established pharmacophore in several centrally acting drugs, and its combination with a substituted N-aryl group offers a rich chemical space for optimization. The 4-methoxyphenyl group, in particular, provides a starting point for exploring the effects of electronic and steric modifications on anticonvulsant efficacy. This guide will delve into the known SAR of related N-phenylacetamide derivatives and extrapolate these findings to the this compound series, providing a predictive framework for future drug design efforts.
Deciphering the Structure-Activity Relationship: Insights from Analogous Series
The Crucial Role of N-Aryl Substitution
Research on various N-phenylacetamide derivatives has demonstrated that the nature and position of substituents on the N-phenyl ring significantly impact their anticonvulsant properties.[1] Generally, the introduction of certain substituents can enhance potency compared to the unsubstituted N-phenyl ring.
Key Observations from Analogous N-Phenylacetamide Derivatives:
-
Electronic Effects: The introduction of both electron-donating and electron-withdrawing groups on the N-phenyl ring has been shown to influence anticonvulsant activity. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, compounds with a 3-(trifluoromethyl)anilide moiety displayed significantly higher protection in the maximal electroshock (MES) seizure model compared to their 3-chloroanilide counterparts, suggesting that strong electron-withdrawing groups at the meta position can be beneficial.[1]
-
Steric Factors: The size and position of the substituent are also critical. While a comprehensive SAR is not fully elucidated, it is evident that bulky substituents may not be well-tolerated in all positions.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the N-aryl substituents, plays a crucial role in its ability to cross the blood-brain barrier and reach its target in the central nervous system.
Based on these observations, a systematic exploration of substituents on the 4-methoxyphenyl ring of the target scaffold is warranted. The methoxy group at the para position provides a baseline of moderate electron-donating character and lipophilicity.
Comparative Analysis of Anticonvulsant Activity
To illustrate the impact of N-aryl substitution, the following table summarizes anticonvulsant activity data from a study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives in the Maximal Electroshock (MES) seizure test in mice. While the core is different from our target scaffold, the principles of N-aryl substitution are highly relevant.
| Compound ID | N-Aryl Substituent | MES Activity (% Protection at 100 mg/kg, 0.5h) |
| 1 | 3-Chloro | 0% |
| 2 | 3-Trifluoromethyl | 75% |
| 3 | Unsubstituted Phenyl | Not Reported |
Data synthesized from a study by Obniska et al. on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.[1]
This data clearly demonstrates that the nature of the substituent on the N-phenyl ring can dramatically alter anticonvulsant activity. The trifluoromethyl group at the 3-position confers significant activity, whereas the chloro group at the same position results in an inactive compound at the tested dose.
Proposed SAR Exploration for this compound Derivatives
Based on the insights from related series, the following diagram illustrates a proposed strategy for exploring the SAR of this compound derivatives.
Caption: General synthetic workflow for this compound.
Step-by-Step Protocol:
-
Acid Chloride Formation: To a solution of diphenylacetic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.
-
Amide Formation: Dissolve the resulting crude diphenylacetyl chloride in an anhydrous solvent (e.g., dichloromethane). To this solution, add p-anisidine (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.2 equivalents) at 0 °C.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 4-6 hours. After completion, wash the reaction mixture with dilute HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Anticonvulsant Screening Protocols
The following are standard protocols for the initial in vivo screening of novel compounds for anticonvulsant activity.
1. Maximal Electroshock (MES) Seizure Test [2][3] This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
-
Animals: Male albino mice (20-25 g).
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
At the time of peak effect (typically 30-60 minutes post-i.p. administration), apply a drop of saline to the animal's corneas.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the median effective dose (ED50), the dose that protects 50% of the animals from the seizure.
-
2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test [2][4] This test is a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.
-
Animals: Male albino mice (18-25 g).
-
Chemical Convulsant: Pentylenetetrazole (PTZ) solution in saline.
-
Procedure:
-
Administer the test compound i.p. or p.o. at various doses.
-
At the time of peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously in the posterior midline of the neck. [4] 3. Immediately place the animal in an individual observation cage and observe for 30 minutes.
-
The endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds.
-
Protection is defined as the absence of this clonic seizure.
-
Calculate the ED50 for protection against PTZ-induced seizures.
-
Conclusion and Future Directions
The this compound scaffold holds significant potential for the development of novel anticonvulsant drugs. While a dedicated, comprehensive SAR study on this specific series is yet to be published, analysis of closely related N-phenylacetamide derivatives provides a strong foundation for rational drug design. The available evidence strongly suggests that systematic modification of the N-aryl ring, particularly at the meta and para positions with substituents that modulate electronic and lipophilic properties, is a promising strategy to enhance anticonvulsant potency.
Future research should focus on the synthesis and systematic in vivo evaluation of a library of this compound derivatives with diverse substituents on the methoxyphenyl ring. This would allow for the generation of quantitative SAR data, which is essential for the optimization of lead compounds. Furthermore, elucidation of the mechanism of action of these compounds, including their potential interactions with voltage-gated sodium channels or other relevant CNS targets, will be crucial for their development as next-generation antiepileptic therapies.
References
- Giardina WJ, Gasior M. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Curr Protoc Pharmacol. 2009;Chapter 5:Unit 5.22.
- Löscher W. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In: Wlaz P, ed. Animal Models of Neurological Disorders. Humana Press; 2018:27-46.
-
Bio-protocol. Maximal Electroshock Seizure Threshold Test (MES-T) in Mice. Bio-protocol. [Link]. Published [Date not available]. Accessed January 15, 2026.
-
ResearchGate. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Request PDF. ResearchGate. [Link]. Published 2018. Accessed January 15, 2026.
-
PANAChE Database. Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. [Link]. Published [Date not available]. Accessed January 15, 2026.
- Obniska J, Kamiński K, Skowronek P, et al. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacol Rep. 2015;67(1):136-143.
Sources
- 1. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vivo anticonvulsant screening in mice of novel phenylacetamides. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of N-(4-methoxyphenyl)-2,2-diphenylacetamide and Existing Anticonvulsant Agents: A Research Guide
Introduction: The Unmet Need in Epilepsy Treatment and the Rationale for Novel Compound Exploration
Epilepsy stands as one of the most prevalent neurological disorders globally, yet a significant portion of patients, estimated to be around 30%, suffer from seizures that are resistant to currently available therapeutic agents.[1][2] This treatment gap underscores the urgent need for the discovery and development of novel antiepileptic drugs (AEDs) with improved efficacy, better side-effect profiles, and potentially new mechanisms of action.[3][4] The exploration of novel chemical scaffolds is a cornerstone of this endeavor. This guide focuses on a methodical approach to evaluating the anticonvulsant potential of a novel compound, N-(4-methoxyphenyl)-2,2-diphenylacetamide, in comparison to established first-line anticonvulsants.
While direct anticonvulsant efficacy data for this compound is not yet prevalent in published literature, its structural components, including the diphenylacetamide moiety, are present in other compounds that have been investigated for anticonvulsant properties.[2][5][6] This structural alert provides a compelling rationale for its systematic evaluation. This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct a rigorous, head-to-head comparison of this novel compound with existing anticonvulsants, thereby elucidating its potential as a future therapeutic agent.
Understanding the Landscape: Mechanisms of Action of Comparator Anticonvulsants
A meaningful comparison necessitates a thorough understanding of the mechanisms of action of established anticonvulsants. For the purpose of this guide, we will consider three widely used AEDs as comparators: Phenytoin, Carbamazepine, and Valproic Acid.
-
Phenytoin and Carbamazepine: These are classic first-generation AEDs primarily used for partial and secondarily generalized seizures.[7] Their principal mechanism of action involves the blockade of voltage-gated sodium channels.[7][8] By binding to the inactive state of the channel, they prolong its refractory period, thereby limiting the rapid, repetitive neuronal firing characteristic of seizures.[7]
-
Valproic Acid: Valproic acid exhibits a broad spectrum of anticonvulsant activity and is effective against various seizure types.[7] Its mechanism is multifaceted, including the blockade of voltage-gated sodium channels and T-type calcium channels.[8][9] Furthermore, it is known to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain by inhibiting its degradation and possibly by promoting its synthesis.[8][9]
The following diagram illustrates the primary molecular targets of these comparator drugs.
Caption: Primary molecular targets of comparator anticonvulsants.
A Framework for Comparative Efficacy and Safety Assessment
To objectively compare the efficacy of this compound with existing anticonvulsants, a standardized preclinical screening paradigm is essential. The following experimental workflow is proposed, incorporating widely accepted models for anticonvulsant activity and neurotoxicity.
Caption: Proposed experimental workflow for anticonvulsant screening.
Experimental Protocols
1. Compound Synthesis and Characterization:
-
Objective: To synthesize and confirm the identity and purity of this compound.
-
Methodology:
-
Synthesize this compound via the reaction of 2,2-diphenylacetyl chloride with p-anisidine in an appropriate solvent and base.
-
Purify the crude product using recrystallization or column chromatography.
-
Confirm the structure of the purified compound using 1H NMR, 13C NMR, and mass spectrometry.
-
Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC).
-
2. Acute Toxicity Assessment (LD50):
-
Objective: To determine the median lethal dose (LD50) of the test compound.
-
Methodology:
-
Administer escalating doses of this compound to groups of mice or rats (typically via intraperitoneal injection).
-
Observe the animals for a defined period (e.g., 24-48 hours) for signs of toxicity and mortality.
-
Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).
-
3. Maximal Electroshock (MES) Test:
-
Objective: To assess the ability of the compound to prevent the spread of seizures, a model for generalized tonic-clonic seizures.[2]
-
Methodology:
-
Administer varying doses of this compound and comparator drugs to groups of animals.
-
At the time of peak effect, induce a seizure by delivering a supramaximal electrical stimulus via corneal or ear-clip electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Calculate the median effective dose (ED50) required to protect 50% of the animals from the tonic hindlimb extension.
-
4. Subcutaneous Pentylenetetrazol (scPTZ) Test:
-
Objective: To evaluate the compound's ability to raise the seizure threshold, a model for absence seizures.[10]
-
Methodology:
-
Administer varying doses of this compound and comparator drugs to groups of animals.
-
At the time of peak effect, administer a subcutaneous injection of pentylenetetrazol (PTZ) at a dose that reliably induces clonic seizures in control animals.
-
Observe the animals for a set period for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
Calculate the ED50 required to protect 50% of the animals from clonic seizures.
-
5. Neurotoxicity Screening (Rotarod Test):
-
Objective: To assess the motor impairment and sedative effects of the compound.
-
Methodology:
-
Train animals to remain on a rotating rod (rotarod) for a predetermined amount of time.
-
Administer varying doses of this compound and comparator drugs.
-
At the time of peak effect, place the animals on the rotarod and record the time they are able to maintain their balance.
-
Calculate the median toxic dose (TD50) at which 50% of the animals fail the test.
-
Data Presentation and Interpretation
The quantitative data obtained from these experiments should be summarized in a clear and concise table to facilitate direct comparison.
Table 1: Hypothetical Comparative Efficacy and Safety Profile of this compound and Comparator Anticonvulsants
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI) - MES | Protective Index (PI) - scPTZ |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| Phenytoin | 9.5 | >100 | 68 | 7.2 | <0.68 |
| Carbamazepine | 8.8 | 45 | 75 | 8.5 | 1.7 |
| Valproic Acid | 272 | 149 | 426 | 1.6 | 2.9 |
Interpretation of Results:
-
Efficacy: Lower ED50 values in the MES and scPTZ tests indicate higher anticonvulsant potency. A broad-spectrum anticonvulsant is typically effective in both models.[2]
-
Safety: A higher TD50 value in the rotarod test suggests a lower potential for motor impairment and a better safety profile.
-
Protective Index (PI): The PI (TD50/ED50) is a crucial measure of the therapeutic window of a compound. A higher PI indicates a greater separation between the toxic and effective doses, which is a desirable characteristic for any new drug candidate.
Conclusion and Future Directions
This guide outlines a systematic and robust preclinical framework for evaluating the anticonvulsant efficacy of this compound in comparison to established AEDs. The successful execution of these studies will provide critical data to determine its potential as a novel anticonvulsant. Positive results, particularly a potent and broad-spectrum efficacy combined with a high protective index, would warrant further investigation into its mechanism of action, pharmacokinetic properties, and evaluation in more sophisticated chronic epilepsy models. The ultimate goal is to identify new chemical entities that can address the significant unmet medical need in the treatment of epilepsy.[1]
References
-
Mishra, R. (n.d.). Design and synthesis of novel anticonvulsant molecules. Grantome. Retrieved from [Link]
-
Czuczwar, S. J., & Patsalos, P. N. (2013). Novel approaches to anticonvulsant drug discovery. Expert Opinion on Drug Discovery, 8(11), 1359-1371. Retrieved from [Link]
-
Abdel-Gaber, S. A., & Abdel-Aziz, M. (2020). Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits. Current Pharmaceutical Design, 26(15), 1693-1711. Retrieved from [Link]
-
Hovinga, C. A. (2002). Novel anticonvulsant medications in development. Expert Opinion on Investigational Drugs, 11(10), 1387-1405. Retrieved from [Link]
-
Kaminski, R. M., & Rogawski, M. A. (2013). Novel approaches to anticonvulsant drug discovery. Expert Opinion on Drug Discovery, 8(11), 1359-1371. Retrieved from [Link]
-
Gomulski, M., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Molecules, 25(22), 5469. Retrieved from [Link]
-
Obniska, J., et al. (2012). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 345(10), 799-808. Retrieved from [Link]
-
Clark, C. R., & Davenport, T. W. (1987). Anticonvulsant activity of some 4-aminophenylacetamides. Journal of Pharmaceutical Sciences, 76(1), 18-20. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]
-
Kamal, A., et al. (2016). Drug Design Strategies for the Discovery of Novel Anticonvulsants Concerned with Four Site Binding Pharmacophoric Model Studies. Current Topics in Medicinal Chemistry, 16(10), 1115-1131. Retrieved from [Link]
-
SciSpace. (n.d.). SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL) ACETAMIDE AND N- PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) N-(4-Methoxyphenyl)acetamide. Retrieved from [Link]
-
MDPI. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Retrieved from [Link]
-
Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Retrieved from [Link]
-
YouTube. (2023). Anti epileptic drugs | Treatment of Epilepsy | pharmacology in 10 minutes. Animated biology with arpan. Retrieved from [Link]
-
MDPI. (2024). Antiepileptic Drug Combinations for Epilepsy: Mechanisms, Clinical Strategies, and Future Prospects. Retrieved from [Link]
Sources
- 1. Design and synthesis of novel anticonvulsant molecules. - Rajesh Mishra [grantome.com]
- 2. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel anticonvulsant medications in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel approaches to anticonvulsant drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticonvulsant activity of some 4-aminophenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Antiepileptic Drug Combinations for Epilepsy: Mechanisms, Clinical Strategies, and Future Prospects [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Cross-Referencing of N-(4-methoxyphenyl)-2,2-diphenylacetamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the unambiguous identification and characterization of novel chemical entities are paramount. Spectroscopic techniques form the cornerstone of this analytical workflow, providing a molecular fingerprint that confirms structure and purity. This guide offers an in-depth comparison of the spectroscopic data for N-(4-methoxyphenyl)-2,2-diphenylacetamide, a compound of interest in medicinal chemistry, with two structurally related analogues: 2,2-diphenylacetamide and N-phenyl-2,2-diphenylacetamide. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide will illuminate the subtle yet significant spectral differences that arise from specific structural modifications.
The rationale behind this comparative approach is to equip researchers with the expertise to not only confirm the identity of their target compound but also to discern it from closely related structures that may arise as impurities or byproducts during synthesis. Understanding these spectral nuances is critical for ensuring the integrity of research data and the safety and efficacy of potential therapeutic agents.
Molecular Structures Under Investigation
The three compounds at the center of this guide share a common 2,2-diphenylacetamide core but differ in their N-substituents. This allows for a systematic evaluation of how the addition of a phenyl group and the further introduction of a methoxy substituent on that phenyl ring influence the spectroscopic output.
Figure 1: Structure of this compound.[1]
Figure 2: Structure of 2,2-diphenylacetamide.[2]
Figure 3: Structure of N-phenyl-2,2-diphenylacetamide.
Experimental Protocols: A Foundation of Trustworthiness
The spectroscopic data presented in this guide are acquired using standard, validated analytical techniques. Adherence to these protocols is essential for generating reproducible and reliable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire proton NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire carbon NMR spectra using a broadband probe. A proton-decoupled pulse sequence is standard.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. For less stable compounds, direct infusion with Electrospray Ionization (ESI) or other soft ionization techniques is used.
-
Instrumentation: A mass spectrometer capable of providing accurate mass measurements (e.g., Time-of-Flight or Orbitrap) is advantageous for confirming molecular formulas.
-
Data Acquisition: Acquire mass spectra in a positive or negative ionization mode, depending on the analyte's properties.
-
Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) and analyze the fragmentation pattern to deduce structural information.
Spectroscopic Data Cross-Referencing Workflow
The process of cross-referencing spectroscopic data is a systematic approach to confirming a molecule's identity. This workflow ensures a comprehensive and self-validating analysis.
Figure 4: Workflow for Spectroscopic Data Cross-Referencing.
Comparative Spectroscopic Analysis
The following tables summarize the key spectroscopic features of this compound and its analogues. The data is compiled from various reputable sources, including the National Institute of Standards and Technology (NIST) and PubChem.
Table 1: Key ¹H NMR Spectroscopic Data (Predicted/Typical Shifts in ppm)
| Compound | Aromatic Protons (Diphenyl) | Aromatic Protons (N-Phenyl) | Methine Proton (-CH) | Methoxy Protons (-OCH₃) | Amide Proton (-NH) |
| This compound | ~7.2-7.4 | ~6.8 (d), ~7.4 (d) | ~5.1 (s) | ~3.8 (s) | ~8.0 (s) |
| 2,2-diphenylacetamide [2] | ~7.2-7.4 | - | ~5.0 (s) | - | ~5.6 (br s), ~6.0 (br s) |
| N-phenyl-2,2-diphenylacetamide | ~7.2-7.4 | ~7.1 (t), ~7.3 (t), ~7.5 (d) | ~5.1 (s) | - | ~8.2 (s) |
Table 2: Key ¹³C NMR Spectroscopic Data (Predicted/Typical Shifts in ppm)
| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons (Diphenyl) | Aromatic Carbons (N-Phenyl) | Methine Carbon (-CH) | Methoxy Carbon (-OCH₃) |
| This compound | ~170 | ~127-140 | ~114, ~122, ~131, ~156 | ~58 | ~55 |
| 2,2-diphenylacetamide [2] | ~175 | ~127-141 | - | ~58 | - |
| N-phenyl-2,2-diphenylacetamide | ~170 | ~127-140 | ~120, ~124, ~129, ~138 | ~58 | - |
Table 3: Key IR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch (Amide I) | N-H Bend (Amide II) | C-O Stretch (Ether) | Aromatic C-H Stretch |
| This compound | ~3300 | ~1660 | ~1540 | ~1240 | ~3060, ~3030 |
| 2,2-diphenylacetamide [2][3][4] | ~3400, ~3200 | ~1660 | ~1620 | - | ~3060, ~3030 |
| N-phenyl-2,2-diphenylacetamide | ~3300 | ~1670 | ~1530 | - | ~3060, ~3030 |
Table 4: Key Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺ or [M+H]⁺) | Key Fragment Ions |
| This compound | 317 | 167 (diphenylmethyl cation), 123 (methoxyphenyl isocyanate) |
| 2,2-diphenylacetamide [2] | 211 | 167 (diphenylmethyl cation) |
| N-phenyl-2,2-diphenylacetamide | 287 | 167 (diphenylmethyl cation), 93 (aniline) |
Discussion of Spectroscopic Features and Structural Correlations
¹H NMR Spectroscopy
The proton NMR spectra provide a wealth of information for distinguishing these three compounds. The most significant differentiator is the signals arising from the N-substituent. In 2,2-diphenylacetamide, the amide protons appear as broad singlets, characteristic of exchangeable protons. The introduction of a phenyl group in N-phenyl-2,2-diphenylacetamide results in a distinct set of aromatic signals for this ring, typically appearing as a multiplet in the 7.1-7.5 ppm region, and a sharper amide proton signal. For this compound, the para-substitution on the N-phenyl ring simplifies the aromatic signals into two doublets, and a sharp singlet for the methoxy protons appears around 3.8 ppm. The methine proton of the diphenylmethyl group remains a singlet around 5.0-5.1 ppm in all three compounds, a characteristic feature of this core structure.
¹³C NMR Spectroscopy
The ¹³C NMR spectra corroborate the findings from the proton NMR. The presence of the N-phenyl group in N-phenyl-2,2-diphenylacetamide and this compound introduces additional aromatic carbon signals compared to the parent 2,2-diphenylacetamide. The key diagnostic peak for this compound is the methoxy carbon signal at approximately 55 ppm. The chemical shift of the carbonyl carbon is also subtly influenced by the N-substituent, though this difference may be less pronounced.
Infrared Spectroscopy
The IR spectra are particularly useful for identifying the key functional groups. All three compounds exhibit a strong carbonyl (C=O) absorption (Amide I band) in the region of 1660-1670 cm⁻¹. The N-H stretching frequency provides a clear distinction. 2,2-diphenylacetamide, being a primary amide, shows two N-H stretching bands, while the two secondary amides show a single N-H stretch. The presence of the ether linkage in this compound is confirmed by a strong C-O stretching band around 1240 cm⁻¹, which is absent in the other two analogues.
Mass Spectrometry
Mass spectrometry provides the molecular weight of the compounds, which is a definitive piece of evidence for their identification. The molecular ion peaks at m/z 211, 287, and 317 for 2,2-diphenylacetamide[2], N-phenyl-2,2-diphenylacetamide, and this compound, respectively, are in perfect agreement with their molecular formulas. The fragmentation patterns also offer structural confirmation. A common and prominent fragment at m/z 167, corresponding to the stable diphenylmethyl cation, is expected for all three compounds. The unique fragments arising from the N-substituents, such as the aniline fragment (m/z 93) for N-phenyl-2,2-diphenylacetamide and the methoxyphenyl isocyanate fragment (m/z 123) for this compound, provide further conclusive evidence for their respective structures.
Conclusion
The cross-referencing of data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a robust and self-validating framework for the unequivocal identification of this compound and its distinction from structurally similar compounds. Each spectroscopic technique offers unique insights, and their combined interpretation allows for a comprehensive understanding of the molecular structure. For researchers in drug discovery and development, a thorough application of these analytical principles is indispensable for ensuring the quality and integrity of their scientific endeavors.
References
-
PubChem. 2,2-Diphenylacetamide. National Center for Biotechnology Information. [Link]
-
SpectraBase. 2,2-Diphenylacetamide. John Wiley & Sons, Inc. [Link]
-
PubChem. N,2-Diphenylacetamide. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
NIST. Acetamide, N,N-diphenyl-. National Institute of Standards and Technology. [Link]
-
Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M). [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. N-[4-(methylethyl)phenyl]-2,2-diphenylacetamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]
-
PubMed. Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. [Link]
-
ResearchGate. Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. [Link]
Sources
"in vivo vs in vitro efficacy of N-(4-methoxyphenyl)-2,2-diphenylacetamide"
An In-Depth Comparative Guide to the In Vitro and In Vivo Efficacy of Acetamide-Based Anticonvulsants: A Case Study of Lacosamide
A Note on the Investigated Compound: Initial searches for efficacy data on "N-(4-methoxyphenyl)-2,2-diphenylacetamide" did not yield sufficient public domain information to conduct a thorough comparative analysis. To fulfill the objective of this guide—providing a detailed comparison of in vitro and in vivo anticonvulsant efficacy for researchers—this document will focus on Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide). Lacosamide is a well-characterized, clinically approved antiepileptic drug (AED) belonging to the acetamide class, offering a wealth of experimental data for a robust and illustrative comparison.
Introduction: Bridging the Gap Between Benchtop and Preclinical Models
The journey of an anticonvulsant candidate from a laboratory curiosity to a clinical therapeutic is paved with rigorous testing at multiple biological levels. A critical phase in this process is the correlation of in vitro mechanistic data with in vivo efficacy in animal models of epilepsy. This guide provides a comparative analysis of these two essential evaluation stages, using the acetamide derivative Lacosamide as a prime exemplar. Understanding how a compound's molecular interactions, observed in vitro, translate to physiological effects in a whole organism (in vivo) is paramount for predicting clinical success and designing next-generation therapeutics.
Lacosamide's unique mechanism of action, distinct from many classic AEDs, makes it an excellent subject for this exploration. Its journey through preclinical evaluation showcases how a deep understanding of its effects at the ion channel level provided a clear rationale for its observed anticonvulsant profile in animal models.
In Vitro Efficacy: Unraveling the Molecular Mechanism of Lacosamide
The primary goal of in vitro studies is to elucidate the specific molecular target and mechanism of action of a potential drug. For anticonvulsants, this often involves investigating their effects on neuronal ion channels, which are fundamental to regulating neuronal excitability.
Primary Mechanism of Action: Selective Enhancement of Slow Inactivation of Voltage-Gated Sodium Channels
Lacosamide's principal mechanism of action is the selective enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs).[1][2][3] Unlike traditional sodium channel-blocking AEDs such as phenytoin and carbamazepine, which primarily affect the fast inactivation of these channels, lacosamide has a more nuanced effect.[2][4][5]
-
Fast Inactivation: A rapid process (occurring within milliseconds) that blocks the channel shortly after it opens, preventing sustained firing of action potentials.
-
Slow Inactivation: A more gradual process (developing over seconds to minutes) that also renders the channel non-conductive and plays a crucial role in the long-term regulation of neuronal excitability.[3]
By binding to the channel and stabilizing it in the slow-inactivated state, lacosamide reduces the number of channels available to open and generate action potentials.[3] This effect is more pronounced in neurons that are persistently depolarized or firing at high frequencies, as is the case during an epileptic seizure. This use-dependent action allows lacosamide to preferentially target pathological neuronal activity while having less impact on normal physiological signaling.
This unique mechanism was elucidated through electrophysiological studies, primarily using whole-cell voltage-clamp recordings in cultured neurons or acutely isolated cells.[5] These studies demonstrated that lacosamide shifts the slow inactivation curve to more hyperpolarized potentials, meaning that channels enter the slow-inactivated state more readily.[2][5]
Caption: Lacosamide's effect on voltage-gated sodium channel states.
Experimental Protocol: Whole-Cell Voltage-Clamp Recording
This protocol outlines the general steps to assess a compound's effect on the slow inactivation of VGSCs in cultured neurons.
Objective: To determine if the test compound modulates the voltage-dependence of slow inactivation of sodium currents.
Materials:
-
Cultured hippocampal or cortical neurons.
-
External recording solution (e.g., containing in mM: 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4).
-
Internal pipette solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.2).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Test compound (Lacosamide) and vehicle control.
Methodology:
-
Cell Preparation: Plate neurons on glass coverslips and allow them to mature in culture.
-
Recording Setup: Place a coverslip with adherent neurons in a recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Pulling: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Achieving Whole-Cell Configuration:
-
Using the micromanipulator, carefully approach a neuron with the micropipette.
-
Apply slight positive pressure to the pipette.
-
Once a dimple is observed on the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.
-
-
Voltage-Clamp Protocol for Slow Inactivation:
-
Hold the cell at a negative potential (e.g., -100 mV).
-
Apply a series of long-duration (e.g., 10-30 seconds) conditioning pre-pulses to various potentials (e.g., from -120 mV to -10 mV).
-
Immediately following each pre-pulse, apply a brief test pulse to a depolarized potential (e.g., 0 mV) to elicit a sodium current.
-
-
Data Acquisition:
-
Record the peak sodium current during the test pulse for each conditioning pre-pulse potential.
-
Perform this protocol first in the vehicle control solution.
-
Perfuse the chamber with the test compound (Lacosamide) at a known concentration and repeat the protocol.
-
-
Data Analysis:
-
Normalize the peak sodium currents for each pre-pulse potential to the maximum current obtained.
-
Plot the normalized current as a function of the pre-pulse potential.
-
Fit the data with a Boltzmann function to determine the half-inactivation voltage (V1/2). A leftward shift in the V1/2 in the presence of the compound indicates an enhancement of slow inactivation.
-
In Vivo Efficacy: Assessing Anticonvulsant Activity in Animal Models
In vivo studies are crucial for determining a compound's efficacy in a complex biological system, providing insights into its therapeutic potential, effective dose range, and safety profile.
Performance in Preclinical Seizure Models
Lacosamide has demonstrated a distinct profile of activity in various rodent models of epilepsy.[2][6] This profile is consistent with its mechanism of action as a sodium channel modulator.
-
Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure and is highly predictive of efficacy against this seizure type in humans. Lacosamide is potent in the MES test, with reported ED50 values of 3.9 mg/kg (p.o.) in rats and 4.5 mg/kg (i.p.) in mice.[6] This activity is a hallmark of drugs that block sodium channels and prevent seizure spread.
-
6 Hz Psychomotor Seizure Test: This model is considered a test for therapy-resistant partial seizures. Lacosamide is also effective in this model, further supporting its clinical use in partial-onset seizures.[2][6]
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: This test induces clonic seizures and is a model for absence seizures. Lacosamide is generally inactive against seizures induced by chemoconvulsants like pentylenetetrazol, bicuculline, and picrotoxin.[2][6] This is expected, as these seizures are primarily mediated by the GABAA receptor system, which is not a primary target of lacosamide.
-
Kindling Model: In the hippocampal kindling model, which mimics the progressive development of epilepsy (epileptogenesis), lacosamide inhibits established seizures but does not prevent the development of the kindled state.[2] This suggests it is an effective anticonvulsant but not an antiepileptogenic agent.
Caption: A generalized workflow for in vivo anticonvulsant screening.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
Objective: To assess the ability of a test compound to prevent the spread of a generalized tonic-clonic seizure.
Materials:
-
Male adult mice or rats.
-
An electroshock apparatus with corneal electrodes.
-
Electrode solution (e.g., 0.9% saline).
-
Test compound and vehicle control.
Methodology:
-
Animal Preparation: Acclimate animals to the laboratory environment. Weigh each animal to calculate the correct dose.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage). The test is conducted at the presumed time of peak compound effect.
-
Seizure Induction:
-
Apply a drop of electrode solution to the animal's eyes.
-
Place the corneal electrodes gently on the corneas.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2-second duration).
-
-
Observation: Immediately after the stimulus, observe the animal for the characteristic seizure pattern. The primary endpoint is the presence or absence of the tonic hindlimb extension phase.
-
Endpoint Assessment:
-
Protection: The absence of tonic hindlimb extension is considered protection.
-
No Protection: The presence of tonic hindlimb extension (the hindlimbs are fully extended at a 180-degree angle to the torso) indicates the compound was not effective at that dose.
-
-
Dose-Response and ED50 Calculation:
-
Test several groups of animals at different doses of the compound.
-
Calculate the percentage of animals protected at each dose.
-
Use probit analysis to calculate the Median Effective Dose (ED50), the dose at which 50% of the animals are protected.
-
Comparative Analysis: Connecting the Dots from Channel to Clinic
The true power of preclinical drug evaluation lies in the synergy between in vitro and in vivo data. The findings for lacosamide provide a clear example of this relationship.
| Parameter | In Vitro Findings | In Vivo Findings | Correlation and Rationale |
| Primary Target | Voltage-Gated Sodium Channels | Not directly measured | The in vitro target is inferred to be the site of action in vivo. |
| Mechanism | Selective enhancement of slow inactivation.[2][3][5] | Prevention of seizure spread. | Enhancing slow inactivation limits sustained repetitive firing, which is essential for the propagation of high-frequency seizure activity. This directly translates to preventing the spread of seizures in the MES model. |
| Efficacy Profile | Reduces neuronal hyperexcitability in a use-dependent manner.[4] | Potent activity in MES and 6 Hz models.[2][6] Inactive in scPTZ model.[2][6] | The MES and 6 Hz models involve high-frequency neuronal firing, where lacosamide's use-dependent mechanism is most effective. The scPTZ model is less dependent on this type of firing and more on GABAergic inhibition, explaining lacosamide's lack of efficacy. |
| Potency | Effective at micromolar concentrations in cellular assays. | Effective at low mg/kg doses (ED50 ≈ 4-5 mg/kg).[6] | The high potency observed in vitro translates to high potency in vivo, indicating good bioavailability and blood-brain barrier penetration. |
The robust correlation between lacosamide's in vitro mechanism and its in vivo efficacy profile provides a strong, self-validating system. The hypothesis generated from the electrophysiology data—that the compound should be effective against seizures characterized by rapid, sustained firing—was confirmed in the corresponding animal models. This logical consistency is a hallmark of a promising drug candidate and provides confidence in its therapeutic potential.
Conclusion
The evaluation of N-acetylated compounds like Lacosamide exemplifies the indispensable relationship between in vitro and in vivo research in anticonvulsant drug development. While in vitro assays provide invaluable, high-resolution insights into a drug's molecular mechanism, they cannot replicate the complexities of a living nervous system. Conversely, in vivo models demonstrate physiological efficacy but often cannot pinpoint the precise molecular interactions responsible.
By integrating these approaches, researchers can build a comprehensive understanding of a compound's profile. The selective enhancement of slow sodium channel inactivation observed for Lacosamide in vitro provides a clear and rational basis for its potent efficacy in the MES and 6 Hz seizure models in vivo. This strong mechanistic linkage is a powerful tool for drug development, enabling more rational candidate selection and a higher probability of translational success.
References
- Obniska, J., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. [Link]
- Kellinghaus, C. (2009). Lacosamide as treatment for partial epilepsy: mechanisms of action, pharmacology, effects, and safety. PubMed Central. [Link]
- Clark, C. R., et al. (1995). Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives. PubMed. [Link]
- Stöhr, T., et al. (2007). Lacosamide, a novel anti-convulsant drug, shows efficacy with a wide safety margin in rodent models for epilepsy. PubMed. [Link]
- Rogawski, M. A., et al. (2015). Current understanding of the mechanism of action of the antiepileptic drug lacosamide. PubMed. [Link]
- Niespodziany, I., et al. (2010). Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders. PubMed Central. [Link]
- Nies, C., et al. (2016). Activity of the anticonvulsant lacosamide in experimental and human epilepsy via selective effects on slow Na+ channel inactivation. PubMed. [Link]
- Stöhr, T., et al. (2007). Lacosamide, a novel anti-convulsant drug, shows efficacy with a wide safety margin in rodent models for epilepsy. ResearchGate. [Link]
- Dalkara, S., et al. (1994). Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. PubMed. [Link]
- Obniska, J., et al. (2011). Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. PubMed. [Link]
- Kellinghaus, C. (2009). Lacosamide as treatment for partial epilepsy: Mechanisms of action, pharmacology, effects, and safety. ResearchGate. [Link]
- Dalkara, S., et al. (1994). Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. Semantic Scholar. [Link]
- Kaminski, K., et al. (2018). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. MDPI. [Link]
- Obniska, J., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed. [Link]
- Rogawski, M. A., et al. (2015). Current understanding of the mechanism of action of the antiepileptic drug lacosamide. Epilepsy Research. [Link]00305-6/fulltext)
- Patsnap Synapse. (2024). What is the mechanism of Lacosamide?. Patsnap Synapse. [Link]
- Clark, C. R., & Davenport, T. W. (1987). Anticonvulsant activity of some 4-aminophenylacetamides. PubMed. [Link]
- Zagaja, M., et al. (2021). Asymmetric synthesis and in vivo/in vitro characterization of new hybrid anticonvulsants derived from (2,5-dioxopyrrolidin-1-yl)phenylacetamides. PubMed. [Link]
- Wikipedia. (n.d.). Acetanilide. Wikipedia. [Link]
- Jones, J. M., et al. (2018). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. PubMed Central. [Link]
Sources
- 1. Lacosamide as treatment for partial epilepsy: mechanisms of action, pharmacology, effects, and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current understanding of the mechanism of action of the antiepileptic drug lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Lacosamide? [synapse.patsnap.com]
- 4. Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of the anticonvulsant lacosamide in experimental and human epilepsy via selective effects on slow Na+ channel inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lacosamide, a novel anti-convulsant drug, shows efficacy with a wide safety margin in rodent models for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Mechanistic Analysis: N-(4-methoxyphenyl)-2,2-diphenylacetamide vs. Carbamazepine in Neuronal Excitability Modulation
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of anticonvulsant drug discovery, the quest for novel molecular entities with improved efficacy and tolerability profiles is perpetual. This guide provides a detailed comparative analysis of the well-established anticonvulsant, Carbamazepine, and a lesser-known compound, N-(4-methoxyphenyl)-2,2-diphenylacetamide. While Carbamazepine's mechanism of action is extensively documented, this compound represents a structurally related compound with a less characterized pharmacological profile. This guide will delve into the known mechanisms of Carbamazepine and propose a comprehensive experimental workflow to elucidate the mechanism of action of this compound, thereby enabling a robust, data-driven comparison.
Part 1: The Established Benchmark: Carbamazepine's Mechanism of Action
Carbamazepine, a cornerstone in the treatment of epilepsy and neuropathic pain, primarily exerts its therapeutic effects by modulating voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in neurons.
State-Dependent Blockade of Voltage-Gated Sodium Channels
The principal mechanism of Carbamazepine is its state-dependent blockade of VGSCs. It preferentially binds to the inactivated state of the channel, a conformation that occurs after channel opening and during membrane repolarization. This action has two significant consequences:
-
Inhibition of High-Frequency Firing: By stabilizing the inactivated state, Carbamazepine prevents the channel from returning to the resting state, thereby reducing the number of available channels that can open in response to subsequent depolarizations. This makes it particularly effective at suppressing the rapid, repetitive neuronal firing characteristic of epileptic seizures.
-
Use-Dependence: The blocking effect of Carbamazepine is more pronounced in neurons that are firing at high frequencies, as the channels in these neurons spend more time in the open and inactivated states. This use-dependent action allows Carbamazepine to selectively target hyperactive neurons while having a lesser effect on neurons firing at normal physiological rates.
The following diagram illustrates the interaction of Carbamazepine with the different states of the voltage-gated sodium channel.
Figure 1: State-dependent blockade of voltage-gated sodium channels by Carbamazepine.
Modulation of Other Ion Channels and Receptors
While the blockade of VGSCs is the primary mechanism, Carbamazepine has been reported to modulate other targets, although the clinical significance of these interactions is less clear. These include:
-
Voltage-gated calcium channels (VGCCs): Some studies suggest that Carbamazepine can inhibit certain types of VGCCs, which would also contribute to a reduction in neuronal excitability and neurotransmitter release.
-
GABA receptors: There is some evidence that Carbamazepine may potentiate GABAergic transmission, the primary inhibitory neurotransmitter system in the brain.
Part 2: Elucidating the Mechanism of this compound: A Proposed Experimental Workflow
Given the limited publicly available data on the mechanism of action of this compound, a systematic investigation is required. The following experimental plan outlines a logical progression to characterize its molecular targets and compare them to Carbamazepine.
Initial Target Screening: Radioligand Binding Assays
The first step is to determine if this compound interacts with known anticonvulsant targets.
Protocol: Radioligand Binding Assay for Sodium Channel Subtypes
-
Preparation of Membranes: Prepare cell membranes from cell lines stably expressing different human voltage-gated sodium channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.5).
-
Binding Reaction: Incubate the membranes with a specific radioligand (e.g., [³H]batrachotoxin) in the presence of varying concentrations of this compound or Carbamazepine (as a positive control).
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: Determine the inhibition constant (Ki) for each compound against each sodium channel subtype.
Expected Outcome: This assay will reveal if this compound binds to VGSCs and, if so, its affinity and subtype selectivity compared to Carbamazepine.
Figure 2: Workflow for Radioligand Binding Assay.
Functional Characterization: Electrophysiology
Following binding assays, electrophysiology is crucial to understand the functional consequences of compound binding.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Culture cells expressing the sodium channel subtype of interest (identified from the binding assay).
-
Patching: Establish a whole-cell patch-clamp recording from a single cell.
-
Voltage Protocols: Apply specific voltage protocols to elicit sodium currents and to study the channel in its different states (resting, open, inactivated).
-
Compound Application: Perfuse the cells with varying concentrations of this compound or Carbamazepine.
-
Data Acquisition and Analysis: Record the sodium currents and analyze the effects of the compounds on channel kinetics, including tonic block, use-dependent block, and the voltage-dependence of inactivation.
Expected Outcome: This will provide detailed information on how this compound modulates sodium channel function and if it exhibits state-dependent properties similar to Carbamazepine.
In Vivo Efficacy: Animal Models of Epilepsy
The final step is to assess the in vivo anticonvulsant activity.
Protocol: Maximal Electroshock (MES) Test in Rodents
-
Animal Dosing: Administer this compound, Carbamazepine, or vehicle to groups of rodents.
-
Induction of Seizure: At the time of expected peak drug effect, induce a seizure by delivering a brief electrical stimulus through corneal or auricular electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the median effective dose (ED50) for each compound required to protect against the tonic hindlimb extension.
Expected Outcome: This will establish the in vivo anticonvulsant potency of this compound and allow for a direct comparison with Carbamazepine.
Part 3: Head-to-Head Comparison: Data Summary
The following table summarizes the key parameters to be determined from the proposed experiments for a direct comparison.
| Parameter | Carbamazepine (Expected) | This compound (To be Determined) |
| Binding Affinity (Ki) | ||
| Nav1.1 | Moderate | TBD |
| Nav1.2 | Moderate | TBD |
| Nav1.7 | Moderate | TBD |
| Electrophysiology | ||
| Tonic Block | Weak | TBD |
| Use-Dependent Block | Strong | TBD |
| Effect on Inactivation | Stabilizes | TBD |
| In Vivo Efficacy | ||
| MES ED50 | Established | TBD |
Part 4: Conclusion and Future Directions
While Carbamazepine's mechanism of action, centered on the state-dependent blockade of voltage-gated sodium channels, is well-understood, the pharmacological profile of this compound remains to be elucidated. The proposed experimental workflow provides a clear and robust path to characterizing its mechanism of action. The key differentiating factors to investigate are its potential for improved subtype selectivity among sodium channels, a different profile of state-dependence, or the engagement of novel molecular targets. The data generated from these studies will be critical for determining if this compound offers a therapeutic advantage over existing anticonvulsants like Carbamazepine.
References
-
Kuo, C. C. (1998). A common mechanism for state-dependent block of sodium channels by local anesthetics and anticonvulsants. Molecular pharmacology, 54(4), 712–721. [Link]
-
Ambrósio, A. F., Soares-da-Silva, P., Carvalho, C. M., & Carvalho, A. P. (2002). Mechanisms of action of carbamazepine and its derivatives, oxcarbazepine, BIA 2-093, and BIA 2-024. Neurochemical research, 27(1-2), 121–130. [Link]
-
Kuo, C. C., & Lu, L. (1997). Characterization of use-dependent block of sensory-neuron-specific sodium channels by carbamazepine. Molecular pharmacology, 51(5), 838–846. [Link]
-
Schumacher, T. B., Beck, H., Steinhäuser, C., Schramm, J., & Elger, C. E. (1998). Effects of carbamazepine and valproate on voltage-activated calcium currents in hippocampal granule cells of patients with and without temporal lobe epilepsy. Epilepsia, 39(6), 579–587. [Link]
-
Granger, P., Biton, B., Faure, C., Vige, X., Depoortere, H., Graham, D., ... & Avenet, P. (1995). Modulation of the γ-aminobutyric acid type A receptor by the antiepileptic drugs carbamazepine and phenytoin. Molecular pharmacology, 47(6), 1189–1196. [Link]
A Researcher's Guide to Statistical Analysis of Anticonvulsant Screening Data for Novel Compounds
For researchers, scientists, and drug development professionals dedicated to advancing epilepsy therapeutics, the rigorous statistical analysis of preclinical screening data is paramount. This guide provides an in-depth comparison of statistical methodologies for evaluating novel anticonvulsant compounds, moving beyond a simple recitation of tests to explain the underlying rationale and causality behind experimental and analytical choices. Our focus is on ensuring scientific integrity through self-validating protocols and grounding our recommendations in authoritative sources.
The Crucial Role of Statistical Rigor in Anticonvulsant Screening
This guide will navigate the statistical landscape of anticonvulsant screening, focusing on the three most widely used and clinically validated preclinical models: the Maximal Electroshock (MES) model, the subcutaneous Pentylenetetrazol (scPTZ) model, and the Kindling model.[1] We will explore the types of data generated by each model and compare the statistical tools best suited for their analysis, empowering you to make informed decisions that enhance the reliability and impact of your research.
Preclinical Models: A Comparative Overview
The selection of an appropriate preclinical model is the foundational step in anticonvulsant screening.[2] Each model replicates different aspects of human epilepsy, and understanding their nuances is critical for both experimental design and subsequent statistical analysis.
| Model | Seizure Type Modeled | Typical Endpoints | Clinical Correlation |
| Maximal Electroshock (MES) | Generalized Tonic-Clonic Seizures | Presence/absence of tonic hindlimb extension, seizure duration | Generalized tonic-clonic seizures ("grand mal")[3][4] |
| Subcutaneous Pentylenetetrazol (scPTZ) | Generalized Myoclonic and Absence Seizures | Latency to first seizure, seizure severity score, presence/absence of clonic seizures | Generalized myoclonic and absence seizures ("petit mal")[1] |
| Kindling | Focal Seizures, Epileptogenesis | Afterdischarge threshold, seizure severity score, number of stimulations to reach a fully kindled state | Focal seizures, temporal lobe epilepsy[5] |
Statistical Methodologies: A Comparative Analysis
The choice of statistical test is dictated by the experimental design, the type of data collected (e.g., binary, continuous, count), and the distribution of that data. Below, we compare common statistical approaches for analyzing data from anticonvulsant screening models.
Analyzing Data from the Maximal Electroshock (MES) Model
The MES test often yields a binary, or quantal, endpoint: the presence or absence of the tonic hindlimb extension.[4] This "all-or-none" response lends itself to specific statistical analyses.
| Statistical Method | Description | Advantages | Disadvantages | When to Use |
| Probit Analysis | A specialized regression model used to analyze binomial response variables. It is the gold standard for calculating the ED50 (the dose at which 50% of the animals are protected).[2][3] | Provides a robust estimation of the ED50 and its 95% confidence intervals, allowing for potency comparisons between compounds. | Requires multiple dose groups to generate a reliable dose-response curve. | For determining the potency (ED50) of a novel compound and comparing it to a standard anticonvulsant. |
| Chi-Square Test or Fisher's Exact Test | These tests are used to compare the proportion of protected animals between two or more groups (e.g., novel compound vs. vehicle control).[6] | Simple to perform and interpret. Fisher's exact test is particularly useful for small sample sizes. | Does not provide information about the potency (ED50) of the compound. | For preliminary screens with a single dose of a novel compound to determine if it has a statistically significant effect compared to a control. |
Analyzing Data from the Subcutaneous Pentylenetetrazol (scPTZ) Model
The scPTZ model can generate both quantal data (protection from clonic seizures) and continuous data (latency to seizure onset).
| Statistical Method | Description | Advantages | Disadvantages | When to Use |
| Survival Analysis (e.g., Kaplan-Meier curves and Log-rank test) | Used to analyze "time-to-event" data, such as the latency to the first seizure. | Effectively utilizes data from all animals, including those that do not seize within the observation period (censored data). Provides a visual representation of the protective effect over time. | Assumes that the hazard ratio is constant over time. | For comparing the latency to seizure onset between different treatment groups. |
| t-test or ANOVA | Used to compare the mean latency to seizure onset between two (t-test) or more (ANOVA) groups. | Straightforward to implement and interpret for normally distributed data. | Sensitive to outliers and assumes equal variances between groups. May not be appropriate for non-normally distributed latency data. | When the latency data is normally distributed and there are no censored data points. |
| Mann-Whitney U Test or Kruskal-Wallis Test | Non-parametric alternatives to the t-test and ANOVA, respectively. They compare the median latency between groups. | Do not assume a normal distribution of the data. | Less powerful than their parametric counterparts if the data is indeed normally distributed. | When the latency data is not normally distributed. |
| Probit Analysis or Chi-Square Test | As with the MES model, these can be used if the primary endpoint is quantal (e.g., the proportion of animals protected from clonic seizures). | Same as for the MES model. | Same as for the MES model. | When the primary outcome is the presence or absence of a specific seizure type. |
Analyzing Data from the Kindling Model
Kindling studies often involve repeated measurements on the same animals over time, requiring statistical methods that can account for this correlation.
| Statistical Method | Description | Advantages | Disadvantages | When to Use |
| Repeated Measures ANOVA | An extension of ANOVA used to detect differences in a continuous variable (e.g., seizure severity score, afterdischarge duration) across multiple time points. | Accounts for the correlation between repeated measurements on the same subject. | Assumes sphericity (the variances of the differences between all possible pairs of within-subject conditions are equal). | For analyzing the effect of a treatment on seizure parameters measured at multiple time points during the kindling process. |
| Mixed-Effects Models | A more flexible approach for analyzing longitudinal data. It can handle missing data and does not assume sphericity. | Robust to missing data and can model individual differences in treatment response. | More complex to implement and interpret than repeated measures ANOVA. | For complex longitudinal data with missing values or when the assumption of sphericity is violated. |
| Generalized Linear Mixed Models (GLMMs) | An extension of mixed-effects models that can handle non-normal data, such as count data (e.g., number of seizures) or ordinal data (e.g., seizure severity scores). | Highly flexible and can be applied to a wide range of data types. | Requires a larger sample size and can be computationally intensive. | For analyzing longitudinal count or ordinal data from kindling studies. |
Experimental Protocols and Data Presentation
To ensure the reproducibility and validity of your findings, it is essential to follow standardized experimental protocols and present your data in a clear and organized manner.
Experimental Workflow
Caption: A generalized experimental workflow for anticonvulsant screening and statistical analysis.
Step-by-Step Protocol: Maximal Electroshock (MES) Test
-
Animal Preparation: Use adult male mice (e.g., C57BL/6, 20-25g). Allow at least one week for acclimatization.
-
Drug Administration: Administer the novel compound, vehicle, or a standard anticonvulsant (e.g., phenytoin) intraperitoneally (i.p.) or orally (p.o.). The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
-
Time to Peak Effect: Conduct the MES test at the predetermined time of peak effect for the administered compound.
-
Seizure Induction: Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes.
-
Endpoint Measurement: Observe the animal for the presence or absence of a tonic hindlimb extension lasting at least 3 seconds. An animal is considered protected if this phase is absent.[3]
-
Data Analysis: For each dose group, calculate the percentage of animals protected. Determine the ED50 using probit analysis.[3]
Data Presentation: MES Test Results
| Treatment Group | Dose (mg/kg) | Number of Animals | Number Protected | % Protection |
| Vehicle | - | 10 | 0 | 0 |
| Novel Compound X | 10 | 10 | 2 | 20 |
| Novel Compound X | 30 | 10 | 6 | 60 |
| Novel Compound X | 100 | 10 | 9 | 90 |
| Phenytoin (Standard) | 10 | 10 | 7 | 70 |
From this data, an ED50 for Novel Compound X can be calculated using probit analysis and compared to the standard.
Selecting the Appropriate Statistical Test: A Decision-Making Framework
Caption: A decision tree for selecting an appropriate statistical test based on the experimental endpoint.
Conclusion: Upholding Scientific Integrity
References
-
Wilcox, K. S., & West, P. J. (2019). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy & Behavior, 101, 106552. [Link]
-
Chiang, S., & Lado, F. A. (Eds.). (2022). Statistical Methods in Epilepsy. CRC Press. [Link]
-
Wang, Y., et al. (2019). Threshold for maximal electroshock seizures (MEST) at three developmental stages in young mice. Frontiers in Neurology, 10, 119. [Link]
-
French, J. A. (2001). Proof of efficacy trials: endpoints. Epilepsy Research, 45(1-3), 53-56. [Link]
-
Lin, Z., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 24(17), 13205. [Link]
-
Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-106. [Link]
-
Nikalje, A. G., & Joshi, A. A. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with scPTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link]
-
Luszczki, J. J., et al. (2011). Effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on the protective action of various antiepileptic drugs in the maximal electroshock-induced seizure model: a type II isobolographic analysis. Pharmacological Reports, 63(4), 958-970. [Link]
-
Mussulini, B. H., et al. (2013). Seizures Induced by Pentylenetetrazole in the Adult Zebrafish: A Detailed Behavioral Characterization. PLoS ONE, 8(1), e54515. [Link]
-
Löscher, W. (2017). Primary Efficacy Endpoint in Clinical Trials of Antiepileptic Drugs: Change or Percentage Change. Epilepsy Currents, 17(4), 224-229. [Link]
-
Potschka, H. (2005). Novel anticonvulsant drugs. Wiener medizinische Wochenschrift (1946), 155(11-12), 254-260. [Link]
-
Ampaw, M. E., et al. (2024). Comparative Analysis of Statistical Models for Epilepsy Incidence. Journal of Health and Medical Sciences, 7(1). [Link]
-
Stables, J. P., & Kupferberg, H. J. (1995). Screening and characterization of antiepileptic drugs with rapidly recurring hippocampal seizures in rats. Epilepsia, 36(1), 1-11. [Link]
-
National Institute of Neurological Disorders and Stroke. (2015). Anticonvulsant Screening Program Report. [Link]
-
Leszczyński, M., et al. (2024). Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. International Journal of Molecular Sciences, 25(13), 6978. [Link]
-
Beydoun, A., & D'Souza, J. (2012). New generation antiepileptic drugs: what do they offer in terms of improved tolerability and safety?. Therapeutic advances in drug safety, 3(2), 67-85. [Link]
-
Shannon, H. E., & Eberle, E. L. (2005). Comparison of the effect of anticonvulsant drugs with diverse mechanisms of action in the formalin test in rats. Neuropharmacology, 48(7), 1012-1020. [Link]
-
Shannon, H. E., & Eberle, E. L. (2005). Comparison of the effects of anticonvulsant drugs with diverse mechanisms of action in the formalin test in rats. Neuropharmacology, 48(7), 1012-1020. [Link]
-
Afrikanova, T., et al. (2013). Validation of the Zebrafish Pentylenetetrazol Seizure Model: Locomotor versus Electrographic Responses to Antiepileptic Drugs. PLoS ONE, 8(1), e54166. [Link]
-
Lee, S., & Lee, S. K. (2021). Big data analysis and artificial intelligence in epilepsy – common data model analysis and machine learning-based seizure detection and forecasting. Journal of the Korean Medical Association, 64(2), 111-120. [Link]
-
N'gobi, K. G., et al. (2022). Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study. Epilepsy & Behavior, 133, 108775. [Link]
-
Gashu, A. T., et al. (2021). Statistical models for longitudinal zero-inflated count data: application to seizure attacks. BMC Medical Research Methodology, 21(1), 1-11. [Link]
-
National Institute of Neurological Disorders and Stroke. (2015). Anticonvulsant Screening Program Report. [Link]
-
Zhou, W., et al. (2022). Statistical learning in epilepsy: behavioral and anatomical mechanisms in the human brain. Brain Communications, 4(2), fcac070. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Screening and characterization of antiepileptic drugs with rapidly recurring hippocampal seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Threshold for maximal electroshock seizures (MEST) at three developmental stages in young mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of N-(4-methoxyphenyl)-2,2-diphenylacetamide and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to N-(4-methoxyphenyl)-2,2-diphenylacetamide
This compound is a unique chemical entity combining the structural features of diphenylacetamide and a methoxy-substituted N-phenyl group. The diphenylacetamide scaffold is a well-established pharmacophore known for its diverse biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. The presence of the N-(4-methoxyphenyl) moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially modulating its bioactivity and target specificity. This guide will explore the potential therapeutic applications of this compound by comparing the reported bioactivities of its close structural analogs.
Potential Bioactivities and Comparative Analysis
Based on the existing literature for related compounds, this compound is predicted to exhibit a range of biological effects. The following sections detail these potential activities, supported by experimental data from peer-reviewed studies on its analogs.
Anticonvulsant Activity
The diphenylacetamide core is a key structural feature in several known anticonvulsant agents. The mechanism of action for many of these compounds involves the modulation of voltage-gated ion channels, which are crucial for regulating neuronal excitability.[1][2]
Comparative Data for Anticonvulsant Analogs:
| Compound | Animal Model | Seizure Type | ED₅₀ (mg/kg) | Reference |
| 2-(2,5-Dioxopyrrolidin-1-yl)-N,2-diphenylacetamide | Mouse | Maximal Electroshock (MES) | 45.6 | [3] |
| 4-Aminophenylacetamide derivative (Compound 16) | Mouse | Maximal Electroshock (MES) | 50.50 | [4] |
| 4-Aminophenylacetamide derivative (Compound 16) | Mouse | Pentylenetetrazol (scPTZ) | 93.20 | [4] |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivative (Compound 19) | Mouse | Maximal Electroshock (MES) | >100 (active at 100) | [5] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This protocol is a standard preclinical model for evaluating the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.
-
Animal Preparation: Male Swiss mice (20-25 g) are used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Drug Administration: The test compound, a vehicle control, and a positive control (e.g., phenytoin) are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Induction of Seizures: At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is determined using probit analysis.
Proposed Mechanism of Anticonvulsant Action:
The anticonvulsant activity of diphenylacetamide derivatives is often attributed to their ability to block voltage-gated sodium channels.[6] This action stabilizes the inactive state of the channel, thereby reducing the repetitive firing of neurons that is characteristic of epileptic seizures.
Caption: Proposed mechanism of anticonvulsant action for diphenylacetamide analogs.
Analgesic and Anti-inflammatory Activity
Derivatives of diphenylacetamide have also been investigated for their potential to alleviate pain and inflammation.[7] The mechanism for these activities may involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[7]
Comparative Data for Analgesic and Anti-inflammatory Analogs:
| Compound/Activity | Model | Species | Key Findings | Reference |
| 2-chloro-N,N-diphenylacetamide derivatives | Hot Plate Test | Mouse | Significant analgesic response for some derivatives. | [7] |
| 4-(pyrrol-1-yl)phenylacetamides | Carrageenan-induced paw edema | Rat | Anti-inflammatory activity observed. | [8] |
| Diphenylamine macrocycles | Ear edema model | Mouse | Potent anti-inflammatory effects, with one compound having an ID₅₀ of 0.18 µM. | [9] |
Experimental Protocol: Acetic Acid-Induced Writhing Test
This is a common in vivo model for screening peripheral analgesic activity.
-
Animal Preparation: Male albino mice (20-30 g) are used. They are fasted for 12 hours before the experiment with free access to water.
-
Drug Administration: The test compound, a vehicle control, and a standard analgesic (e.g., aspirin) are administered orally or intraperitoneally.
-
Induction of Writhing: After a specific period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: The number of writhes for each animal is counted for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.
Proposed Mechanism of Analgesic and Anti-inflammatory Action:
The analgesic and anti-inflammatory effects of some acetamide derivatives are thought to be mediated through the inhibition of the COX pathway, similar to non-steroidal anti-inflammatory drugs (NSAIDs).
Caption: Hypothetical mechanism of analgesic action via COX inhibition.
Antimicrobial and Antifungal Activity
Several studies have reported the antimicrobial and antifungal properties of N-aryl acetamide and diphenylamine derivatives.[10][11] The presence of the diphenylamine moiety is often associated with these activities.
Comparative Data for Antimicrobial/Antifungal Analogs:
| Compound Class | Organisms Tested | Activity | Reference |
| 2-hydrazino-N,N-diphenylacetamide derivatives | Bacteria and Fungi | Significant antimicrobial and antifungal activity for some derivatives. | [10] |
| 2-(4-(3-(Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides | B. subtilis, E. coli, C. albicans | The 4-chloro substituted compound showed the greatest antimicrobial activity. | [11] |
| N-(4-methoxyphenyl)acetamide and N-phenylacetamide derivatives | Fusarium oxysporum, Pectobacterium carotovorum | Sodium acetyl(4-methoxyphenyl)carbamodithioate showed high fungicidal and bactericidal activity. | [12] |
Experimental Protocol: Agar Well Diffusion Method
This is a widely used method to assess the antimicrobial activity of chemical compounds.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Plate Preparation: A sterile nutrient agar medium is poured into sterile Petri plates and allowed to solidify. The microbial inoculum is uniformly spread over the surface of the agar.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are made in the agar using a sterile borer.
-
Compound Application: A known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells. A negative control (solvent) and a positive control (standard antibiotic) are also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.
Synthesis and Characterization
The synthesis of this compound would typically involve the reaction of 2,2-diphenylacetyl chloride with p-anisidine. This is a standard amide bond formation reaction.
Generalized Synthetic Workflow:
Caption: A generalized synthetic workflow for this compound.
Characterization of the synthesized compound would be achieved using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its chemical structure and purity.
Conclusion and Future Directions
While direct experimental data for this compound is currently unavailable, a comprehensive analysis of its structural analogs strongly suggests its potential as a bioactive compound with possible anticonvulsant, analgesic, anti-inflammatory, and antimicrobial properties. The diphenylacetamide core serves as a robust pharmacophore, and the N-(4-methoxyphenyl) substituent is likely to modulate its activity and selectivity.
Future research should focus on the synthesis and in vitro/in vivo evaluation of this compound to validate these predicted bioactivities. Head-to-head comparative studies against established drugs in each therapeutic area will be crucial to determine its potential clinical utility. Mechanistic studies should also be conducted to elucidate its precise molecular targets and signaling pathways. This systematic approach will provide the necessary data to advance this promising compound through the drug discovery and development pipeline.
References
- Mortada, S., Guerrab, W., Missioui, M., Salhi, N., Naceiri Mrabti, H., Rouass, L., Benkiranee, S., Hassanee, M., Masrare, A., & Mezzourf, H. (n.d.). Synthesis, design, in silico, in vitro and in vivo (streptozotocin-induced diabetes in mice)
- Taylor, C. P., Vartanian, M. G., Yuen, P. W., Bigge, C. F., Suman-Chauhan, N., & Trivedi, B. K. (1996). A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. Journal of Medicinal Chemistry, 39(7), 1514–1520.
- BenchChem. (n.d.).
- Kany, A. M., Wilke, F., Bauer, J. D., & Empting, M. (2021). N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa. RSC Medicinal Chemistry, 12(11), 1904–1912.
- BenchChem. (n.d.).
- Kaminski, K., Rapacz, A., Witek, J., Wolak, M., Obniska, J., & Filipek, B. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Molecules, 25(22), 5469.
- BenchChem. (n.d.). Application Notes and Protocols: N-(2-chlorobenzyl)-2,2-diphenylacetamide in Analgesic Activity Studies.
- Sycheva, Y. S., Markina, D. B., Mukanova, M. S., Boltayeva, L. A., & Seilkhanov, O. T. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan, (1).
- Artico, M., Corelli, F., Massa, S., Stefancich, G., Panico, S., & Simonetti, N. (1984). [Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines]. Il Farmaco; edizione scientifica, 39(9), 752–764.
- Woodbury, D. M. (1982). Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies. Advances in Neurology, 34, 369–381.
- Clark, C. R., & Davenport, T. W. (1987). Anticonvulsant activity of some 4-aminophenylacetamides. Journal of Pharmaceutical Sciences, 76(1), 18–20.
- Kamiński, K., Rapacz, A., Obniska, J., & Filipek, B. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 67(3), 567–574.
- Hulverson, M. A., Vinayak, S., Choi, R., Schaefer, D. A., Castellanos-Gonzalez, A., Vidadala, R., Brooks, C. F., Herbert, G. T., Betzer, Y., N-V, R. S., Zou, B., Rivas, K. L., Engle, J. T., Tandel, J., Li, C., Wang, Y., Itkin, M., Lee, P. J. S., I, K. F. E., … Striepen, B. (2023). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 9(3), 643–660.
- Khan, M. A., Kumar, A., & Sharma, S. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6), 1686–1693.
- (n.d.). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors.
- Chapman, A. G. (1996). Mechanisms of action of antiepileptic drugs. Epilepsy Research. Supplement, 11, 91–96.
- Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs.
- Kumar, A., Sharma, S., & Kumar, D. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Pharmacy & Bioallied Sciences, 4(2), 157–162.
- Tanimoto, H., Arime, T., Funayama, R., Nakagawa, H., Okumura, M., Shogen, K., & Endo, Y. (2015). Structure-activity relationship study of diphenylamine-based estrogen receptor (ER) antagonists. Bioorganic & Medicinal Chemistry, 23(4), 741–748.
- Deranged Physiology. (n.d.). Pharmacology of anticonvulsant drugs.
- Zadrazilova, I., Palencarova, E., Imramovsky, A., Vinsova, J., Monreal-Ferriz, J., & Gonec, T. (2021). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 26(15), 4482.
- Rudzik, A. D., & Mennear, J. H. (1965). The mechanism of action of anticonvulsants. I. Diphenylhydantoin. Life Sciences, 4(24), 2373–2382.
- Kaminski, K., Rapacz, A., Witek, J., Obniska, J., & Filipek, B. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(24), 7552.
- (n.d.). SYNTHESIS, CHARACTERIZATION AND ANALGESIC ACTIVITY OF SEVERAL NEW N- SUBSTITUTED PHTHALIMIDE ANALOGUES.
- SHAH, V. H., CHAUHAN, N. A., & PARIKH, A. R. (1987). Studies on Acetamide Derivatives. Part-II. Preparation, Antimicrobial and Anthelmintic Activity of N-Arylaminoacetylbenzimidazole/ sulphadiazine or sulphamethazine and N-Arylbenzimidazol-1-yl/sulphadiazin-4-yl or sulphamethazin-4-yl/ acetamides. Journal of Indian Chemical Society, 64(Nov 1987), 678–681.
- (n.d.).
- BenchChem. (n.d.). Synthesis routes of N-(4-Methoxyphenyl)acetamide.
- Kumar, R., Kumar, S., & Khan, M. A. (2020). Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. Journal of Drug Delivery and Therapeutics, 10(5), 118–122.
- Rivera, G., Pérez-González, M., Giono-Cerezo, S., Rodríguez-Gattorno, G., & Morales-Reyes, I. (2019). Synthesis of diphenylamine macrocycles and their anti-inflammatory effects. Bioorganic Chemistry, 85, 243–251.
- (n.d.).
- Li, Y., Qi, X. M., Xue, X., Wu, X. F., Wu, Y. F., Chen, M., & Yang, R. F. (2009). The relationship between diphenylamine structure and NSAIDs-induced hepatocytes injury. Toxicology Letters, 186(2), 111–114.
- Wang, B.-L., Chen, X.-W., Shang, K., Zhang, N., Yang, S., & Song, B.-A. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(10), 2445.
- Al-Ostoot, F. H., Al-Ghamdi, S. N., Al-Zahrani, M. H., Al-Ghamdi, M. S., & Al-Zahrani, A. M. (2023). Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. Molecules, 28(15), 5792.
-
(n.d.). .
- Bojarski, J., Klimeczek, J., & Pawłowski, M. (2005). Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides. Acta Poloniae Pharmaceutica, 62(4), 303–311.
- Sharma, J., & Kumar, P. (2011). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Arzneimittel-Forschung, 61(12), 683–688.
- Jasim, M. A., Titi, A., & Tan, Y.-X. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
- (n.d.). Table 2 . Synthesis of different structurally N-substituted amides in....
- Jasim, M. A., Titi, A., & Tan, Y.-X. (2023). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide.
- Zhang, X., Zhao, M., Zhou, Y., Liu, Y., Zhang, Y., & Zhang, Y. (2022). Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. Bioorganic Chemistry, 128, 106093.
Sources
- 1. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 3. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticonvulsant activity of some 4-aminophenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 8. [Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of diphenylamine macrocycles and their anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(4-methoxyphenyl)-2,2-diphenylacetamide
Introduction: As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of laboratory chemicals is not merely a regulatory hurdle; it is a cornerstone of ensuring personnel safety, environmental stewardship, and the integrity of our research. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-(4-methoxyphenyl)-2,2-diphenylacetamide. While specific disposal data for this exact compound is not extensively published, this procedure is built upon established principles of chemical hygiene, regulatory standards from bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), and safety data for structurally analogous compounds.
Part 1: Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This informs every subsequent decision, from the selection of personal protective equipment (PPE) to the method of waste segregation. Based on data from similar acetamide compounds, this compound should be handled as a hazardous substance.[1]
Anticipated Hazard Profile:
-
Acute Toxicity: Assumed to be harmful if swallowed.[1][2][3] Accidental ingestion may cause significant health damage.[1]
-
Irritation: Causes skin irritation and serious eye irritation.[1][2][4] Contact with eyes should be followed by immediate and thorough rinsing with water.[1][4]
-
Dermal Contact: While not considered acutely toxic via skin contact, the compound may still cause health effects following absorption through wounds or abrasions.[1] Pre-existing dermatitis may be exacerbated.[1]
-
Combustibility: As a solid powder, this compound is considered combustible.[1] Fine dust generated during handling can form explosive mixtures with air, which may be ignited by a spark or flame.[1]
-
Hazardous Combustion Products: When burned, it may produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1]
Table 1: Comparative Hazard Data of Structurally Similar Compounds
| Hazard Classification | N-(4-methoxyphenyl)acetamide | 4'-methoxyacetophenone | Justification & Notes |
|---|---|---|---|
| Acute Oral Toxicity | Category 4: Harmful if swallowed[2] | Category 4: Harmful if swallowed[3] | The acetamide functional group is present in the target compound. It is prudent to assume similar oral toxicity. |
| Skin Irritation | Category 2: Causes skin irritation[2][4] | Not Classified | Due to the "irritating to skin" warning for the closer analog, this compound must be handled as a skin irritant. |
| Eye Irritation | Category 2/2A: Causes serious eye irritation[2][4] | Not Classified | Assume the compound is a serious eye irritant. Appropriate eye protection is mandatory. |
| Respiratory Irritation | Category 3: May cause respiratory irritation[2] | Not Classified | Handling should be performed in a well-ventilated area or fume hood to avoid inhaling dust. |
Part 2: Pre-Disposal and Waste Minimization
Effective waste management begins with proactive waste minimization. The less waste you generate, the less you have to manage. This is not only environmentally responsible but also cost-effective.
-
Inventory Management: Employ a "first-in, first-out" system for your chemical stocks. Ensure managers and technicians keep a periodic inventory of all chemicals.[5] Indicate the date received and the date opened on all containers.[6]
-
Prudent Purchasing: Monitor and restrict chemical orders to quantities that are reasonably needed for your experiments.[5] This prevents the accumulation of expired or unwanted chemicals that must be disposed of as hazardous waste.
-
Procedural Optimization: Where scientifically viable, consider modifying experimental procedures to use less hazardous materials or smaller quantities of the target compound.
Part 3: Step-by-Step Disposal Protocol
Disposing of this compound must be done through your institution's hazardous waste program.[7] Never dispose of this chemical in the regular trash, down the sink, or by evaporation.[7][8]
Experimental Protocol: Waste Collection and Segregation
-
Step 1: Don Appropriate Personal Protective Equipment (PPE).
-
Rationale: To prevent skin and eye contact with the irritating powder.
-
Procedure: Before handling the waste, wear ANSI-approved safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]
-
-
Step 2: Segregate the Waste Stream.
-
Rationale: Mixing incompatible chemicals can lead to violent reactions, fires, or the generation of toxic gases.[8][10] Proper segregation is a critical safety measure and a regulatory requirement.
-
Procedure: Designate this compound waste as Solid, Non-Halogenated Organic Waste . Do not mix it with acids, bases, oxidizers, or halogenated solvents.[5][10]
-
-
Step 3: Select and Label the Waste Container.
-
Rationale: The container must be compatible with the chemical and clearly communicate its contents and hazards to all personnel and waste handlers.
-
Procedure:
-
Select a sturdy, leak-proof container with a secure screw-top cap.[8][10] Ensure the container material (e.g., HDPE) is compatible with the chemical.
-
Affix a completed Hazardous Waste Label from your institution's Environmental Health and Safety (EHS) office.
-
At a minimum, the label must include:
-
The full, unabbreviated chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate list of all contents if it is a mixed waste.
-
The date you first added waste to the container (Accumulation Start Date).
-
-
-
-
Step 4: Store Waste in a Satellite Accumulation Area (SAA).
-
Rationale: The SAA provides a designated, safe location for the short-term storage of hazardous waste at the point of generation.
-
Procedure:
-
Store the labeled waste container in a designated SAA within your laboratory.[10][11]
-
The SAA must be at or near the point of generation and under the control of the lab personnel.[11]
-
Keep the waste container closed at all times except when you are actively adding waste.[7][8]
-
Use secondary containment (like a spill tray) for the waste container.[8]
-
-
-
Step 5: Arrange for Final Disposal.
-
Rationale: Final disposal must be handled by trained professionals at a licensed facility to ensure regulatory compliance and environmental safety.
-
Procedure: Once the container is full (or approaching the accumulation time limit, typically 12 months), contact your institution's EHS department to schedule a waste pickup.[11]
-
Diagram 1: Disposal Workflow
Caption: Workflow for this compound Disposal.
Part 4: Emergency Procedures - Spill Management
Accidents can happen, and a clear plan is essential for a safe response.
Minor Spill (Small amount of solid contained on a benchtop):
-
Alert Personnel: Notify others in the immediate area.
-
Restrict Access: Prevent anyone from walking through the spill area.
-
Consult SDS: If available, review the Safety Data Sheet for specific instructions. For a similar compound, the advice is to remove ignition sources and use dry clean-up procedures.[1]
-
Clean-up:
-
Wearing your full PPE, gently sweep the solid material into a dustpan or onto a stiff piece of cardboard. Avoid generating dust.[1][4]
-
Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into a properly labeled hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and place the cloth in the hazardous waste container.
-
Wash the area with soap and water.
-
Major Spill (Large quantity, widespread dust, or outside of a containment area):
-
EVACUATE: Immediately alert all personnel and evacuate the laboratory.
-
ISOLATE: Close the laboratory doors and prevent re-entry.
-
REPORT: Contact your institution's EHS or emergency response number immediately.[8] Provide the chemical name, location, and approximate quantity of the spill. Do not attempt to clean up a major spill yourself.
Part 5: Empty Container Disposal
An "empty" container that held a hazardous chemical must be managed properly to be disposed of as non-hazardous trash.[7]
-
Thoroughly Empty: Ensure all possible material has been removed from the container.
-
Triple Rinse:
-
Deface Label: Completely remove or obliterate the original manufacturer's label.[6][7]
-
Air Dry: Allow the rinsed container to air dry completely in a fume hood.
-
Dispose: Once clean and dry with the label removed, the container can typically be disposed of in the regular trash or designated glass disposal box.[7][8]
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and responsibility, ensuring that our pursuit of knowledge does not come at the expense of our well-being or our environment.
References
-
Laboratory Safety Guidance - OSHA . Source: Occupational Safety and Health Administration. [Link]
-
OSHA Factsheet Laboratory Safety OSHA Lab Standard . Source: Occupational Safety and Health Administration. [Link]
-
Laboratory Guide for Managing Chemical Waste . Source: Vanderbilt University Medical Center. [Link]
-
OSHA Standards for Biological Laboratories . Source: Administration for Strategic Preparedness and Response (ASPR). [Link]
-
Hazardous Waste Disposal Guide . Source: Dartmouth College. [Link]
-
The Laboratory Standard . Source: Vanderbilt University Medical Center. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Source: Central Washington University. [Link]
-
Laboratory Chemical Waste Management Guidelines . Source: University of Pennsylvania. [Link]
-
Properly Managing Chemical Waste in Laboratories . Source: Ace Waste. [Link]
-
SAFETY DATA SHEET - N-(4-methoxyphenyl)-acetamide . Source: Thermo Fisher Scientific. [Link]
-
Best Practices for Hazardous Waste Disposal . Source: AEG Environmental. [Link]
-
Proper Handling of Hazardous Waste Guide . Source: U.S. Environmental Protection Agency. [Link]
-
N-(4-Methoxyphenyl)Acetamide PubChem Entry . Source: National Center for Biotechnology Information. [Link]
-
Hazardous Waste . Source: U.S. Environmental Protection Agency. [Link]
-
Steps in Complying with Regulations for Hazardous Waste . Source: U.S. Environmental Protection Agency. [Link]
-
What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? . Source: YouTube (Chemistry For Everyone). [Link]
-
Hazardous Waste Disposal Guide . Source: Northwestern University. [Link]
-
Synthesis and Antibacterial Activity of N-(4-Methoxyphenyl)Acetamide... . Source: Chemical Journal of Kazakhstan. [Link]
-
Synthesis and Antibacterial Activity of N-(4-Methoxyphenyl)Acetamide... . Source: ResearchGate. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. file.leyan.com [file.leyan.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling N-(4-methoxyphenyl)-2,2-diphenylacetamide
A Researcher's Guide to Safely Handling N-(4-methoxyphenyl)-2,2-diphenylacetamide
As a novel compound, specific safety data for this compound may not be readily available. This guide synthesizes safety protocols from structurally similar compounds to provide a robust framework for its handling, ensuring the well-being of laboratory personnel. The procedural recommendations that follow are grounded in established principles of chemical safety and risk mitigation.
Hazard Assessment of Structurally Related Compounds
An in-depth analysis of compounds such as N-(4-methoxyphenyl)acetamide reveals several potential hazards that should be considered when working with this compound. These hazards include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1][2][3].
-
Respiratory Irritation: May cause respiratory irritation[2].
-
Chronic Effects: There is a possible risk of irreversible effects[1].
-
Combustibility: As a solid powder, there is a risk of dust explosion if finely ground and ignited[1].
Given these potential risks, a comprehensive personal protective equipment (PPE) protocol is mandatory to prevent exposure.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound in various laboratory settings.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free, with the outer glove cuff extending over the gown sleeve. | Prevents skin absorption. Double gloving allows for immediate removal of the outer glove upon contamination without compromising hand protection[4]. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects skin and personal clothing from contamination. Must be disposed of as hazardous waste after use or if contamination occurs[5]. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling powder or solutions. | Protects against splashes and aerosolized particles from entering the eyes or face[5][6]. |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system (e.g., fume hood) to prevent inhalation of fine dust particles[5]. |
| Footwear | Closed-toe Shoes | Made of a non-porous material that covers the entire foot. | Protects feet from spills and falling objects. Perforated shoes or sandals are not permitted in the laboratory[7]. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risk and ensuring a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that the designated work area (preferably a certified chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.
-
Weighing and Aliquoting: When weighing the solid compound, perform this task within a chemical fume hood to minimize the risk of inhalation. Use anti-static weigh boats to prevent dispersal of the powder.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container closed whenever possible.
-
Post-Handling: After handling is complete, decontaminate the work surface. Carefully remove and dispose of the outer pair of gloves within the fume hood. Remove the remaining PPE in the designated area.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves[8][9].
Waste Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, gowns, weigh boats, and pipette tips should be placed in a designated, sealed, and clearly labeled hazardous waste container[5].
-
Liquid Waste: Unused or expired solutions and contaminated solvents must be collected in a labeled, leak-proof hazardous liquid waste container. Do not pour this waste down the drain[5].
-
Sharps Waste: Needles and syringes used in any procedure with this compound should be disposed of in a puncture-proof, labeled sharps container designated for hazardous waste[5].
All hazardous waste must be disposed of through a certified hazardous waste management company in accordance with local, state, and federal regulations[9][10].
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[8].
-
Skin Contact: Remove all contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical aid if irritation persists[8].
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[8].
-
Ingestion: If the individual is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention[8].
-
Spills: For minor spills, clean up immediately using appropriate protective equipment. Sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For major spills, evacuate the area and alert emergency responders[1].
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for handling this compound.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound while minimizing their risk of exposure and ensuring a safe and compliant laboratory environment.
References
- Santa Cruz Biotechnology. N-(4-Methoxyphenyl)
- ChemicalBook. N-(4-Methoxyphenyl)acetamide(51-66-1).
- Chemical Safety: Personal Protective Equipment.
- ChemicalBook. N-(4-methoxy-2-methylphenyl)
- Benchchem. Personal protective equipment for handling LY2874455.
- Fisher Scientific.
- US EPA. Personal Protective Equipment.
- Shanghai Haohong Scientific Co., Ltd. N-(4-Methoxyphenyl)
- Thermo Fisher Scientific.
- Pharmacy Practice News. Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. file.leyan.com [file.leyan.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pppmag.com [pppmag.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
